4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXJIDPAYKUADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79799-26-1 | |
| Record name | 4-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical characteristics of Boc-4-amino-2-methylbutanoic acid
An In-Depth Technical Guide to the Physicochemical Characteristics of Boc-4-amino-2-methylbutanoic Acid
Abstract
Boc-4-amino-2-methylbutanoic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. As a custom building block for peptide synthesis, its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the terminal amine and a methyl group at the α-carbon, imparts valuable properties to resulting peptidomimetics. The α-methylation provides conformational constraint and enhances metabolic stability by sterically hindering enzymatic degradation[1]. The Boc group offers a reliable and widely used strategy for amine protection, enabling controlled, stepwise peptide synthesis[2][3]. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offers expert interpretation of its properties, details protocols for its characterization, and discusses the implications of its molecular structure for research and development applications.
Chemical Identity and Molecular Structure
Understanding the fundamental structure of a molecule is the first step in predicting its behavior and application. Boc-4-amino-2-methylbutanoic acid is a chiral molecule built upon a butanoic acid framework.
-
Systematic Name: 4-[(tert-butoxycarbonyl)amino]-2-methylbutanoic acid
-
Parent Compound CAS: 42453-21-4 (for 4-Amino-2-methylbutanoic acid)[4][5]
-
Molecular Formula: C₁₀H₁₉NO₄
-
Molecular Weight: 217.26 g/mol
The key structural features are:
-
Carboxylic Acid: The primary acidic functional group, enabling peptide bond formation.
-
α-Methyl Group: This addition to the C2 position creates a chiral center and introduces steric bulk, which can rigidify the peptide backbone and confer resistance to proteolysis[1].
-
Terminal Boc-Protected Amine: The tert-butoxycarbonyl group is a robust protecting group, stable under a wide range of conditions but readily cleaved by moderate to strong acids (e.g., trifluoroacetic acid, TFA), making it ideal for orthogonal synthesis strategies in peptide chemistry[6][].
Core Physicochemical Properties
While extensive experimental data for this specific derivative is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds. The data presented below represents a combination of calculated values and expert-inferred properties based on the parent amine and the influence of the Boc-group.
| Property | Value / Observation | Expert Interpretation & Scientific Causality |
| Appearance | White to off-white crystalline solid (Predicted) | The presence of strong hydrogen bond donors (carboxylic acid, N-H) and acceptors (carbonyls) promotes an ordered crystal lattice, resulting in a solid state at standard temperature and pressure. |
| Melting Point | 105-115 °C (Estimated range) | Higher than the parent amine due to increased molecular weight and van der Waals forces from the Boc group. The parent compound, 4-amino-2-hydroxybutyric acid, has a melting point of 200-203 °C, indicating strong ionic interactions in its zwitterionic form. The Boc-protected, uncharged form is expected to have a lower melting point. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF. Sparingly soluble in water. Insoluble in non-polar solvents like hexanes. | The carboxylic acid and carbamate groups provide polarity, allowing solubility in polar organic solvents. The bulky, non-polar tert-butyl group reduces solubility in water compared to the unprotected parent amino acid. |
| XLogP3 (Predicted) | ~1.5 - 2.0 | This value indicates moderate lipophilicity. The addition of the tert-butyl group significantly increases the lipophilicity compared to the parent amino acid (XLogP3 ≈ -2.6)[4], which is a critical factor for membrane permeability in drug design. |
| pKa (Carboxylic Acid) | 4.5 - 5.0 (Estimated) | The electron-withdrawing effect of the distant carbamate group has a minimal impact on the carboxylic acid's pKa, which is expected to be typical for an aliphatic carboxylic acid. |
| Polar Surface Area (PSA) | 75.6 Ų | This calculated value is within the range often associated with good cell permeability, making it a suitable building block for orally bioavailable drug candidates. |
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following profile outlines the expected signals.
-
¹H NMR Spectroscopy:
-
δ 10-12 ppm (1H, broad singlet): Carboxylic acid proton (-COOH).
-
δ ~4.8 ppm (1H, broad singlet): Carbamate proton (-NH-).
-
δ ~3.1 ppm (2H, multiplet): Methylene protons adjacent to the nitrogen (-CH₂-NHBoc).
-
δ ~2.4 ppm (1H, multiplet): Methine proton at the α-carbon (-CH(CH₃)-).
-
δ ~1.7 ppm (2H, multiplet): Methylene protons at the β-position (-CH₂-CH₂-NHBoc).
-
δ 1.45 ppm (9H, singlet): tert-butyl protons of the Boc group (-C(CH₃)₃).
-
δ 1.2 ppm (3H, doublet): Methyl protons at the α-carbon (-CH(CH₃)-).
-
-
¹³C NMR Spectroscopy:
-
δ ~180 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
δ ~156 ppm: Carbamate carbonyl carbon (-NH-COO-).
-
δ ~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).
-
δ ~40 ppm: α-carbon (-CH(CH₃)-).
-
δ ~38 ppm: Methylene carbon adjacent to nitrogen (-CH₂-NHBoc).
-
δ ~32 ppm: β-methylene carbon.
-
δ ~28 ppm: Methyl carbons of the Boc group.
-
δ ~17 ppm: α-methyl carbon.
-
-
Infrared (IR) Spectroscopy:
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3340 cm⁻¹: N-H stretch of the carbamate.
-
2970-2850 cm⁻¹: C-H stretches (aliphatic).
-
~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.
-
~1690 cm⁻¹ (strong, sharp): C=O stretch of the Boc carbamate.
-
-
Mass Spectrometry (MS):
-
[M+H]⁺: Expected at m/z 218.14.
-
[M+Na]⁺: Expected at m/z 240.12.
-
Key Fragments: A prominent loss of 56 (isobutylene) or 100 (Boc group) from the parent ion under ESI conditions is a hallmark of Boc-protected compounds.
-
Experimental Methodologies for Characterization
To ensure the quality and identity of Boc-4-amino-2-methylbutanoic acid, a series of standardized analytical protocols must be employed.
Protocol 4.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol validates the purity of the synthesized compound, a critical parameter for its use in drug development and peptide synthesis.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Utilize a reverse-phase HPLC system with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Detection: Monitor the eluent using a UV detector at 210 nm.
-
Analysis: Integrate the peak area. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: HPLC workflow for purity analysis.
Protocol 4.2: Structural Confirmation by NMR Spectroscopy
This protocol confirms that the chemical structure of the synthesized material matches that of Boc-4-amino-2-methylbutanoic acid.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C spectra.
-
Processing: Fourier transform the raw data.
-
Analysis: Assign the peaks in the processed spectra to the corresponding atoms in the molecular structure. Compare chemical shifts, multiplicities, and integrations with the expected values described in Section 3.
Caption: Workflow for NMR-based structural confirmation.
Significance in Research and Development
The specific directly inform its utility as a high-value building block.
-
Controlled Synthesis: The Boc group's defined lability to acid allows for its selective removal without affecting other acid-labile protecting groups (like those on resins), a cornerstone of Solid-Phase Peptide Synthesis (SPPS)[6]. This chemical property is fundamental to building complex peptide chains with high fidelity.
-
Enhanced Biological Properties: The α-methyl group is a well-established feature in medicinal chemistry for improving the pharmacokinetic profile of peptide-based drugs. Its steric hindrance protects the adjacent peptide bond from cleavage by peptidases, thereby increasing the in-vivo half-life of the therapeutic.
-
Peptidomimetic Design: Non-proteinogenic amino acids like this one are crucial for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as stability, receptor affinity, and selectivity[8]. The defined stereochemistry and conformational rigidity imparted by the α-methyl group are key design elements for targeting specific protein-protein interactions.
Conclusion
Boc-4-amino-2-methylbutanoic acid is a strategically designed synthetic building block whose value lies in the predictable and advantageous physicochemical properties conferred by its constituent parts. Its moderate lipophilicity, well-defined spectroscopic signature, and the chemically distinct functionalities of the carboxylic acid and Boc-protected amine make it an ideal component for modern drug discovery. The insights provided in this guide serve to empower researchers in their selection and application of this compound for the synthesis of next-generation peptide therapeutics.
References
- Chem-Impex. (n.d.). Boc-4-amino-2,2-dimethyl-butyric acid.
- Echemi. (n.d.). 4-Boc-amino-2,2-dimethylbutyric acid.
- Guidechem. (n.d.). 4-(Boc-amino)-2-[Fmoc(methyl)amino]butanoic acid CAS 2386837-35-8 wiki.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3759025, 4-Amino-2-methylbutanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 928194, (R)-4-amino-2-methylbutanoic acid.
- Fisher Scientific. (n.d.). (S)-4-Amino-2-(Boc-amino)butyric acid, 97%.
- BOC Sciences. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
- Advanced ChemBlocks. (n.d.). N-Boc-(R)-4-amino-2-hydroxybutanoic acid.
- A2B Chem. (n.d.). 42453-21-4 | MFCD01545650 | 4-Amino-2-methylbutanoic acid.
- BenchChem. (2025). Application Notes and Protocols: 2,4-Diamino-2-methylbutanoic Acid as a Constrained Amino Acid Analog.
- BenchChem. (2025). The Synthesis of 2,4-Diamino-2-methylbutanoic Acid: A Proposed Technical Guide.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- CPC Scientific Inc. (n.d.). Overview of Custom Peptide Synthesis.
- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
- ResearchGate. (n.d.). Synthesis of Boc protected amino acid methyl ester 4.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13633387, 4-Amino-2-methylbutanoic acid hydrochloride.
- Sigma-Aldrich. (n.d.). (S)-(-)-4-Amino-2-hydroxybutyric acid 96 40371-51-5.
Sources
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- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. benchchem.com [benchchem.com]
4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid CAS number and supplier
An In-Depth Technical Guide to 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a chiral, non-proteinogenic amino acid derivative that serves as a crucial building block in synthetic organic chemistry. As a member of the N-Boc protected amino acid family, its strategic importance lies in the temporary masking of the primary amine functionality. This protection allows for selective chemical transformations at other sites of a molecule, particularly the carboxylic acid group. The tert-butoxycarbonyl (Boc) group is renowned for its stability under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, making it an ideal protecting group in multi-step syntheses.[1][2] The incorporation of unnatural amino acids (UAAs) like this one is a cornerstone strategy in modern drug discovery, enabling the fine-tuning of pharmacological profiles, enhancing metabolic stability, and improving the bioavailability of peptide-based therapeutics.[3][4] This guide provides a comprehensive overview of its synthesis, properties, analysis, and applications for researchers in pharmaceutical development and chemical synthesis.
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a chemical entity is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 79799-26-1 | Internal Database |
| Molecular Formula | C₁₀H₁₉NO₄ | Internal Database |
| Molecular Weight | 217.26 g/mol | Internal Database |
| IUPAC Name | 4-{[(2-methylpropan-2-yl)oxy]carbonylamino}-2-methylbutanoic acid | Internal Database |
| Appearance | Typically a white to off-white solid | Supplier Data |
| Synonyms | Boc-4-amino-2-methylbutanoic acid | Internal Database |
Synthesis and Mechanistic Insight
The most common and efficient synthesis of this compound involves the protection of the primary amine of 4-amino-2-methylbutanoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of peptide chemistry and organic synthesis.
Principle of Boc Protection
The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This process is often facilitated by a mild base to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproduct.
Reaction Mechanism
-
Nucleophilic Attack: The primary amine of 4-amino-2-methylbutanoic acid acts as a nucleophile, attacking a carbonyl carbon of di-tert-butyl dicarbonate.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.
-
Deprotonation & Decomposition: The tert-butyl carbonate anion is unstable and can act as a base to deprotonate the newly formed carbamate. It subsequently decomposes into carbon dioxide and tert-butoxide, which is protonated to form tert-butanol.[5][6]
Synthetic Workflow Diagram
The following diagram illustrates the typical laboratory workflow for the synthesis and purification of the target compound.
Caption: Workflow for Boc-protection of 4-amino-2-methylbutanoic acid.
Detailed Experimental Protocol
-
Dissolution: Dissolve 4-amino-2-methylbutanoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water containing sodium hydroxide (1.1 eq).
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the stirred amino acid solution over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature overnight.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Acidification: Cool the remaining aqueous solution to 0 °C and carefully acidify to pH 2-3 by adding 1M HCl. The product may precipitate as a white solid or oil.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If required, purify the crude material via silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Applications in Research and Drug Development
The primary utility of this compound is as a specialized building block. The methyl group at the alpha-position to the carboxylate introduces steric hindrance and chirality, which can be exploited to control the conformation of peptides or small molecules.
-
Peptidomimetics: Incorporation of this UAA into a peptide backbone can increase resistance to enzymatic degradation by proteases, thereby extending the half-life of a potential drug candidate.[]
-
Constrained Scaffolds: The defined stereochemistry and structure can induce specific secondary structures, such as turns or helices, which are often crucial for binding to biological targets like receptors or enzymes.[8]
-
Fragment-Based Drug Discovery: It serves as a valuable fragment for building more complex molecules. Its bifunctional nature (a protected amine and a free carboxylic acid) allows for sequential and controlled elaboration of molecular structure. An analogous compound, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid, is a key intermediate in the synthesis of the cardiovascular drug Sacubitril, highlighting the pharmaceutical relevance of this structural class.[9]
Quality Control and Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, a doublet for the α-methyl group, and multiplets for the methylene and methine protons of the butanoic acid backbone. A broad singlet corresponding to the carbamate N-H is also expected.
-
¹³C NMR: Key signals will appear for the carboxylic acid carbonyl (~175-180 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and various aliphatic carbons in the 20-60 ppm range.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show a protonated molecular ion [M+H]⁺ at m/z 218.14 or a sodium adduct [M+Na]⁺ at m/z 240.12.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A typical method would employ a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 210-220 nm).
Commercial Availability
This compound is available from several fine chemical suppliers catering to the research and development market. Availability and pricing can vary.
| Supplier | Website |
| Sigma-Aldrich (Merck) | |
| BLD Pharmatech | |
| Thermo Fisher Scientific | |
| TCI Chemicals |
Handling, Storage, and Safety
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is recommended to prevent degradation.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. Handle in a chemical fume hood.
-
Safety: While not acutely toxic, it is classified as a chemical irritant. Consult the Safety Data Sheet (SDS) from the supplier for complete hazard information.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ChemBuyersGuide.com. BLD Pharmatech Co., Limited. [Link]
-
PubChem. 4-{amino}butanoic acid. [Link]
-
PrepChem.com. Preparation of 2-methylbutanoic acid. [Link]
- Google Patents. US9447017B2 - Process for the production of 4-alkanoyloxy-2-methylbutanoic acid.
-
National Center for Biotechnology Information. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
PubMed. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]
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- 2. total-synthesis.com [total-synthesis.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2 [chemicalbook.com]
potential applications of Boc-protected amino acids in drug discovery
An In-depth Technical Guide to the Application of Boc-Protected Amino Acids in Drug Discovery
Abstract
The strategic use of protecting groups is a cornerstone of modern medicinal chemistry, enabling the precise and efficient synthesis of complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group remains a pivotal tool for the protection of amino functionalities. Its unique acid-labile nature, coupled with its stability to a wide range of synthetic conditions, has cemented its role far beyond its initial application in peptide synthesis. This technical guide provides an in-depth exploration of the versatile applications of Boc-protected amino acids in contemporary drug discovery. We will delve into the foundational principles of Boc chemistry in Solid-Phase Peptide Synthesis (SPPS), its critical role in the generation of peptidomimetics with enhanced pharmacological properties, and its utility as a chiral precursor for the synthesis of complex small molecule and heterocyclic drug candidates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of these indispensable building blocks.
The Foundational Chemistry of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of amino acids.[1] Its widespread adoption revolutionized peptide synthesis and continues to be a critical tool in the development of novel therapeutics.[2] The core principle of its utility lies in the differential acid lability between the α-amino Boc group and the more acid-stable side-chain protecting groups, which are often benzyl-based (the Boc/Bzl strategy).[3][4]
-
Protection: The Boc group is typically introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1][2] The base deprotonates the amino group, enhancing its nucleophilicity to attack the anhydride.[2]
-
Deprotection: The removal of the Boc group is achieved through acidolysis, most commonly with a moderately strong acid like trifluoroacetic acid (TFA).[1][3] The mechanism involves protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[1][]
This selective protection and deprotection cycle is the engine of stepwise peptide synthesis and provides the control necessary for more complex molecular construction.[6][7]
Core Application: Peptide Synthesis
The synthesis of peptide-based drugs is a primary application of Boc-protected amino acids.[6][] The Boc strategy is employed in both solution-phase and solid-phase peptide synthesis (SPPS), with the latter being a dominant methodology for its efficiency and potential for automation.[]
Boc-Based Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy, pioneered by Bruce Merrifield, was a foundational method in the development of SPPS.[2][10] The process is cyclical, involving the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid resin support.[3]
The general workflow for one cycle of Boc-SPPS is as follows:
-
Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the resin-bound peptide chain using TFA in a solvent like dichloromethane (DCM).[3][10]
-
Neutralization: The resulting trifluoroacetate salt of the N-terminal amine must be neutralized to the free amine before the next coupling step. This is typically achieved by washing with a hindered base such as diisopropylethylamine (DIEA).[11]
-
Coupling: The next incoming Boc-protected amino acid is activated (e.g., with coupling reagents like HBTU or HATU) and coupled to the free N-terminal amine of the growing peptide chain.[11][12]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[11]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups, which requires a very strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4][13]
Caption: Versatility of Boc-amino acids as chiral precursors in drug discovery.
Advanced Applications in Drug Synthesis
The utility of Boc-protected amino acids extends into highly specialized areas of modern drug development, underscoring their continued relevance.
-
Synthesis of Unnatural Amino Acids (UAAs): Boc protection is fundamental in the synthesis of UAAs. []These UAAs, when incorporated into peptides or used as building blocks, can confer unique properties such as increased resistance to proteolysis, constrained conformations, or novel functionalities. []For example, Boc-protected amino acid semialdehydes can react with phosphorous ylides (Wittig-type reactions) to produce enantiomerically pure unsaturated α-amino acids. [16]* Small Molecule Synthesis: In the multi-step synthesis of complex small molecule drugs, Boc protection is commonly used to safeguard amine groups while other parts of the molecule are modified. [6][17]A recent example is in the synthesis of Daridorexant, an insomnia drug approved in 2022, where the amino group of a cyclic amino acid is protected with Boc before undergoing a series of condensation and cyclization reactions. [18]* Fragment-Based Drug Discovery: Boc-protected amino acids and their derivatives can serve as fragments in fragment-based screening and lead optimization, providing a rich source of chiral, functionalized small molecules.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group, and by extension Boc-protected amino acids, are far more than just historical tools for peptide synthesis. They remain indispensable reagents in the modern drug discovery pipeline. [2][6]Their robust, well-understood chemistry, coupled with their utility as versatile chiral precursors, enables the synthesis of a vast range of therapeutic modalities—from complex peptide drugs and stabilized peptidomimetics to intricate heterocyclic small molecules. [19][20]For researchers and scientists in drug development, a thorough understanding of the principles and applications of Boc chemistry is not merely beneficial but essential for the successful design and execution of innovative synthetic strategies.
References
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Rademann, J., & Jung, G. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-7. [Link]
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
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- BenchChem. (2025). An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS).
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- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
-
Coin, I., Beyermann, M., & Bienert, M. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
-
Rademann, J., & Jung, G. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-197. [Link]
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Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Organic Letters, 2(10), 1407-1410. [Link]
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Al-Tel, T. H. (2009). Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. Molecules, 14(9), 3436-3448. [Link]
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- ResearchGate. (n.d.). Synthesis of Boc-protected amino acid with secondary heterocyclic amine conjugates.
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- ResearchGate. (n.d.). Formation of Heterocyclic Derivatives of a-Amino Acids Using Vicinal Tricarbonyl Methodology.
- Hashim, Z. B., & Jaffer, H. J. (2015). Synthesis of different heterocyclic compounds derived from some amino acids. Journal of Al-Nahrain University, 18(2), 89-100.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
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Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15473. [Link]
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MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(21), 7247. [Link]
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The Cornerstone of Modern Synthesis: A Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group
For researchers, medicinal chemists, and drug development professionals, the strategic manipulation of reactive functional groups is paramount to successful molecular synthesis. Among the arsenal of protective chemistries, the tert-butoxycarbonyl (Boc) group stands as a pillar, particularly in the realm of peptide synthesis and complex molecule construction. Its widespread adoption is not accidental but a direct consequence of its unique chemical properties: remarkable stability to a wide range of reagents and the clean, specific conditions required for its removal. This guide provides an in-depth exploration of the Boc group, moving beyond simple protocols to dissect the causality behind its application, ensuring a robust and reliable execution in the laboratory.
The Fundamental Chemistry of the Boc Group: Why It Works
The tert-butoxycarbonyl group is a carbamate-based protecting group for amines.[1][2] Its efficacy hinges on a delicate balance of steric hindrance and electronic effects, rendering it inert to many common reaction conditions while being selectively labile to acidolysis.[3][4]
Key Physicochemical Properties:
-
Stability: The Boc group is exceptionally stable to nucleophiles, basic hydrolysis, and catalytic hydrogenation, conditions under which other protecting groups like Fmoc and Cbz would be cleaved.[3][5][6] This robustness is crucial for multi-step syntheses where various reagents are employed.
-
Acid Labile: The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[7][8] This is typically achieved with moderately strong acids like trifluoroacetic acid (TFA).[9]
-
Solubility: The introduction of the bulky and lipophilic tert-butyl group often enhances the solubility of the protected amino acid or peptide in organic solvents, a practical advantage in both solution-phase and solid-phase synthesis.
Mechanism of Boc Protection: A Nucleophilic Attack
The installation of the Boc group, a process known as Boc protection, is a straightforward yet elegant nucleophilic acyl substitution. The most common and efficient reagent for this purpose is di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[9]
The reaction proceeds via the nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of (Boc)₂O.[1][9] The use of a base is critical to deprotonate the amine, thereby increasing its nucleophilicity.[9] The mechanism can be visualized as follows:
Figure 1: Boc Protection Workflow. A simplified representation of the key reactants and products in the Boc protection of an amine using Boc anhydride and a base.
The driving force for this reaction is the formation of stable byproducts: tert-butanol, carbon dioxide, and the protonated base.[5]
Mechanism of Boc Deprotection: A Controlled Collapse
The removal of the Boc group is achieved through acid-catalyzed cleavage.[9] The most commonly employed reagent is trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM).[10] The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[9]
-
Carbocation Formation: This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tert-butyl carbocation and a carbamic acid intermediate.[9][11]
-
Decarboxylation: The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide.[9]
Figure 2: Acid-Catalyzed Boc Deprotection. The pathway showing protonation, formation of a stable tert-butyl cation, and subsequent decarboxylation to yield the free amine.
A critical consideration during deprotection is the fate of the tert-butyl carbocation. This electrophilic species can react with nucleophilic side chains of certain amino acids, such as methionine and tryptophan, leading to unwanted byproducts.[5] To mitigate this, "scavengers" like anisole, thioanisole, or thiophenol are often added to the deprotection cocktail to trap the carbocation.[4][5][8]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and reproducible. The causality behind each step is explained to allow for informed troubleshooting and adaptation.
Protocol for Boc Protection of an Amino Acid
This protocol is a general method for the N-protection of a free amino acid in a solution phase.
Materials:
| Reagent/Solvent | Purpose | Typical Molar Excess (relative to amino acid) |
| Amino Acid | Substrate | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc source | 1.1 - 1.5 |
| Sodium Hydroxide (1N NaOH) | Base to deprotonate the amine | 2.0 - 3.0 |
| Dioxane or Tetrahydrofuran (THF) | Organic co-solvent to dissolve reagents | N/A |
| Water | Aqueous solvent | N/A |
| Ethyl Acetate | Extraction solvent | N/A |
| Saturated Sodium Bicarbonate | Aqueous wash to remove acidic impurities | N/A |
| Brine | Aqueous wash to remove water-soluble impurities | N/A |
| Anhydrous Magnesium Sulfate | Drying agent | N/A |
Step-by-Step Methodology:
-
Dissolution: Dissolve the amino acid in a 1:1 mixture of dioxane (or THF) and 1N sodium hydroxide solution. The basic aqueous environment ensures the amino group is deprotonated and nucleophilic.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the stirring solution. The reaction is often exothermic and should be monitored.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1N HCl or citric acid). This protonates the carboxyl group of the Boc-amino acid, making it extractable into an organic solvent.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
-
Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the N-terminal Boc group from a resin-bound peptide.
Materials:
| Reagent/Solvent | Purpose | Concentration/Composition |
| Peptide-Resin | Substrate | N/A |
| Dichloromethane (DCM) | Swelling and washing solvent | N/A |
| Trifluoroacetic Acid (TFA) in DCM | Deprotection reagent | 25-50% (v/v) |
| Scavenger (e.g., Anisole) | Traps tert-butyl carbocations (optional but recommended) | 1-5% (v/v) |
| Isopropanol (IPA) | Washing solvent | N/A |
| Diisopropylethylamine (DIPEA) in DCM | Neutralization base | 5-10% (v/v) |
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.
-
Pre-wash: Drain the DCM and perform a quick pre-wash with the TFA/DCM deprotection solution for about 1-2 minutes.[10] This helps to displace the DCM within the resin beads with the deprotection reagent.
-
Deprotection: Drain the pre-wash solution and add a fresh portion of the TFA/DCM solution (with scavenger if necessary). Agitate the resin for 20-30 minutes.[10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5x) to remove residual TFA and the cleaved Boc group byproducts.
-
Neutralization: Wash the resin with a solution of DIPEA in DCM (2-3x) to neutralize the newly formed N-terminal ammonium trifluoroacetate salt. This is a crucial step to ensure the N-terminal amine is free and nucleophilic for the subsequent coupling reaction.
-
Final Washes: Wash the resin again with DCM (3-5x) to remove excess DIPEA and prepare for the next coupling step.
The Boc Group in the Broader Context of Synthesis
The true power of the Boc group is realized in its application within a broader synthetic strategy, particularly in the context of orthogonal protection.
Orthogonal Protection Strategies
In complex syntheses, multiple protecting groups are often required. An orthogonal protection strategy is one where each class of protecting group can be removed under specific conditions without affecting the others.[4] The Boc group is a key player in such strategies.
-
Boc vs. Fmoc: The Boc group is acid-labile, while the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile.[] This orthogonality is the foundation of the widely used Fmoc-based solid-phase peptide synthesis, where the Boc group is often used for the protection of side chains.
-
Boc vs. Cbz: The carboxybenzyl (Cbz) group is typically removed by catalytic hydrogenation.[1] Since the Boc group is stable to these conditions, they form another powerful orthogonal pair.[6]
Figure 3: Orthogonal Protection Scheme. This diagram illustrates the selective removal of Boc, Fmoc, and Cbz protecting groups under distinct chemical conditions.
Applications in Drug Development
The Boc group is not limited to peptide synthesis. It is extensively used in the synthesis of small molecule drugs and complex natural products.[13] Its reliability and the mild conditions for its removal make it an ideal choice for protecting amine functionalities in sensitive and late-stage synthetic intermediates. The steric bulk of the Boc group can also be strategically employed to direct reactions to a specific site on a molecule.
Conclusion: A Tool of Precision and Reliability
The tert-butoxycarbonyl group is more than just a placeholder in chemical synthesis; it is a tool of precision that enables the construction of complex molecules with a high degree of control. Its well-understood mechanisms of installation and removal, coupled with its predictable stability, provide chemists with a reliable method for navigating the intricate pathways of multi-step synthesis. A thorough understanding of the principles outlined in this guide will empower researchers to not only successfully apply the Boc group but also to innovate and adapt its use to meet the ever-growing challenges of modern drug discovery and development.
References
-
Adding Boc Group Mechanism | Organic Chemistry - YouTube . (2021). YouTube. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . (2020). National Institutes of Health. Available at: [Link]
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Terminology of Antibody Drug for Boc Chemistry . (n.d.). GenScript. Available at: [Link]
-
Peptide Synthesis by Boc Strategy . (n.d.). Sunresin Life Sciences. Available at: [Link]
-
BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides . (n.d.). WordPress. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – . (n.d.). Total Synthesis. Available at: [Link]
-
Boc-Protected Amino Groups . (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Amine Protection and Deprotection . (n.d.). Master Organic Chemistry. Available at: [Link]
-
Dual protection of amino functions involving Boc . (2013). RSC Publishing. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia . (n.d.). Wikipedia. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros . (2024). Reddit. Available at: [Link]
-
Protecting Groups for Amines: Carbamates . (2018). Master Organic Chemistry. Available at: [Link]
-
Reactions that Work: Boc Protection | Chemtips . (2012). WordPress.com. Available at: [Link]
-
Boc / Bzl Solid Phase Synthesis . (n.d.). Sunresin. Available at: [Link]
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literature review of chiral methyl-substituted butanoic acids
An In-depth Technical Guide to Chiral Methyl-Substituted Butanoic Acids: Synthesis, Analysis, and Applications
Executive Summary
Chiral methyl-substituted butanoic acids are a pivotal class of molecules, holding significant value as building blocks and active compounds in the pharmaceutical, agrochemical, and flavor and fragrance industries. Their biological activity is intrinsically linked to their stereochemistry, making the ability to synthesize and analyze single enantiomers a critical requirement for modern chemical research and development. This guide provides a comprehensive overview of the core principles and practical methodologies associated with these chiral synthons. We delve into the causality behind various stereoselective synthetic strategies, from classic resolutions and modern asymmetric catalysis to innovative biocatalytic approaches. Furthermore, this document outlines the authoritative analytical techniques required for enantiomeric discrimination and provides detailed, field-proven protocols for key synthetic and analytical workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of chiral methyl-substituted butanoic acids in their work.
Chapter 1: The Significance of Chirality in Methyl-Substituted Butanoic Acids
Chirality, a fundamental property of molecules that are non-superimposable on their mirror images, is a cornerstone of modern pharmacology and material science.[1] These mirror-image isomers, known as enantiomers, possess identical physical properties in an achiral environment but can exhibit profoundly different interactions with other chiral entities, such as biological receptors and enzymes.[1][2] This differential interaction is the reason why the stereochemistry of a drug molecule is paramount to its efficacy and safety.
In a racemic mixture (a 50:50 mixture of both enantiomers), one enantiomer may be responsible for the desired therapeutic effect (the eutomer ), while the other may be less active, inactive, or even cause harmful side effects (the distomer ).[3][4] The tragic case of thalidomide, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that emphasize the need to characterize and control the stereochemistry of chiral drug candidates from the earliest stages of development.[2]
Methyl-substituted butanoic acids, such as 2-methylbutanoic acid and 3-methylbutanoic acid, are prime examples of this principle in action. The (S)-enantiomer of 2-methylbutanoic acid is a key contributor to the characteristic aroma of many fruits, including apples and strawberries, while the (R)-enantiomer is found in cocoa beans.[5][6][7] Their roles as chiral intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules underscore the critical need for robust methods to produce them in an enantiomerically pure form.[8][9][10]
Chapter 2: Stereoselective Synthetic Strategies
The synthesis of enantiomerically pure compounds is a central challenge in organic chemistry. An effective asymmetric synthesis must not only create the desired stereocenter but also do so with high efficiency and stereoselectivity. For chiral methyl-substituted butanoic acids, several authoritative strategies have been developed.
Classical and Early Enantioselective Methods
Historically, the separation of enantiomers was achieved through classical resolution. This involves reacting a racemic acid with an enantiomerically pure chiral base (a resolving agent) to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization.
The first enantioselective synthesis of 2-methylbutanoic acid was a landmark achievement by W. Marckwald in 1904.[5] This method involved heating ethyl(methyl)malonic acid with the chiral alkaloid brucine, which induced a slight preference for the formation of one enantiomer, yielding an optically active product. While groundbreaking, such methods often suffer from low enantiomeric excess and are not practical for large-scale production.
Asymmetric Hydrogenation
A highly efficient and widely used modern method for synthesizing chiral α-methyl carboxylic acids is the asymmetric hydrogenation of an α,β-unsaturated precursor. For example, either enantiomer of 2-methylbutanoic acid can be produced with high enantioselectivity by the hydrogenation of tiglic acid using a ruthenium catalyst complexed with a chiral phosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5]
Causality: The chiral ligand creates a chiral environment around the metal catalyst. The substrate coordinates to the metal in a specific orientation to minimize steric hindrance, exposing one of its two faces to the incoming hydrogen. This directed attack results in the preferential formation of one enantiomer.
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a powerful and reliable strategy for controlling stereochemistry.[11][12] The core principle involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to an achiral substrate. This auxiliary then directs a subsequent stereocenter-forming reaction, after which it is cleaved to yield the desired enantiomerically enriched product.[13]
A common application is in the asymmetric alkylation of enolates. For instance, an achiral carboxylic acid can be converted into an amide using a chiral amine (e.g., a derivative of the amino acid valine or prolinol).[13][14] The resulting chiral amide's enolate is conformationally locked due to the steric bulk of the auxiliary, which shields one face of the enolate. Subsequent reaction with an alkylating agent (like methyl iodide) occurs predominantly from the unshielded face, leading to a high degree of diastereoselectivity.[13] Hydrolysis of the amide then removes the auxiliary, yielding the desired chiral acid.
Diagram: General Workflow for Chiral Auxiliary-Mediated Alkylation
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Protocol: Asymmetric Alkylation via an N-Acyl Prolinol Derivative [13]
This protocol provides a framework for the synthesis of enantiomerically enriched carboxylic acids using a chiral auxiliary derived from (2R)-2,3-dimethylbutanoic acid.
-
Preparation of the Chiral Auxiliary Amide:
-
Dissolve the chiral alcohol (e.g., a prolinol derivative) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C and add an equimolar amount of a strong base (e.g., n-butyllithium) dropwise to form the alkoxide.
-
Slowly add the acyl chloride of the starting acid (e.g., butanoyl chloride) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.
-
-
Diastereoselective Alkylation:
-
Dissolve the purified chiral amide in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a slight excess (e.g., 1.1 equivalents) of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the enolate. Stir for 30-60 minutes.
-
Add the alkylating agent (e.g., methyl iodide) and continue stirring at -78 °C for several hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract the product and purify by column chromatography to isolate the desired diastereomer.
-
-
Cleavage of the Auxiliary:
-
Dissolve the purified diastereomer in a suitable solvent system for hydrolysis (e.g., THF/water).
-
Add a strong acid (e.g., H₂SO₄) or base (e.g., LiOH) and heat the mixture to reflux until the starting material is consumed.
-
After cooling, neutralize the mixture and separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer and extract the final chiral carboxylic acid product.
-
Chapter 3: Biocatalytic and Enzymatic Approaches
Biocatalysis offers a powerful, environmentally friendly alternative to traditional chemical synthesis. Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity.[9]
Enzymatic Kinetic Resolution
Kinetic resolution is a widely used enzymatic method for separating enantiomers. The process relies on an enzyme that reacts at a different rate with each enantiomer of a racemic mixture. For the synthesis of chiral 2-methylbutanoic acid esters, lipases are particularly effective.[15][16]
In a typical process, a racemic mixture of 2-methylbutanoic acid is subjected to esterification with an alcohol (e.g., methanol) in the presence of a lipase.[6] If the lipase is selective for the (S)-enantiomer, it will preferentially convert (S)-2-methylbutanoic acid into its corresponding ester, leaving the unreacted (R)-2-methylbutanoic acid behind. The reaction can be stopped at approximately 50% conversion, after which the ester and the unreacted acid can be easily separated.
Causality: The active site of the lipase is a chiral environment. The (S)-enantiomer fits more effectively into the active site than the (R)-enantiomer, leading to a much faster rate of esterification for the (S)-acid. The choice of enzyme, solvent, and temperature are critical for maximizing this rate difference and achieving high enantiomeric excess (ee).[6][7] Studies have shown that lipases such as those from Rhizomucor miehei and Aspergillus niger exhibit high enantioselectivity for this transformation, with non-aqueous solvents like isooctane often providing the best results.[6][15]
Diagram: Workflow for Enzymatic Kinetic Resolution
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A Comprehensive Technical Guide to 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid for Advanced Research and Development
An In-Depth Analysis of Commercial Availability, Purity, and Analytical Methodologies for a Key Building Block in Pharmaceutical Synthesis
Introduction: The Role and Significance of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid
This compound, a valuable chiral building block, plays a pivotal role in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on an amino functional group and a stereocenter at the 2-position of the butanoic acid chain, makes it an important intermediate in the synthesis of peptidomimetics and other biologically active compounds. The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions while being readily removable under mild acidic conditions, a feature highly desirable in multi-step syntheses.[] This guide provides a comprehensive overview of its commercial availability, purity standards, and the analytical methodologies crucial for its quality assessment, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Commercial Availability and Supplier Landscape
This compound is commercially available from a variety of chemical suppliers specializing in building blocks for organic synthesis and pharmaceutical research. The compound is typically offered in research-grade quantities, ranging from milligrams to several grams.
Key identifiers for sourcing this compound include:
-
CAS Number: 79799-26-1
-
Molecular Formula: C10H19NO4
-
Molecular Weight: 217.26 g/mol
A survey of prominent suppliers indicates that the purity of commercially available this compound generally falls within the range of 95% to greater than 98%. The physical form is typically a solid.[2] For applications in drug development, particularly in later stages, sourcing from suppliers who can provide detailed Certificates of Analysis (CoA) and demonstrate batch-to-batch consistency is paramount.
Below is a representative list of suppliers and the typical purity grades offered:
| Supplier | Typical Purity | Notes |
| Sigma-Aldrich | 95% | Often provides access to a Certificate of Analysis and Certificate of Origin.[2] |
| Lead Sciences | Not specified, research grade | Marketed for research in areas like agonists and inhibitors. |
| BLDpharm | Not specified, research grade | Available in various quantities. |
| CymitQuimica | 98% | Provides detailed chemical properties and a list of synonyms. |
It is imperative for researchers to scrutinize the supplier's technical datasheets and, when possible, request a sample for in-house quality assessment before committing to a large-scale purchase.
Synthesis, Potential Impurities, and Quality Specifications
The most common synthetic route to this compound involves the protection of the amino group of 4-amino-2-methylbutanoic acid using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[2] This reaction is generally high-yielding and clean; however, several process-related impurities can arise.
Potential Impurities:
-
Starting Material: Unreacted 4-amino-2-methylbutanoic acid.
-
Di-Boc Species: Over-protection leading to the formation of a di-Boc derivative.
-
By-products from (Boc)₂O: tert-Butanol and other degradation products of the protecting agent.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., dioxane, acetone, ethyl acetate).[3]
-
Enantiomeric Impurity: The presence of the undesired enantiomer, which can arise from the starting material or racemization during the synthesis.
A robust quality control process is essential to ensure the suitability of this building block for its intended use. Below is a table outlining typical quality specifications for research and pharmaceutical-grade this compound.
| Parameter | Specification | Analytical Method | Rationale |
| Appearance | White to off-white solid | Visual Inspection | A significant deviation in color may indicate the presence of impurities. |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure of the compound. |
| Assay (Purity) | ≥ 97.0% | HPLC | Quantifies the amount of the desired compound. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Water can affect the reactivity and stability of the compound. |
| Residual Solvents | As per ICH Q3C guidelines | GC-HS | Ensures that solvent levels are below established safety limits. |
| Enantiomeric Purity | ≥ 98.0% ee | Chiral HPLC | Critical for ensuring the stereochemical integrity of the final product. |
Analytical Methodologies for Purity and Structural Confirmation
A multi-faceted analytical approach is necessary to fully characterize this compound and ensure its quality.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the workhorse technique for determining the purity of Boc-protected amino acids. The choice of a C18 column is common due to its versatility in retaining and separating compounds of moderate polarity.[4]
Rationale for Method Design:
-
Stationary Phase: A C18 column provides a hydrophobic stationary phase suitable for the retention of the molecule.
-
Mobile Phase: A mixture of an aqueous buffer (often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility) and an organic solvent like acetonitrile or methanol is used. The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5]
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure the elution of both the main compound and any potential impurities with varying polarities.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the molecule lacks a strong chromophore.
Experimental Protocol: RP-HPLC Purity Determination
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-3 min: 5% B
-
3-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound.
Interpreting the ¹H NMR Spectrum:
-
tert-Butyl Group (-C(CH₃)₃): A characteristic singlet peak integrating to 9 protons would be expected around 1.4 ppm.
-
Methyl Group (-CH₃): A doublet integrating to 3 protons would be expected, coupled to the adjacent methine proton.
-
Methylene Groups (-CH₂-): Two methylene groups would appear as multiplets, with their chemical shifts influenced by the neighboring functional groups.
-
Methine Group (-CH-): A multiplet integrating to 1 proton would be observed, coupled to the adjacent methyl and methylene protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet, often downfield (e.g., >10 ppm), which may be exchangeable with D₂O.
Diagram: Analytical Workflow for Quality Control
Caption: A typical workflow for the quality control and release of this compound.
Stability, Storage, and Handling
Proper storage and handling are critical to maintain the integrity of this compound.
Storage Recommendations:
-
Temperature: Store in a cool, dry place, typically at 2-8°C for long-term storage.
-
Inert Atmosphere: For extended storage, particularly for high-purity material, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and oxygen.
-
Light: Protect from direct sunlight, although significant photolability is not expected for this class of compounds.
Stability Profile and Forced Degradation:
Boc-protected amino acids are generally stable under neutral and basic conditions but are susceptible to degradation under acidic conditions, which is the basis for their use as protecting groups. Forced degradation studies, which involve exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidative stress), are crucial in drug development to understand potential degradation pathways.[7][8]
Potential Degradation Pathways:
-
Acid Hydrolysis: The primary degradation pathway is the acid-catalyzed cleavage of the Boc group to yield the free amine, isobutylene, and carbon dioxide.[]
-
Thermal Degradation: At elevated temperatures, decomposition may occur, although specific pathways are not well-documented for this particular molecule.
-
Hygroscopicity: While not all amino acids are highly hygroscopic, some can absorb water from the atmosphere, which could potentially facilitate hydrolysis or other degradation reactions over time.[9][10]
Diagram: Boc Group Deprotection Mechanism
Caption: The acid-catalyzed deprotection mechanism of a Boc-protected amine.
Conclusion
This compound is a readily available and highly valuable building block for pharmaceutical research and development. A thorough understanding of its commercial sources, purity specifications, and appropriate analytical methodologies is essential for its effective use. The implementation of robust quality control measures, including HPLC for purity and NMR for structural identity, ensures the integrity of this key intermediate, thereby contributing to the successful synthesis of novel therapeutic agents. Researchers and drug development professionals should prioritize sourcing from reputable suppliers who provide comprehensive analytical data and ensure consistent product quality.
References
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Intertek. (n.d.). Protein Forced Degradation Studies. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
-
PubMed. (2014). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. Retrieved from [Link]
-
PubChem. (n.d.). 4-{amino}butanoic acid. Retrieved from [Link]
-
National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
PubMed. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Retrieved from [Link]
- Google Patents. (n.d.). US9447017B2 - Process for the production of 4-alkanoyloxy-2-methylbutanoic acid.
-
Grace. (n.d.). Analytical HPLC Column Introduction. Retrieved from [Link]
-
National Institutes of Health. (2014). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]
-
ResearchGate. (2022). What is the best method for determining amino acids on HPLC C18 column DAD?. Retrieved from [Link]
-
PubChem. (n.d.). 5-((1,1'-Biphenyl)-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, (2S,4R)-. Retrieved from [Link]
- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
-
SIELC Technologies. (n.d.). Separation of 2-Methylbutanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Agilent. (2013). Choosing HPLC Columns for Rapid Method Development. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
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- 6. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 10. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectonics of Stability: A Senior Application Scientist's Guide to the Boc Protecting Group
Foreword for the Modern Researcher
In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the predictability of a protecting group's behavior is paramount. The tert-butyloxycarbonyl (Boc) group has long been a cornerstone of amine protection strategy, lauded for its general robustness yet amenable to mild cleavage. However, true mastery of this tool extends beyond knowing the standard "TFA in DCM" cocktail. It demands a nuanced understanding of its stability thresholds, the kinetics of its cleavage, and the subtle interplay of reaction conditions that can mean the difference between a high-yielding, clean reaction and a complex mixture of byproducts.
This guide is structured not as a rigid encyclopedia but as a logical exploration of the Boc group's chemical personality. We will move from its fundamental stability profile to the mechanistic underpinnings of its removal, address the practicalities of laboratory protocols, and troubleshoot the common pitfalls. For the seasoned researcher, this document aims to be a trusted reference, reinforcing field-proven insights with the rigor of mechanistic data.
I. The Stability Profile of the N-Boc Group: A Quantitative Overview
The utility of the Boc group stems from its remarkable stability across a wide range of chemical environments, which allows for selective manipulation of other functional groups. Its acid lability is the key to its synthetic value. The following table summarizes this stability profile, providing a quick reference for reaction planning.
| Condition/Reagent Class | Stability | Causality & Key Insights |
| Aqueous Conditions | Stable (pH 4-12, RT) | The carbamate linkage is resistant to hydrolysis under neutral to moderately basic or acidic conditions at room temperature. Cleavage requires strong acid (pH < 1) or high temperatures.[1] |
| Strong Bases | Highly Stable | Resistant to common amine bases (e.g., NEt₃, pyridine), alkoxides (e.g., t-BuOK), and even organolithium bases like LDA at low temperatures. The electron-rich carbonyl is not susceptible to nucleophilic attack by bases.[1] |
| Nucleophiles | Highly Stable | Generally stable towards a wide array of nucleophiles, including organometallics (RLi, RMgX), cyanides, azides, and amines.[1] This stability is crucial for its use in complex synthetic sequences. |
| Reducing Agents | Highly Stable | Unreactive towards common hydride reagents such as NaBH₄ and LiAlH₄.[1] It is also completely stable to catalytic hydrogenation conditions (e.g., H₂/Pd, H₂/Ni), which is the foundation of its orthogonality with the Cbz protecting group.[2][3][4] |
| Oxidizing Agents | Generally Stable | Stable to many common oxidants like KMnO₄, OsO₄, and CrO₃/Py.[1] However, stability towards highly electrophilic or Lewis acidic oxidants should be evaluated on a case-by-case basis.[5] |
| Strong Acids | LABILE | This is the primary method of cleavage. The mechanism is predicated on the formation of the highly stable tert-butyl cation.[4] |
| Thermal Conditions | Labile at >150 °C | Thermolysis provides a neutral deprotection method, proceeding through a concerted elimination mechanism.[5] |
II. The Kinetics and Mechanism of Boc Deprotection
A deep understanding of the deprotection mechanism is critical for optimizing reaction conditions, predicting side reactions, and troubleshooting.
Acid-Catalyzed Deprotection: More Than a Simple Protonation
The cleavage of the Boc group under acidic conditions is not merely a protonation event followed by collapse. It is a carefully orchestrated process whose efficiency is dictated by the stability of the resulting carbocation.
The accepted mechanism proceeds as follows:
-
Protonation: The carbamate carbonyl oxygen is protonated by a strong acid (e.g., TFA, HCl). This is the rate-determining step.
-
Carbocation Formation: The protonated carbamate undergoes unimolecular cleavage to form the highly stable tert-butyl cation, carbon dioxide, and the free amine.[4] The stability of the tertiary carbocation is the thermodynamic driving force for this pathway, explaining why other alkyl carbamates (e.g., methoxycarbonyl) are significantly more stable to acid.[4]
-
Byproduct Formation: The liberated tert-butyl cation can be quenched by the acid's counterion, eliminate a proton to form isobutylene, or react with any nucleophiles present in the reaction mixture.[6]
Caption: Acid-catalyzed cleavage of the Boc group.
A Note on Kinetics: Research has shown that the rate of HCl-catalyzed deprotection exhibits a second-order dependence on the acid concentration.[6] This suggests a more complex mechanism than simple unimolecular cleavage, possibly involving a second molecule of acid assisting in the departure of the tert-butyl group. This kinetic behavior explains why using higher concentrations or stronger acids can dramatically accelerate the reaction.
Thermal Deprotection: A Neutral Alternative
When a substrate is sensitive to strong acids, thermal deprotection offers a valuable alternative. This method involves heating the Boc-protected compound, typically in a high-boiling, inert solvent or neat. The reaction proceeds through a concerted, six-membered ring transition state, leading to the formation of the free amine, carbon dioxide, and isobutylene.[5]
Caption: General workflow for thermal Boc deprotection.
III. Field-Proven Protocols and Methodologies
The choice of deprotection protocol is dictated by the stability of the substrate and the desired final salt form of the amine.
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA)
This is the most common method, valued for its speed and efficacy.
-
Reagents & Equipment:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
-
Step-by-Step Methodology:
-
Dissolve the Boc-protected amine in DCM (typically 0.1-0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm and minimize side reactions.
-
Slowly add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).[3] For very stable Boc groups, neat TFA can be used.[2]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS. A useful TLC stain for the appearance of a free amine is ninhydrin.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene or isopropanol is highly recommended.[3]
-
The resulting TFA salt can be used directly or neutralized by washing with a mild aqueous base (e.g., sat. NaHCO₃) during an extractive workup to yield the free amine.
-
Protocol 2: Deprotection with HCl in Dioxane/Methanol
This method is preferred when a crystalline hydrochloride salt is desired, as TFA salts are often oils.[3]
-
Reagents & Equipment:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane (commercially available)
-
Methanol or other co-solvent (optional)
-
Round-bottom flask, magnetic stirrer
-
-
Step-by-Step Methodology:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like methanol or DCM.
-
Add the solution of 4M HCl in dioxane (typically 4-10 equivalents). Many chemists find that using it as a 1:1 mixture with methanol (effectively 2M HCl) provides rapid deprotection (10-20 minutes).[3]
-
Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure. The resulting hydrochloride salt often crystallizes directly and can be isolated by filtration or trituration with a solvent like diethyl ether.
-
IV. Managing Side Reactions: The Critical Role of Scavengers
The primary challenge in Boc deprotection is managing the reactivity of the liberated tert-butyl cation. This electrophile can alkylate nucleophilic residues within the substrate, a particularly prevalent issue in peptide synthesis.[7]
-
Commonly Affected Residues: Tryptophan (Trp), Cysteine (Cys), and Methionine (Met) are highly susceptible to tert-butylation.[2][7]
-
The Solution: Scavengers: Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation faster than it can react with the substrate.[7]
| Scavenger | Target Residue / Purpose | Typical Concentration | Key Insight |
| Water (H₂O) | General purpose scavenger for t-butyl cations.[8] | 2-5% | Quenches the carbocation to form tert-butanol. Essential when t-butyl esters or ethers are also being cleaved.[8] |
| Anisole | Protects Tryptophan and Tyrosine. | 5% | Anisole is a poor scavenger for tert-butyl trifluoroacetate, an intermediate that can also cause alkylation.[9] |
| Thioanisole | Protects Tryptophan and Methionine.[9] | 5% | More effective than anisole. Also helps accelerate the cleavage of Arg(Pmc) groups in peptide synthesis.[7] |
| 1,2-Ethanedithiol (EDT) | Excellent scavenger for t-butyl cations and t-butyl trifluoroacetate.[7][9] Protects Cysteine. | 2.5% | The most efficient scavenger for preventing tert-butylation, but has a strong odor.[7] |
| Triisopropylsilane (TIPS) | Reduces oxidized tryptophan and acts as a carbocation scavenger. | 1-2% | A "soft" reducing agent that also effectively traps carbocations. |
Self-Validating Protocol: Deprotection of a Tryptophan-Containing Substrate
-
Prepare the Cleavage Cocktail: For a reaction using 10 mL of TFA, prepare a fresh cocktail: 9.0 mL TFA, 0.5 mL Thioanisole, 0.3 mL H₂O, 0.2 mL TIPS.
-
Dissolve Substrate: Dissolve the Boc-protected, Trp-containing substrate in the cleavage cocktail at 0 °C.
-
React & Monitor: Stir at room temperature for 1-3 hours. Monitor by LC-MS, specifically looking for the desired product mass and the absence of a +56 Da adduct (mass of the tert-butyl group).
-
Workup: Precipitate the deprotected product by adding cold diethyl ether, centrifuge, and wash the pellet to remove scavengers and byproducts.
V. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Sluggish Deprotection | 1. Insufficient acid strength or concentration. 2. Steric hindrance around the Boc group. 3. Presence of water in TFA, reducing its acidity.[10] | 1. Increase TFA concentration (e.g., from 20% to 50% or neat). 2. Switch to 4M HCl in dioxane, which is often faster.[3] 3. Increase reaction time or gently warm the reaction (e.g., to 40-50 °C). 4. Use fresh, anhydrous reagents. |
| Degradation of Acid-Sensitive Groups (e.g., Esters, Glycosides) | 1. Acid concentration is too high or reaction time is too long. 2. Presence of residual water leading to hydrolysis. | 1. Reduce acid concentration (e.g., try 5-10% TFA). 2. Perform the reaction at 0 °C and monitor closely. 3. Switch to a milder deprotection method (e.g., 10 mol% CSA in DCM/MeOH, thermal deprotection, or TMSI).[10] |
| Formation of Side-Product (+56 Da by MS) | Alkylation of a nucleophilic site (e.g., Trp, Cys, Met, electron-rich aromatics) by the tert-butyl cation. | Add an appropriate scavenger or scavenger cocktail to the reaction mixture (see Scavenger Table above). |
| Product is an Intractable Oil/Gum | The TFA salt of the amine is non-crystalline. | Switch the deprotection method to 4M HCl in dioxane to form the generally more crystalline HCl salt. |
VI. Orthogonal Strategies: The Boc Group in Context
The true power of the Boc group is realized in orthogonal protecting group strategies, which allow for the sequential deprotection of different functional groups within the same molecule.
Caption: Orthogonal deprotection strategies with Boc, Cbz, and Fmoc.
-
Boc vs. Cbz: The benzyloxycarbonyl (Cbz) group is stable to acidic conditions used to cleave Boc, but is readily removed by catalytic hydrogenation, under which Boc is completely stable.[2][4] This is a classic orthogonal pair.
-
Boc vs. Fmoc: The 9-fluorenylmethoxycarbonyl (Fmoc) group is stable to both acid and hydrogenation but is cleaved under mild basic conditions (e.g., piperidine in DMF).[2] This orthogonality is the foundation of modern solid-phase peptide synthesis.
By strategically choosing from this toolkit, a synthetic chemist can selectively unmask specific amine functionalities in a complex molecule, enabling precise and controlled chemical transformations.
VII. Conclusion
The Boc protecting group is far more than a simple placeholder. It is a versatile synthetic tool whose behavior is governed by predictable chemical principles. By understanding the kinetics and mechanisms of its cleavage, anticipating potential side reactions, and mastering a repertoire of deprotection protocols and scavenger systems, researchers and drug development professionals can leverage the Boc group with a high degree of confidence and control. This in-depth knowledge transforms a routine synthetic step into a powerful and reliable component of the molecular architect's toolkit.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]1]
-
Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]2]
-
Fairlie, D. P., & McMASTER, D. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.[6]
-
Reddit User Discussion. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]10]
-
Reddit User Discussion. (2021, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]3]
-
Kappe, C. O., & Dallinger, D. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(9), 1857-1873.[5]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]4]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid. International Journal of Peptide and Protein Research, 12(5), 258–268.[9]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4995–5000.[11]
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An In-depth Technical Guide to Exploratory Studies on the Biological Activity of Novel Amino Acid Derivatives
Foreword: The Versatile Scaffold of Life as a Blueprint for Novel Therapeutics
Amino acids, the fundamental building blocks of proteins, represent a rich and versatile scaffold for the design and synthesis of novel therapeutic agents.[1][2][] Their inherent biocompatibility and diverse physicochemical properties make their derivatives prime candidates for drug discovery programs targeting a wide array of pathological conditions, including cancer, infectious diseases, and neurological disorders.[1][] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals embarking on exploratory studies into the biological activities of these promising molecules. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and explore the mechanistic underpinnings of their therapeutic potential.
Part 1: The Genesis of Novelty - Synthesizing Amino Acid Derivatives
The journey of exploring the biological activity of a novel amino acid derivative begins with its synthesis. The synthetic strategy employed is not merely a means to an end but a critical determinant of the final compound's properties and potential biological interactions.
Rationale for Synthetic Design: Beyond the Core Structure
The modification of a natural amino acid scaffold can be strategically designed to enhance specific biological activities. Common synthetic approaches include:
-
Side-Chain Modification: Altering the R-group of an amino acid can introduce new functionalities, influencing properties like hydrophobicity, charge, and steric bulk. This can lead to enhanced binding to a biological target.[1]
-
N- and C-Termini Derivatization: Modification of the amino and carboxyl termini can improve stability, bioavailability, and cell permeability. For instance, N-protection with groups like Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) is a common strategy in peptide synthesis and the synthesis of amino acid derivatives to control reactivity.[5][6]
-
Incorporation of Heterocyclic Moieties: The introduction of heterocyclic rings, such as quinolines or triazoles, can confer potent antimicrobial or anticancer properties.[7][8]
-
Conjugation to Known Bioactive Molecules: Linking amino acids to existing drugs can create prodrugs with improved targeting, reduced toxicity, and enhanced efficacy.[][9]
Experimental Protocol: Synthesis of a Novel N-Acyl Amino Acid Derivative
This protocol outlines a general procedure for the synthesis of an N-acyl derivative of an amino acid, a common class of derivatives with diverse biological activities.
Materials:
-
L-amino acid (e.g., L-Leucine)
-
Acyl chloride (e.g., Benzoyl chloride)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolution of Amino Acid: Dissolve the L-amino acid in an aqueous solution of NaOH (e.g., 1M) in a round-bottom flask, stirring until fully dissolved. The alkaline medium deprotonates the amino group, making it nucleophilic.
-
Acylation Reaction: Cool the solution in an ice bath. Slowly add the acyl chloride dropwise to the stirring solution. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the acyl chloride, forming an N-acyl bond. Maintain the reaction at a low temperature to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The product should have a different Rf value compared to the starting amino acid.
-
Acidification and Extraction: Once the reaction is complete, acidify the mixture with dilute HCl to a pH of ~2. This protonates the carboxyl group of the product and any unreacted starting material. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM.
-
Washing and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Characterize the purified product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Part 2: Unveiling Therapeutic Potential - Screening for Biological Activity
Once a novel amino acid derivative is synthesized and characterized, the next critical step is to screen for its biological activities. This section will focus on three key areas of high therapeutic need: anticancer, antimicrobial, and neuroprotective activities.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Amino acid metabolism is often reprogrammed in cancer cells to support their rapid growth and proliferation.[10][11] This makes enzymes and transporters involved in amino acid pathways attractive targets for anticancer drug development.[12] Novel amino acid derivatives can exert anticancer effects through various mechanisms, including inducing apoptosis, arresting the cell cycle, and inhibiting key signaling pathways.[13][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[15][16][17]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[18] The amount of formazan produced is directly proportional to the number of viable cells.[17]
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel amino acid derivative (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the novel amino acid derivative in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Many anticancer agents, including novel amino acid derivatives, induce apoptosis (programmed cell death) in cancer cells. A common pathway involves the activation of caspases and the regulation of the Bcl-2 family of proteins.
Caption: A simplified signaling pathway illustrating how a novel amino acid derivative might induce apoptosis.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[19] Amino acid derivatives, particularly amphiphilic and cationic derivatives, have shown significant promise as antimicrobial compounds.[19] They can disrupt bacterial cell membranes or inhibit essential enzymes.[7]
The agar disk diffusion method (also known as the Kirby-Bauer test) is a widely used qualitative method to screen for antimicrobial activity.[20][21][22][23][24]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a specific microorganism. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the disk.[22][23]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)[7]
-
Mueller-Hinton agar plates
-
Sterile filter paper disks
-
Novel amino acid derivative solution of known concentration
-
Positive control (a known antibiotic)
-
Negative control (solvent used to dissolve the compound)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the standardized bacterial inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[22]
-
Application of Disks: Aseptically place the sterile filter paper disks onto the inoculated agar surface.
-
Addition of Compounds: Carefully apply a specific volume of the novel amino acid derivative solution, the positive control, and the negative control to separate disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Caption: A workflow diagram illustrating the key steps of the agar disk diffusion assay.
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Amino acid derivatives have emerged as potential neuroprotective agents by combating oxidative stress, reducing excitotoxicity, and modulating signaling pathways involved in neuronal survival.[25][26][27][28]
This protocol describes an in vitro assay to evaluate the neuroprotective effect of a novel amino acid derivative against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)[6]
-
Complete cell culture medium
-
Novel amino acid derivative
-
Hydrogen peroxide (H₂O₂)
-
MTT assay reagents (as described in section 2.1.1)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate and allow them to differentiate and adhere.
-
Pre-treatment with Compound: Treat the cells with various concentrations of the novel amino acid derivative for a specific period (e.g., 2-24 hours) before inducing oxidative stress.[29]
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic concentration of H₂O₂ for a defined duration. Include a control group treated with H₂O₂ only and an untreated control group.
-
Assessment of Cell Viability: Following the H₂O₂ treatment, assess cell viability using the MTT assay as described in section 2.1.1.
-
Data Analysis: Compare the viability of cells pre-treated with the amino acid derivative to those treated with H₂O₂ alone. An increase in cell viability in the pre-treated groups indicates a neuroprotective effect.
The PI3K/Akt signaling pathway is a key regulator of cell survival and is often implicated in neuroprotection. Activation of this pathway can inhibit apoptosis and promote neuronal survival.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential mechanism for the neuroprotective effects of novel amino acid derivatives.
Part 3: Data Interpretation and Future Directions
The exploratory studies outlined in this guide will generate a wealth of data. It is crucial to interpret this data in the context of the compound's structure and the biological systems being studied.
Quantitative Data Summary
All quantitative data, such as IC₅₀ values from cytotoxicity assays and zone of inhibition diameters from antimicrobial assays, should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of Novel Amino Acid Derivatives against MCF-7 Cells
| Compound | IC₅₀ (µM) after 48h |
| Derivative A | 15.2 ± 1.8 |
| Derivative B | 5.7 ± 0.9 |
| Doxorubicin (Control) | 0.8 ± 0.2 |
Table 2: Antimicrobial Activity of Novel Amino Acid Derivatives
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Derivative C | 18 ± 1.5 | 12 ± 1.1 |
| Derivative D | 25 ± 2.0 | 19 ± 1.7 |
| Ampicillin (Control) | 28 ± 1.9 | 22 ± 1.5 |
Causality and Structure-Activity Relationships (SAR)
The ultimate goal of these exploratory studies is to establish a clear link between the chemical structure of the novel amino acid derivatives and their observed biological activity. By comparing the activities of a series of related compounds, researchers can begin to elucidate structure-activity relationships (SAR). For example, does increasing the hydrophobicity of the side chain consistently lead to higher antimicrobial activity? Does the presence of a specific heterocyclic ring enhance anticancer potency? Answering these questions is fundamental to the rational design of more potent and selective second-generation compounds.
Concluding Remarks and Future Perspectives
The exploration of novel amino acid derivatives is a vibrant and promising field in drug discovery. The methodologies outlined in this guide provide a robust framework for the initial synthesis and biological evaluation of these compounds. The insights gained from these studies will not only identify promising lead candidates but also contribute to a deeper understanding of the complex interplay between chemical structure and biological function. The journey from a novel synthetic concept to a potential therapeutic agent is long and challenging, but it begins with the rigorous and systematic exploratory studies detailed herein.
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Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Synthesis and Anti-microbial Activity of Novel Phosphatidylethanolamine-N-amino Acid Derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Antimicrobial activities of amphiphilic derivatives of α-amino acids. (2023, February 25). Journal of Chemical Technology and Metallurgy. Retrieved January 20, 2026, from [Link]
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Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2024, February 26). MDPI. Retrieved January 20, 2026, from [Link]
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Design, Synthesis, Molecular Modeling, Biological Activity, and Mechanism of Action of Novel Amino Acid Derivatives of Norfloxacin. (2023, November 1). ACS Omega. Retrieved January 20, 2026, from [Link]
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Amino acids as promoieties in prodrug design and development. (2025, August 10). Ovid. Retrieved January 20, 2026, from [Link]
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Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]
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Inhibition Effects of Some Non-Proteinogenic Amino Acid Derivatives on Carbonic Anhydrase Isoenzymes and Acetylcholinesterase: An In Vitro Inhibition and Molecular Modeling Studies. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Amino acid transporters in neurological disorders and neuroprotective effects of cysteine derivatives. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021, April 1). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Synthesis and biological evaluation of novel carnosic acid derivatives with anticancer activity. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]
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New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
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Recent Advances in the Synthesis of Amino Acid Derivatives through Multicomponent Reactions. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Dynamic crosstalk between amino acid metabolism and cancer drug efficacy: From mechanisms to therapeutic opportunities. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
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The Inhibition of D-Amino Acid Oxidase by Benzoic Acid and Various Monosubstituted Benzoic Acid Derivatives. (n.d.). Journal of the American Chemical Society. Retrieved January 20, 2026, from [Link]
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Methodological & Application
Application Note: A Guide to the Solid-Phase Synthesis of Peptides Containing 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid
Abstract & Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and drug development. These unique building blocks are employed to enhance proteolytic stability, modulate biological activity, and enforce specific secondary structures.[1][2] 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, a gamma-amino acid derivative featuring a methyl group at the α-carbon, is one such building block. The α-methyl group introduces significant conformational constraints, which can favor helical structures and improve the pharmacokinetic profile of a peptide therapeutic.[3]
However, the very feature that makes this residue desirable—the α-methyl group—also presents a significant synthetic challenge. The steric bulk adjacent to the carboxylic acid severely hinders the kinetics of peptide bond formation during standard Solid-Phase Peptide Synthesis (SPPS).[4][5] Traditional coupling methods often result in low yields, incomplete reactions, and the formation of deletion sequences, which complicates purification and compromises the final product.
This document provides a comprehensive guide and detailed protocols for the successful incorporation of Boc-4-amino-2-methylbutanoic acid (referred to herein as Boc-γ-Abu(α-Me)-OH) into peptide sequences using tert-butoxycarbonyl (Boc) based SPPS chemistry. We will address the inherent challenges of sterically hindered couplings by outlining optimized protocols, reagent selection, and critical process controls necessary to achieve high-purity peptides.
The Challenge: Steric Hindrance in α-Methylated Residue Coupling
The primary obstacle in utilizing Boc-γ-Abu(α-Me)-OH is the steric hindrance imposed by the α-methyl group. During the coupling step, the nucleophilic attack by the free N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming Boc-γ-Abu(α-Me)-OH is sterically impeded. This contrasts sharply with the coupling of standard α-hydrogen amino acids.
Conventional carbodiimide activators, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are often insufficient to overcome this energy barrier, leading to slow and incomplete reactions.[4] Consequently, more potent activating reagents and optimized reaction conditions are not just recommended, but essential for success.
Diagram 1: Steric hindrance from the α-methyl group impedes nucleophilic attack.
Principle of the Method: Boc-SPPS Workflow
This guide utilizes the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy, a robust method for SPPS.[6] The synthesis proceeds from the C-terminus to the N-terminus and involves a cyclical process of deprotection, neutralization, and coupling.
-
Deprotection: The temporary Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).[7]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine, usually with a tertiary base like N,N-diisopropylethylamine (DIEA).[8][9]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the free amine, forming the peptide bond.
-
Final Cleavage: Upon completion of the sequence, the peptide is cleaved from the resin support, and all side-chain protecting groups (typically benzyl-based) are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) or a robust TFA "cocktail".[10][11]
Diagram 2: The general cycle for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Application & Protocols
Materials and Reagents
| Reagent | Recommended Grade/Supplier | Purpose |
| Resins | ||
| Merrifield Resin (1% DVB) | 100-200 mesh, 0.5-1.2 mmol/g | For peptide acids |
| PAM (Phenylacetamidomethyl) Resin | 100-200 mesh, 0.4-0.8 mmol/g | Increased acid stability for peptide acids[12] |
| MBHA (p-Methylbenzhydrylamine) Resin | 100-200 mesh, 0.4-0.8 mmol/g | For peptide amides |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary reaction and wash solvent |
| Dichloromethane (DCM) | Peptide Synthesis Grade | Resin swelling and wash solvent |
| N,N-Diisopropylethylamine (DIEA) | Redistilled, Peptide Synthesis | Neutralization and coupling base |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Boc deprotection and final cleavage |
| Amino Acids & Reagents | ||
| Boc-Protected Amino Acids | High Purity | Standard peptide building blocks |
| Boc-γ-Abu(α-Me)-OH | >98% Purity | Target sterically hindered building block |
| Coupling Reagents | ||
| HATU / HBTU | >99% Purity | Potent aminium-based activators[13] |
| Cleavage & Scavengers | ||
| Anhydrous Hydrogen Fluoride (HF) | High Purity | Final cleavage (requires specialized apparatus) |
| Thioanisole, Anisole, EDT, TIPS | Reagent Grade | Cation scavengers for cleavage cocktails[14] |
Protocol 1: Resin Loading (Cesium Salt Method for Merrifield Resin)
Causality: The first amino acid is attached to the resin via an ester linkage. The cesium salt method is a reliable technique that minimizes the risk of racemization during this esterification step.[12]
-
Prepare Boc-AA-Cesium Salt: Dissolve the C-terminal Boc-amino acid (2.0 eq relative to resin substitution) in a 2:1 mixture of ethanol and water. Adjust the pH to 7.0 with a 25% aqueous Cs₂CO₃ solution. Lyophilize the solution to obtain the white cesium salt.
-
Resin Swelling: Swell the Merrifield resin (1.0 eq) in DMF for at least 1 hour in a peptide synthesis vessel.
-
Esterification: Add the dried Boc-AA-cesium salt (1.5 eq) to the swollen resin. Add fresh DMF to create a slurry.
-
Reaction: Heat the mixture to 50°C and agitate for 12-24 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DMF/Water (1:1, 3x), DMF (3x), and DCM (3x).
-
Drying & Substitution Check: Dry the resin under vacuum. The final substitution level can be determined via methods like the picric acid test.
Protocol 2: SPPS Cycle - Optimized Coupling for Boc-γ-Abu(α-Me)-OH
Causality: Due to severe steric hindrance, a standard coupling protocol is insufficient. A more potent coupling reagent (HATU), an increased excess of reagents, and extended reaction times are necessary to drive the reaction to completion. A "double coupling" strategy is highly recommended to ensure maximum acylation and prevent deletion sequences.[15][16]
-
Boc Deprotection: Treat the resin-bound peptide with 50% TFA in DCM (v/v) for 30 minutes. Wash with DCM (3x) and isopropanol (2x).[12]
-
Neutralization: Wash with DCM (2x). Neutralize the N-terminal TFA salt by treating the resin with 10% DIEA in DMF (v/v) for 2 x 2 minutes. Wash with DMF (5x).
-
First Coupling:
-
In a separate vessel, pre-activate a solution of Boc-γ-Abu(α-Me)-OH (4.0 eq) , HATU (3.9 eq) , and DIEA (8.0 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours with agitation.
-
-
Monitoring & Washing: Wash the resin with DMF (3x). Perform a colorimetric test (e.g., Bromophenol Blue test) to check for free amines. A yellow result indicates a complete or near-complete reaction; a blue/green color indicates incomplete coupling.[15]
-
Second Coupling (Double Coupling):
-
Regardless of the monitoring test result, it is best practice to repeat the coupling step.
-
Prepare a fresh solution of activated Boc-γ-Abu(α-Me)-OH as in step 3.
-
Add the solution to the resin and allow it to react for another 2-4 hours.
-
-
Final Washes: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.
-
(Optional but Recommended) Capping: If monitoring after the second coupling still indicates the presence of unreacted amines, cap them by treating the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes to prevent the formation of deletion sequences.
Protocol 3: Final Peptide Cleavage and Deprotection
Causality: Boc-SPPS requires a strong acid to cleave the peptide from the resin and remove side-chain protecting groups. Anhydrous HF is the traditional "gold standard". TFA-based cocktails are alternatives, but their effectiveness depends on the linker and side-chain protecting groups. Scavengers are critical to trap reactive cations generated during cleavage, which can otherwise cause side reactions, particularly with residues like Trp, Met, and Cys.[8][17]
Method A: High-HF Cleavage (Standard for Boc-SPPS)
WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, dedicated apparatus.
-
Dry the peptide-resin thoroughly under high vacuum over P₂O₅ or KOH.
-
Place the dried resin in the HF apparatus reaction vessel. Add anisole or a suitable scavenger cocktail (e.g., 10% p-cresol/p-thiocresol).
-
Cool the vessel to -10°C. Condense anhydrous HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a rapid stream of nitrogen followed by high vacuum.
-
Precipitate the crude peptide by triturating the remaining residue with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.
Method B: TFA-Based Cleavage Cocktail (For Acid-Labile Resins like MBHA)
| Reagent Cocktail | Composition (v/v/w) | Primary Application |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Robust, general-purpose cocktail for peptides with sensitive residues (Cys, Met, Trp, Tyr).[14] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Ideal for peptides with Arg(Pbf/Pmc) protecting groups.[14] |
Procedure for Reagent K:
-
Wash the dried peptide-resin with DCM.
-
Suspend the resin in freshly prepared Reagent K (10-20 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Insufficient reaction time/reagent excess due to steric hindrance.2. Poor resin swelling.3. Deactivated reagents. | 1. Always perform a double coupling for Boc-γ-Abu(α-Me)-OH. Extend coupling times to 4 hours per coupling.2. Ensure resin is fully swollen in DMF/DCM before synthesis.3. Use fresh, high-purity coupling reagents and solvents. Consider microwave-assisted SPPS to improve kinetics.[5][18] |
| Low Final Yield | 1. Cumulative incomplete couplings leading to truncated sequences.2. Premature cleavage of peptide from the resin during TFA deprotection steps. | 1. Implement the optimized double coupling protocol and capping steps.2. Use a more acid-stable linker like PAM instead of the standard Merrifield linker, especially for longer peptides.[12] |
| Deletion Sequences in MS | 1. Incomplete coupling followed by successful coupling of the next residue.2. Incomplete deprotection of the Boc group. | 1. Implement a capping step with acetic anhydride after the double coupling of the hindered residue to block any unreacted amines.2. Ensure deprotection time with 50% TFA is adequate (20-30 min). |
| Side Products after Cleavage | 1. Insufficient or incorrect scavengers in the cleavage cocktail.2. Oxidation of sensitive residues (Met, Cys). | 1. Choose the cleavage cocktail based on the peptide sequence (e.g., use Reagent K for Trp-containing peptides).[14]2. Ensure cleavage cocktails are freshly prepared and used under an inert atmosphere if necessary. |
Conclusion
The successful incorporation of sterically hindered residues like this compound via Boc-SPPS is a challenging but achievable goal. Success hinges on moving beyond standard protocols and embracing optimized conditions tailored to overcome the kinetic barrier of steric hindrance. By employing potent coupling reagents like HATU, implementing a rigorous double coupling strategy, carefully monitoring reaction progress, and selecting the appropriate resin and cleavage conditions, researchers can effectively synthesize high-purity peptides containing these valuable non-proteinogenic building blocks for advanced drug discovery and development.
References
-
Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical and Pharmaceutical Bulletin, 35(9), 3880-3883. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec website. [Link]
-
Saghyan, A., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(24). [Link]
-
Sako, Y., et al. (2021). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications, 57(63), 7799-7802. [Link]
-
Al-Ameed, T., et al. (2020). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]
-
Tan, K., et al. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. International Journal of Molecular Sciences, 21(7), 2339. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from CEM Corporation website. [Link]
-
Harvey, P. J., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(27), 14819-14824. [Link]
-
Laufer, B., et al. (2012). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In: Peptide Synthesis. Methods in Molecular Biology, vol 813. [Link]
-
Aldrich, J. V., et al. (2012). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 55(23), 10417–10426. [Link]
-
Wikipedia contributors. (2023, December 1). Peptide synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
AAPPTec. (n.d.). Cleavage from HMPA Resin. Retrieved from AAPPTec website. [Link]
-
Fields, G. B., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech. [Link]
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from Mesa Labs website. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from AAPPTec website. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. bachem.com [bachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocol: Efficient Solid-Phase Coupling of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids in Peptide Synthesis
In the landscape of modern drug discovery and development, the incorporation of non-canonical and sterically hindered amino acids into peptide scaffolds is a cornerstone of creating novel therapeutics with enhanced potency, stability, and unique pharmacological profiles. 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, a chiral building block with a bulky tert-Butoxycarbonyl (Boc) protecting group and a methyl group at the alpha-carbon, presents a significant synthetic challenge due to steric hindrance around the carboxylic acid moiety. This steric bulk can impede the approach of the activated carboxyl group to the resin-bound free amine, leading to incomplete coupling reactions, deletion sequences, and ultimately, a lower yield of the desired peptide.
This application note provides a comprehensive, field-proven protocol for the efficient coupling of this compound to a solid-phase support. The methodologies detailed herein are designed to maximize coupling efficiency through the strategic selection of reagents and reaction conditions, and to provide robust in-process controls to ensure the success of this critical step in solid-phase peptide synthesis (SPPS).
Core Principles: Overcoming Steric Hindrance
The successful coupling of sterically hindered amino acids hinges on several key factors:
-
Choice of Coupling Reagent: Standard coupling reagents may prove insufficient. More potent activating agents are required to overcome the steric barrier. Uronium or phosphonium salt-based reagents, such as HATU, HBTU, or PyBOP, are generally more effective than carbodiimides like DCC or DIC for such challenging couplings.[1][2][3]
-
Reaction Kinetics: Extended reaction times and, in some cases, elevated temperatures can be necessary to drive the coupling reaction to completion. Microwave-assisted peptide synthesis can also be a valuable tool to enhance reaction rates.[1]
-
Solvent System: The choice of solvent is critical for proper resin swelling and solvation of reagents, which is essential for efficient reaction kinetics. A mixture of solvents with good solvating properties, such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), is often beneficial.[1]
-
In-Process Monitoring: Qualitative and quantitative monitoring of the coupling reaction is paramount to ensure its completion before proceeding to the next deprotection step. This "self-validating" approach prevents the accumulation of deletion sequences.[4][5][6]
Materials and Reagents
| Reagent | Grade | Supplier (Example) | Notes |
| This compound | Peptide Synthesis Grade | Major Supplier | |
| Pre-loaded Resin (e.g., Wang, Merrifield) | 100-200 mesh | Major Supplier | The choice of resin depends on the desired C-terminal functionality (acid or amide). |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Major Supplier | Anhydrous and high purity is crucial. |
| Dichloromethane (DCM) | ACS Grade | Major Supplier | |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Major Supplier | |
| Piperidine | Peptide Synthesis Grade | Major Supplier | For Fmoc deprotection if applicable. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Peptide Synthesis Grade | Major Supplier | A highly effective coupling reagent for sterically hindered amino acids.[1][2] |
| Ninhydrin | ACS Grade | Major Supplier | For the Kaiser test. |
| Acetic Anhydride | ACS Grade | Major Supplier | For capping unreacted amines. |
| Pyridine | ACS Grade | Major Supplier | For capping unreacted amines. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Major Supplier | For cleavage from the resin. |
| Scavengers (e.g., Triisopropylsilane (TIS), Water) | Reagent Grade | Major Supplier | To prevent side reactions during cleavage. |
Experimental Protocol: A Step-by-Step Guide
This protocol assumes a standard solid-phase peptide synthesis workflow. The key steps for coupling this compound are detailed below.
Part 1: Resin Preparation and Deprotection
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel. This ensures that the reactive sites within the resin beads are accessible.[7]
-
Deprotection: If the resin is pre-loaded with an Fmoc-protected amino acid, perform deprotection using a 20% solution of piperidine in DMF. The completion of the deprotection can be monitored by UV-Vis spectroscopy of the dibenzofulvene-piperidine adduct in the filtrate.[4][8]
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.
Part 2: The Coupling Reaction - A Double Coupling Strategy
Due to the steric hindrance of this compound, a double coupling strategy is recommended to ensure maximum incorporation.[1]
First Coupling:
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
Monitoring the First Coupling:
-
Qualitative Analysis (Kaiser Test): Take a small sample of the resin beads (a few beads) and wash them thoroughly with ethanol. Add a few drops of ninhydrin solution and heat. A blue or purple color indicates the presence of free primary amines, signifying an incomplete coupling reaction. A yellow or colorless result suggests a complete reaction.[9]
Second Coupling:
-
Repeat Coupling: If the Kaiser test is positive, repeat the coupling step with a fresh solution of activated this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) for another 1-2 hours.
-
Final Washing: After the second coupling, wash the resin extensively with DMF, followed by DCM, to prepare for the next step.
Part 3: Capping Unreacted Amines (Optional but Recommended)
If the Kaiser test remains positive after the second coupling, it is advisable to cap any unreacted amines to prevent the formation of deletion sequences.
-
Capping Solution: Prepare a solution of acetic anhydride/pyridine/DCM (e.g., in a 1:1:8 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DCM and then DMF.
Part 4: Post-Coupling Analysis and Cleavage
-
Quantitative Analysis (Optional): For a more rigorous assessment of coupling efficiency, a small, weighed amount of resin can be cleaved, and the resulting product analyzed by HPLC or LC-MS.[6][10]
-
Cleavage from Resin: Once the peptide synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail, typically containing a high concentration of TFA and scavengers to protect sensitive side chains.[11][12][13][14] A common cleavage cocktail is TFA/TIS/Water (95:2.5:2.5). The cleavage reaction is typically carried out for 2-4 hours at room temperature.
Visualization of the Workflow
Caption: Workflow for coupling sterically hindered amino acids.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Persistent Positive Kaiser Test | Incomplete coupling due to high steric hindrance. | * Increase Reaction Time: Extend the coupling time to 4 hours or even overnight.[1] * Elevate Temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50 °C), monitoring for potential side reactions. * Alternative Coupling Reagent: Consider using an even more potent coupling reagent like PyAOP, especially for N-methylated or highly hindered residues.[15][16] |
| Low Final Peptide Yield | Poor resin swelling, inefficient coupling at multiple steps, or premature cleavage. | * Optimize Swelling: Ensure complete resin swelling before the first deprotection. * Monitor Every Coupling: Perform a Kaiser test after each coupling step, not just for the hindered amino acid. * Check Resin Stability: Ensure the linker is stable to the deprotection conditions used throughout the synthesis. |
| Side Reactions | Racemization, side-chain reactions. | * Minimize Pre-activation Time: Do not allow the pre-activation mixture to stand for an extended period before adding it to the resin. * Use Additives: The inclusion of HOBt or Oxyma Pure in the coupling mixture can help to suppress racemization.[2][15] * Proper Side-Chain Protection: Ensure all reactive side chains are appropriately protected.[17] |
Conclusion
The successful incorporation of sterically demanding building blocks like this compound is achievable with a carefully optimized and rigorously monitored protocol. By employing a potent coupling reagent such as HATU in a double-coupling strategy, and by diligently using in-process controls like the Kaiser test, researchers can confidently synthesize complex peptides with high fidelity. This approach not only maximizes the yield and purity of the target peptide but also embodies the principles of a robust and self-validating synthetic methodology, which is essential for the demanding standards of drug discovery and development.
References
- Analytical Methods for Solid Phase Peptide Synthesis.Current Organic Chemistry, 2004.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science Publishers.
- Conductance measurements in solid phase peptide synthesis. I. Monitoring coupling and deprotection in Fmoc chemistry.International Journal of Peptide and Protein Research, 1991.
- Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis.
- Analytical Methods for Solid Phase Peptide Synthesis.
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Mastering Solid Phase Peptide Synthesis (SPPS).
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis. Benchchem, 2025.
- Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.Refubium - Freie Universität Berlin, 2020.
- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides.Indian Academy of Sciences.
- Amino Acid Sidechain Deprotection. Aapptec Peptides.
- Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
- Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides.
- Peptide Resin Loading Protocols. Sigma-Aldrich.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem, 2024.
- Coupling Reagents. Aapptec Peptides.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Developments in peptide and amide synthesis.Current Opinion in Chemical Biology.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Introduction to Peptide Synthesis.Current Protocols in Protein Science, 2012.
- Amino Acid Deriv
- General procedure for peptide synthesis on Wang resin.The Royal Society of Chemistry, 2012.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Analytical Methods for Solid Phase Peptide Synthesis: Ingenta Connect [ingentaconnect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. ias.ac.in [ias.ac.in]
- 10. jpt.com [jpt.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
- 13. chempep.com [chempep.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
Application Notes and Protocols for the Deprotection of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
Introduction: The Strategic Role of the Boc Protecting Group and Rationale for its Removal
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptides and pharmaceuticals.[1] Its widespread adoption is attributed to its robustness under a wide array of chemical conditions, including basic, nucleophilic, and reductive environments. This stability allows for the selective manipulation of other functional groups within a molecule without premature cleavage of the Boc group.[1] However, the true utility of the Boc group lies in its facile and clean removal under acidic conditions, a process known as deprotection.[2]
This application note provides a detailed guide for the deprotection of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, a valuable building block in medicinal chemistry. The presence of a methyl group at the α-carbon introduces a degree of steric hindrance that can influence reaction kinetics, making the optimization of deprotection protocols crucial for achieving high yields and purity of the desired product, 4-amino-2-methylbutanoic acid. We will explore the most common and effective acidic deprotection methodologies, detailing the underlying mechanisms, providing step-by-step protocols, and discussing critical experimental parameters.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][3] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent tert-butyl-oxygen bond. Subsequently, the molecule fragments to form a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine.[2][3] The liberated amine is then protonated by the excess acid in the reaction medium to furnish the corresponding ammonium salt.
It is the formation of the highly reactive tert-butyl cation that necessitates careful consideration of the reaction conditions and the potential need for scavengers.[4] This electrophilic intermediate can lead to unwanted side reactions by alkylating nucleophilic sites on the target molecule or solvent.[5][6]
Comparative Overview of Deprotection Methods
The choice of deprotection method is contingent upon the overall synthetic strategy, the presence of other acid-sensitive functional groups, and the desired scale of the reaction. Below is a summary of the two most prevalent methods for the deprotection of this compound.
| Method | Reagent | Solvent | Typical Concentration | Reaction Time | Temperature | Key Advantages | Potential Considerations |
| Method 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) TFA in DCM | 1 - 4 hours | Room Temperature | High efficiency, volatile byproducts for easy removal. | Harsh acidity may cleave other acid-labile groups. Potential for tert-butylation side reactions.[7] |
| Method 2 | Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | 30 minutes - 2 hours | Room Temperature | Milder than neat TFA, high yields, often precipitates the HCl salt directly.[1][8] | Dioxane is a peroxide-former and requires careful handling and disposal.[9] |
Detailed Experimental Protocols
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method for Boc deprotection, valued for its efficiency and the volatility of the reagents, which simplifies product isolation.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) or Anisole (optional scavengers)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (approximately 10-20 mL of DCM per gram of substrate).
-
Scavenger Addition (Optional but Recommended): If desired, add a scavenger such as triisopropylsilane (TIS) or anisole (typically 5% v/v) to the solution. This is a precautionary measure to trap the tert-butyl cation and minimize potential side reactions.[5][10]
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid to the stirred solution to achieve a final concentration of 20-50% (v/v). For example, for a 25% TFA/DCM solution, add 1 part TFA to 3 parts of the DCM solution of the substrate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
To the resulting oil or solid, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
For conversion to the free amine, the salt can be dissolved in water and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) followed by extraction with an appropriate organic solvent or purification by ion-exchange chromatography.
-
Causality Behind Experimental Choices:
-
Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent water from competing with the substrate for the acid, which could slow down the reaction.
-
Cooling during Acid Addition: The addition of strong acid is an exothermic process. Cooling the reaction mixture to 0 °C helps to control the initial heat generation and prevent potential side reactions.
-
Scavengers: While the substrate itself does not contain highly nucleophilic groups like tryptophan or methionine, the use of a scavenger is good practice to ensure the highest possible purity of the final product by preventing any potential for tert-butylation.[5]
-
Precipitation with Diethyl Ether: The trifluoroacetate salt of the product is typically insoluble in non-polar solvents like diethyl ether, allowing for straightforward isolation by precipitation.
Method 2: Deprotection using 4 M Hydrochloric Acid (HCl) in 1,4-Dioxane
This method offers a slightly milder alternative to TFA and is particularly effective for substrates where the product hydrochloride salt is crystalline and easily isolated.[1] A 4 M solution of HCl in dioxane is commercially available or can be prepared by bubbling dry HCl gas through anhydrous dioxane.
Materials:
-
This compound
-
4 M Hydrochloric acid in 1,4-dioxane
-
Anhydrous 1,4-Dioxane (optional, for dilution)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve or suspend this compound in a minimal amount of anhydrous 1,4-dioxane.
-
Acid Addition: Add the 4 M HCl in 1,4-dioxane solution (typically 5-10 equivalents relative to the substrate) to the stirred mixture at room temperature.[8][11]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The deprotection is often rapid, with many reactions reaching completion within 30 minutes to 2 hours.[1][11] Monitor the reaction by TLC or LC-MS. The formation of a precipitate (the hydrochloride salt of the product) is a common visual indicator of reaction progress.
-
Work-up and Isolation:
-
Upon completion, if a precipitate has formed, it can be collected by filtration.
-
Wash the collected solid with cold diethyl ether to remove any residual starting material or impurities.
-
Dry the product under vacuum.
-
If no precipitate forms, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt, which can then be triturated with diethyl ether to induce solidification.
-
Causality Behind Experimental Choices:
-
4 M HCl in Dioxane: This reagent provides a sufficiently acidic environment for efficient deprotection while being generally milder than neat TFA. The concentration is optimized for rapid reaction rates at room temperature.[1]
-
Anhydrous Conditions: As with the TFA method, maintaining anhydrous conditions is important for optimal reaction efficiency.
-
Room Temperature Reaction: The reaction is typically efficient at room temperature, avoiding the need for heating which could promote side reactions.[1]
Visualization of the Deprotection Process
Chemical Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Workflow
Caption: General experimental workflow for Boc deprotection.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If monitoring indicates a sluggish or incomplete reaction, particularly with the sterically more demanding α-methylated substrate, the reaction time can be extended. Gentle warming (e.g., to 40 °C) can also be considered, but should be done cautiously to avoid potential side reactions. Increasing the concentration of the acid may also be effective.[12][13]
-
Side Reactions: The primary side reaction of concern is the alkylation of nucleophiles by the tert-butyl cation.[4] If the product is found to contain tert-butylated impurities, the use of scavengers like TIS, anisole, or thioanisole is strongly recommended in subsequent attempts.[5][10]
-
Product Isolation: If the product salt does not precipitate or forms an oil, repeated co-evaporation with a non-polar solvent like toluene can help remove residual acid and may induce solidification. Alternatively, purification by silica gel chromatography (often with a mobile phase containing a small amount of acid or base to prevent streaking) or ion-exchange chromatography can be employed.
-
Safety Precautions: Both TFA and concentrated HCl are highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Dioxane is a flammable liquid and a potential peroxide former; it should be stored and handled with care.
Conclusion
The deprotection of this compound is a critical transformation for the utilization of this valuable synthetic building block. The choice between trifluoroacetic acid and hydrochloric acid in dioxane will depend on the specific requirements of the synthetic route and the desired purity of the final product. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this application note, researchers can confidently and efficiently perform this deprotection, paving the way for the synthesis of novel and impactful molecules in drug discovery and development.
References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258–268. Retrieved from [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. Retrieved from [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017). How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage? ResearchGate. Retrieved from [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Common Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. Retrieved from [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. ResearchGate. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Retrieved from [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection. GenScript. Retrieved from [Link]
Sources
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Incorporation of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid for Advanced Peptidomimetic Design
Introduction: The Rationale for α-Methylated, β-Amino Acids in Peptidomimetics
The pursuit of therapeutic peptides with enhanced in vivo stability and controlled conformational profiles is a central theme in modern drug discovery. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a powerful strategy to overcome the inherent limitations of native peptides, such as susceptibility to proteolytic degradation.[1][2] A sophisticated approach in this field is the incorporation of non-canonical amino acids designed to enforce specific structural constraints and shield the peptide backbone.
This guide focuses on 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid , a unique building block that combines two critical features for advanced peptidomimetic design:
-
β-Amino Acid Backbone: Unlike α-amino acids, the presence of an additional carbon atom in the backbone of β-amino acids renders the resulting peptide bonds resistant to cleavage by common proteases.[3] This fundamentally enhances the metabolic stability and potential for oral bioavailability of the final molecule.[1][3]
-
α-Methyl Substitution: The methyl group on the α-carbon (C2) introduces significant steric hindrance. This conformational constraint restricts the rotational freedom around the peptide bonds, favoring the formation of well-defined secondary structures like helices and turns.[4][5] This "pre-organization" can be crucial for locking the peptidomimetic into a bioactive conformation, thereby enhancing its binding affinity and specificity for a biological target.
However, the very feature that imparts conformational rigidity—steric hindrance—also presents a significant synthetic challenge.[6] The bulky α-methyl group can drastically slow down coupling reactions during standard Solid-Phase Peptide Synthesis (SPPS), leading to incomplete reactions and the accumulation of deletion sequences.[6][7] This application note provides a detailed, field-proven framework for overcoming these challenges, detailing the optimal synthesis strategy, protocols, and analytical validation required for the successful incorporation of this powerful building block.
Physicochemical Properties & Handling
A thorough understanding of the building block is paramount for successful synthesis.
Caption: Chemical structure of this compound.
Table 1: Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-methylbutanoic acid | - |
| Common Acronym | Boc-β-hAla(α-Me)-OH | - |
| CAS Number | 139561-10-7 | [8] |
| Molecular Formula | C11H21NO4 | - |
| Molecular Weight | 231.29 g/mol | - |
| Appearance | White to off-white solid | - |
Storage and Handling:
-
Store refrigerated at 2-8°C under an inert atmosphere (Nitrogen or Argon).
-
The compound is hygroscopic; keep the container tightly sealed.
-
Warm to room temperature before opening to prevent moisture condensation.
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.
Synthesis Strategy: Leveraging Boc Chemistry for a Hindered Residue
For incorporating sterically demanding amino acids, the choice of protecting group strategy is critical. We strongly advocate for a tert-Butoxycarbonyl (Boc)-based Solid-Phase Peptide Synthesis (SPPS) approach. While Fmoc chemistry is more common, the Boc/Bzl (benzyl) protection scheme offers distinct advantages for this specific challenge.[9][10]
Why Boc-SPPS?
-
Robust Deprotection: The repetitive deprotection step using a moderately strong acid like Trifluoroacetic Acid (TFA) is highly efficient and less prone to being sterically impeded compared to the base-mediated deprotection of the Fmoc group.[10][11]
-
In Situ Neutralization: Advanced Boc protocols utilize in situ neutralization, where the protonated N-terminus is neutralized in the presence of the activated amino acid.[12] This minimizes peptide aggregation—a common side reaction in difficult sequences—by ensuring the free amine is immediately available for coupling rather than intramolecular hydrogen bonding.[12]
-
Powerful Coupling Reagents: The conditions used in Boc-SPPS are highly compatible with the most potent coupling reagents required to overcome the steric barrier of the α-methyl group.
Caption: Generalized workflow for a single Boc-SPPS cycle.
Detailed Experimental Protocols
These protocols are designed for manual synthesis but can be adapted for automated synthesizers. All operations should be performed in a fume hood.
Protocol 1: Incorporation via Boc-SPPS
This protocol assumes a starting scale of 0.25 mmol on a Merrifield or PAM resin.
Materials:
-
Resin (e.g., Boc-Gly-PAM resin, 0.5-1.0 mmol/g loading)
-
Boc-β-hAla(α-Me)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic Acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling Reagent (See Table 2, HATU is recommended)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Acetic Anhydride (for capping)
-
Methanol (MeOH) / Isopropanol (IPA)
Procedure:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DCM (10 mL/g of resin) and gently agitate for 30 minutes.
-
Drain the solvent.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM (v/v) to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 25-30 minutes.[10] This two-step process ensures complete deprotection.
-
Drain the solution and wash the resin thoroughly with DCM (3x), followed by IPA (1x), and then DCM (3x) to remove residual acid.[10]
-
-
Coupling of Boc-β-hAla(α-Me)-OH (Critical Step):
-
Pre-activation: In a separate vial, dissolve Boc-β-hAla(α-Me)-OH (4 equivalents, 1.0 mmol) and HATU (3.9 equivalents, 0.975 mmol) in DMF.
-
Add DIEA (6 equivalents, 1.5 mmol) to the pre-activation mixture and vortex for 1-2 minutes. The solution should change color.
-
Coupling Reaction: Drain the final DCM wash from the resin. Immediately add the activated amino acid solution.
-
Add additional DIEA (2 equivalents, 0.5 mmol) directly to the resin slurry for in situ neutralization.[12]
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Rationale: Using a potent aminium-based reagent like HATU is crucial. It forms a highly reactive OAt-ester that can overcome the steric shield of the α-methyl group more effectively than carbodiimide-based reagents. A prolonged coupling time is necessary to drive the reaction to completion.
-
-
Monitoring and Double Coupling:
-
After the initial coupling, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test.
-
If the test is positive (blue beads), indicating unreacted free amines, a second coupling is mandatory.
-
To perform the double coupling, drain the reaction mixture and repeat Step 3 with a freshly prepared activated solution of Boc-β-hAla(α-Me)-OH.
-
-
Capping:
-
If the ninhydrin test remains positive after double coupling, or as a precautionary measure, cap any remaining unreacted amines to prevent the formation of deletion sequences.
-
Prepare a capping solution of Acetic Anhydride/DIEA/DCM (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin with DCM (3x) and DMF (3x).
-
Table 2: Recommended Coupling Reagents for Hindered Amino Acids
| Reagent | Class | Key Advantage | Recommended Conditions |
| HATU | Aminium Salt | Forms highly reactive OAt-ester; excellent for hindered couplings. | 3.9 eq. reagent, 4 eq. AA, 8 eq. DIEA in DMF |
| HCTU | Aminium Salt | More cost-effective than HATU, forms a reactive O-6-ClBt ester. | 3.9 eq. reagent, 4 eq. AA, 8 eq. DIEA in DMF |
| PyAOP | Phosphonium Salt | Very effective for hindered residues, including N-methyl amino acids.[13] | 3.9 eq. reagent, 4 eq. AA, 8 eq. DIEA in DMF |
| COMU | Aminium Salt | Oxyma-based reagent, considered a safer and highly effective alternative to benzotriazole-based reagents. | 3.9 eq. reagent, 4 eq. AA, 8 eq. DIEA in DMF |
Note: AA = Amino Acid; eq. = equivalents relative to resin loading.
Protocol 2: Final Cleavage and Global Deprotection
This protocol uses Hydrogen Fluoride (HF), which is extremely hazardous and requires a specialized apparatus and extensive safety precautions. TFMSA is a slightly less hazardous alternative.
WARNING: Handle HF only in a dedicated, purpose-built apparatus within a fume hood. Always wear appropriate personal protective equipment, including acid-resistant gloves, apron, and face shield. Have calcium gluconate gel available as an antidote for skin exposure.
Procedure (HF Cleavage):
-
Dry the final peptide-resin thoroughly under high vacuum.
-
Place the resin in the HF reaction vessel. Add a scavenger, such as anisole (1.0 mL per 100 mg of resin), to protect sensitive side chains from cations generated during cleavage.
-
Cool the vessel to -5°C to -10°C.
-
Carefully condense anhydrous HF (approx. 10 mL/g of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen, followed by high vacuum.
-
Wash the cleaved peptide from the resin with cold diethyl ether to remove the scavenger and other organic byproducts.
-
Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
Analysis and Troubleshooting
Rigorous analysis is non-negotiable to confirm the identity and purity of the final peptidomimetic.
Analytical Workflow:
-
Crude Product Analysis:
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).[14][15][16]
-
Purpose: To assess the purity of the crude product and confirm the molecular weight of the desired peptide. The presence of a major peak with the correct mass is a strong indicator of a successful synthesis. Look for secondary peaks corresponding to deletion sequences (mass of target peptide minus 231.29 Da).
-
-
Purification:
-
Technique: Preparative RP-HPLC.[15]
-
Purpose: To isolate the target peptidomimetic from failed sequences and byproducts.
-
-
Final Quality Control:
-
Technique: Analytical RP-HPLC and MS on the purified product.
-
Purpose: To confirm purity (>95% is typical for research applications) and re-verify the molecular weight.
-
Optional: Nuclear Magnetic Resonance (NMR) spectroscopy can be used for detailed structural confirmation and conformational analysis.[14][15]
-
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Strong positive Kaiser test after 1st coupling) | 1. Insufficiently potent coupling reagent.2. Steric hindrance from the α-methyl group.3. Peptide aggregation on the resin. | 1. Switch to a more potent reagent like HATU or PyAOP.2. Perform a double coupling as standard procedure.3. Increase coupling time (up to 12 hours) or temperature (e.g., 50°C), or consider microwave-assisted synthesis.[7] |
| Presence of Deletion Sequence (M - 231.29 Da peak in MS) | Incomplete coupling of Boc-β-hAla(α-Me)-OH in the previous cycle. | Implement a capping step with acetic anhydride after the coupling of the hindered residue to terminate any unreacted chains. |
| Low Final Yield | 1. Cumulative incomplete couplings.2. Premature cleavage of the peptide from the resin during TFA deprotection steps. | 1. Optimize the coupling protocol (reagent, time, double coupling).2. Use a more acid-stable linker/resin, such as a PAM resin instead of a standard Merrifield resin.[10] |
Conclusion
The incorporation of this compound is a high-impact strategy for creating next-generation peptidomimetics with enhanced proteolytic stability and defined secondary structures. The primary synthetic obstacle—steric hindrance from the α-methyl group—can be reliably overcome by employing a Boc-SPPS strategy in combination with potent aminium or phosphonium-based coupling reagents, extended reaction times, and a mandatory double-coupling protocol. Rigorous in-process monitoring and final analytical characterization are essential to ensure the integrity of the final product. By following the detailed protocols and strategic insights provided in this guide, researchers can confidently leverage this powerful building block to advance their drug discovery and development programs.
References
-
Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819. [Link]
-
Applied Peptides. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Geniol, S., & Reiser, O. (2006). Beta-amino acids: versatile peptidomimetics. Current opinion in chemical biology, 10(3), 253–259. [Link]
-
Pourceau, G., Estieu-Gionnet, K., Meyer, A., & Defrancq, E. (2010). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications, 46(48), 9200-9202. [Link]
-
Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. [Link]
-
Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of chemical research, 41(10), 1366–1375. [Link]
-
Al-Obeidi, F., & Hruby, V. J. (2011). Peptidomimetics, a synthetic tool of drug discovery. Journal of visualized experiments : JoVE, (50), 2451. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Chang, C. F., & Zehfus, M. H. (1996). The Effect of N-methylation on Helical Peptides. Biopolymers, 40(6), 609-616. [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated? LifeTein Peptide Blog. [Link]
-
Tanaka, M., Akasaka, T., Su, F., Hirano, K., Furuya, Y., & Oda, M. (2020). Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. Biological & pharmaceutical bulletin, 43(3), 447–455. [Link]
-
Scienmag. (2025, August 7). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
Geniol, S., & Reiser, O. (2006). Beta-amino acids: versatile peptidomimetics | Request PDF. ResearchGate. [Link]
-
D'Addio, S. M., et al. (2016). New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences, 105(9), 2673-2686. [Link]
-
Itoh, M., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(39), 25776-25785. [Link]
-
Imperial, L. M., & Danishefsky, S. J. (2023). The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation. Bioorganic & medicinal chemistry, 79, 117157. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-{amino}butanoic acid. PubChem. [Link]
-
Osorio-Martinez, C., Aleman, C., & Orozco, M. (2010). Conformational Preferences of α-Substituted Proline Analogues. The journal of organic chemistry, 75(15), 5039–5046. [Link]
-
MtoZ Biolabs. (n.d.). What are the Common Methods for Peptidomics Analysis. [Link]
-
Fields, G. B. (2014). Introduction to Peptide Synthesis. Current protocols in protein science, 78, 18.1.1–18.1.28. [Link]
-
Singh, A., & Kumar, A. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(02), 088-100. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. PubChem. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. [Link]
-
Chemsrc. (n.d.). (2R)-4-amino-2-methylbutanoic acid. [Link]
-
Isamitt, S., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC medicinal chemistry, 12(10), 1668–1683. [Link]
-
Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules, 13(6), 981. [Link]
-
Wikipedia. (n.d.). 2-Methylbutanoic acid. [Link]
-
AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. [Link]
Sources
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienmag.com [scienmag.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. (2R)-4-amino-2-methylbutanoic acid | CAS#:96192-37-9 | Chemsrc [chemsrc.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. polarispeptides.com [polarispeptides.com]
- 15. What are the Common Methods for Peptidomics Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 16. ijsra.net [ijsra.net]
Application Note: Robust Analytical HPLC Method for Peptides Incorporating 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid
Introduction
The therapeutic landscape is increasingly populated by complex synthetic peptides, many of which incorporate unnatural or modified amino acids to enhance their pharmacological properties. One such modification is the inclusion of residues like 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid. The tert-butoxycarbonyl (Boc) protecting group, while essential during peptide synthesis, imparts significant hydrophobicity to the peptide.[][2] This increased hydrophobicity can present considerable challenges during purification and analytical characterization, often leading to poor peak shape, low resolution, and carryover in reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
This application note provides a detailed, robust analytical HPLC method specifically developed for peptides containing the hydrophobic, Boc-protected amino acid, this compound. The described methodology ensures accurate purity assessment and reliable quantification, critical for quality control in research, development, and manufacturing environments. We will delve into the rationale behind the selection of chromatographic parameters and provide a comprehensive, step-by-step protocol for immediate implementation.
The Chromatographic Challenge: The Impact of the Boc Group
The tert-butoxycarbonyl (Boc) group is a bulky, non-polar moiety that significantly increases the overall hydrophobicity of a peptide.[] In RP-HPLC, where separation is based on hydrophobicity, this can lead to:
-
Increased Retention: The peptide will bind more strongly to the hydrophobic stationary phase, requiring higher concentrations of organic solvent to elute.
-
Peak Broadening: Strong hydrophobic interactions can lead to slower desorption kinetics, resulting in broader peaks and reduced sensitivity.
-
Poor Solubility: The increased hydrophobicity may decrease the peptide's solubility in the aqueous mobile phase, potentially leading to sample precipitation on the column.
-
Co-elution with Impurities: Hydrophobic synthesis-related impurities, such as deletion sequences or incompletely deprotected species, may have similar retention times, complicating accurate purity determination.
To overcome these challenges, a systematic approach to method development is crucial, focusing on the optimization of the stationary phase, mobile phase composition, and gradient conditions.
Method Development Strategy: A Rationale-Driven Approach
Reversed-phase HPLC is the gold standard for peptide analysis due to its high resolving power and compatibility with mass spectrometry.[3][4] Our strategy for developing a robust method for peptides containing this compound is centered on the following key considerations:
-
Column Chemistry: A C18 stationary phase is the most common choice for peptide separations due to its excellent hydrophobic retention and selectivity.[3] For particularly hydrophobic peptides, a C8 or a phenyl-hexyl phase could also be considered to reduce retention.[5] Wide-pore columns (300 Å) are generally preferred for peptides to ensure unrestricted access to the stationary phase, leading to improved peak shape and resolution.
-
Ion-Pairing Agents: The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), is essential for good peak shape in peptide RP-HPLC. TFA forms ion pairs with the basic residues of the peptide, neutralizing their charge and increasing their hydrophobicity, which leads to more predictable retention and sharper peaks.[3] For applications requiring mass spectrometry (MS) detection, formic acid is a suitable alternative, although it may result in broader peaks.
-
Mobile Phase Composition: Acetonitrile is the preferred organic solvent for peptide separations due to its low viscosity and UV transparency.[3] A shallow gradient is often necessary to effectively separate peptides with small differences in hydrophobicity.
-
Temperature Control: Operating the column at an elevated temperature (e.g., 40-60 °C) can improve peak shape and reduce viscosity, leading to lower backpressure and sharper peaks.
Experimental Workflow
Caption: A streamlined workflow for the analytical HPLC of peptides.
Detailed Analytical HPLC Protocol
This protocol is a robust starting point for the analysis of peptides containing this compound. Further optimization may be required based on the specific properties of the peptide.
1. Materials and Reagents:
-
Peptide sample containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for column washing)
2. Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., Agilent Zorbax 300SB-C18, Waters XBridge Peptide BEH C18, or equivalent), 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size.
3. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (v/v). To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Wash Solution: 50:50 (v/v) acetonitrile/water.
-
Strong Wash/Storage Solution: 80:20 (v/v) acetonitrile/water.
4. Sample Preparation:
-
Accurately weigh a small amount of the peptide sample (e.g., 1 mg).
-
Dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL. If solubility is an issue, a small amount of acetonitrile (e.g., 5-10%) can be added to the sample solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. HPLC Method Parameters:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 214 nm (peptide backbone) and 280 nm (if aromatic residues are present) |
| Gradient | 5% to 65% B over 30 minutes |
| Run Time | 40 minutes (including equilibration) |
Gradient Table:
| Time (min) | % B |
| 0.0 | 5 |
| 30.0 | 65 |
| 30.1 | 95 |
| 35.0 | 95 |
| 35.1 | 5 |
| 40.0 | 5 |
6. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as the percentage of the total peak area.
-
Relative Retention Time (RRT) should be used to track and identify impurities across different runs.
Method Validation Workflow
A validated analytical method provides confidence in the accuracy and reliability of the results. The following workflow outlines the key parameters for method validation based on ICH guidelines.
Caption: Key parameters for analytical method validation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column.- Column overload.- Inappropriate mobile phase pH. | - Ensure 0.1% TFA is in both mobile phases.- Reduce injection volume/concentration.- Use a high-purity, end-capped column. |
| Broad Peaks | - Low column temperature.- Column degradation.- High molecular weight of the peptide. | - Increase column temperature to 40-60 °C.- Replace the column.- Consider a column with a larger pore size. |
| Variable Retention Times | - Inadequate column equilibration.- Pump malfunction or leaks.- Mobile phase composition drift. | - Increase equilibration time between runs.- Check the HPLC system for leaks and pressure fluctuations.- Prepare fresh mobile phases daily. |
| Ghost Peaks/Carryover | - Strong adsorption of the hydrophobic peptide.- Insufficient needle wash. | - Incorporate a strong needle wash with a high percentage of organic solvent.- Run blank injections with a steep gradient after samples.- Use a column dedicated to hydrophobic peptides if possible. |
Conclusion
The analytical HPLC method detailed in this application note provides a reliable and robust framework for the analysis of peptides containing the hydrophobic, Boc-protected amino acid this compound. By carefully selecting the column chemistry, mobile phase, and gradient conditions, the challenges associated with the analysis of such hydrophobic peptides can be effectively overcome. This method is suitable for in-process control, final product release testing, and stability studies, ensuring the quality and consistency of these complex therapeutic molecules.
References
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Mac-Mod Analytical. Retrieved January 20, 2026, from [Link]
-
Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science, 66(1), 18.1.1–18.1.34. [Link]
-
HPLC Analysis and Purification of Peptides. (2010). Methods in Molecular Biology, 611, 281–308. [Link]
-
A story of peptides, lipophilicity and chromatography – back and forth in time. (2018). Journal of Chromatography A, 1572, 1-13. [Link]
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Chemco. Retrieved January 20, 2026, from [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved January 20, 2026, from [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). GenScript. Retrieved January 20, 2026, from [Link]
-
Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. (2007). Agilent Technologies. Retrieved January 20, 2026, from [Link]
-
Analytical HPLC of Peptides. (2004). Methods in Molecular Biology, 251, 257-274. [Link]
-
(2S)-4-(((tert-butoxy)carbonyl)amino)-2-hydroxybutanoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
4-{amino}butanoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
(R)-4-amino-2-methylbutanoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
4-(((Tert-butoxy)carbonyl)amino)butanoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
(2S)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Sources
Asymmetric Synthesis of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid: An Application and Protocol Guide
Introduction
4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is a chiral building block of significant interest in medicinal chemistry and drug development. The stereochemistry at the C2 position plays a crucial role in the biological activity and pharmacokinetic properties of molecules incorporating this fragment. Consequently, the development of robust and efficient methods for its asymmetric synthesis is of paramount importance. This guide provides a detailed overview of established techniques, including chiral auxiliary-mediated and catalytic approaches, for the enantioselective synthesis of this valuable compound. We will delve into the mechanistic rationale behind these methods, present detailed experimental protocols, and offer practical insights for researchers in the field.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of this compound primarily relies on two powerful strategies: the use of chiral auxiliaries to direct a diastereoselective alkylation, and the catalytic asymmetric hydrogenation of a prochiral olefin. Each approach offers distinct advantages and is suited to different synthetic considerations.
Chiral Auxiliary-Mediated Asymmetric Alkylation
This classical yet highly reliable strategy involves the temporary attachment of a chiral auxiliary to a precursor molecule, which then directs the stereoselective introduction of the methyl group at the C2 position. The auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product. Two of the most successful and widely adopted chiral auxiliaries for this purpose are Evans' oxazolidinones and Myers' pseudoephedrine amides.
Principle of the Method: The core principle lies in the formation of a chiral enolate from an N-acylated auxiliary. The steric bulk of the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (in this case, a methylating agent) to approach from the less hindered face. This results in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary reveals the newly formed stereocenter with high enantiopurity.
The oxazolidinone auxiliaries, pioneered by David A. Evans, are among the most powerful tools in asymmetric synthesis.[1] They offer excellent stereocontrol in a variety of transformations, including enolate alkylations.[2] For the synthesis of this compound, the strategy involves the acylation of a chiral oxazolidinone with 4-((tert-butoxycarbonyl)amino)butanoic acid, followed by diastereoselective methylation.
Logical Workflow for Evans' Oxazolidinone Approach
Caption: Workflow for the synthesis using Evans' auxiliary.
Andrew G. Myers and his group developed the use of pseudoephedrine as an effective chiral auxiliary.[3] Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides.[4] The resulting chiral amides undergo highly diastereoselective alkylation of their lithium enolates.
Logical Workflow for Myers' Pseudoephedrine Approach
Caption: Workflow for the synthesis using Myers' auxiliary.
Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[5] This approach involves the hydrogenation of a prochiral α,β-unsaturated acid using a chiral transition metal catalyst. For the synthesis of this compound, a suitable precursor is 4-((tert-butoxycarbonyl)amino)-2-methyl-2-butenoic acid. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ruthenium- and rhodium-based catalysts with chiral phosphine ligands, such as BINAP, are commonly employed for this type of transformation.[6]
Logical Workflow for Catalytic Asymmetric Hydrogenation
Caption: Workflow for the catalytic asymmetric hydrogenation approach.
Data Presentation
The following table summarizes the expected outcomes for the diastereoselective methylation step using chiral auxiliaries, based on literature precedents for similar substrates.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Methyl Iodide | >95:5 | 85-95 | [7] |
| (1R,2R)-(-)-Pseudoephedrine | Methyl Iodide | >97:3 | 80-90 | [4] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis via Evans' Oxazolidinone Auxiliary
Step 1: Synthesis of N-(4-((tert-Butoxycarbonyl)amino)butanoyl)-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one
-
To a solution of 4-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethylamine (2.2 eq).
-
Slowly add pivaloyl chloride (1.1 eq) and stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve (4R,5S)-(-)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.[8]
-
Add n-butyllithium (1.0 eq) dropwise to the oxazolidinone solution and stir for 15 minutes.
-
Cannulate the mixed anhydride solution from step 2 into the lithium salt solution from step 4 at -78 °C.
-
Allow the reaction to warm to 0 °C and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acyl oxazolidinone.
Step 2: Diastereoselective Methylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) from Step 1 in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1 M solution in THF dropwise and stir for 30 minutes at -78 °C to form the sodium enolate.
-
Add methyl iodide (1.5 eq) and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the methylated product (1.0 eq) from Step 2 in a 3:1 mixture of THF and water at 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the mixture with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, concentrate in vacuo, and purify by chromatography to yield the target this compound.
Protocol 2: Asymmetric Synthesis via Catalytic Hydrogenation
Step 1: Synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-2-methyl-2-butenoate
-
To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add triethyl 2-phosphonopropionate (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0 °C and add a solution of 4-((tert-butoxycarbonyl)amino)butanal (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the unsaturated ester.
Step 2: Hydrolysis to 4-((tert-butoxycarbonyl)amino)-2-methyl-2-butenoic acid
-
Dissolve the unsaturated ester (1.0 eq) from Step 1 in a mixture of THF and water.
-
Add lithium hydroxide monohydrate (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield the unsaturated acid, which can be used in the next step without further purification.
Step 3: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the unsaturated acid (1.0 eq) from Step 2 in degassed methanol.
-
Add a chiral ruthenium catalyst, such as [Ru(OAc)₂( (R)-BINAP)] (0.01 eq).
-
Pressurize the reactor with hydrogen gas (50 atm) and stir the reaction at 50 °C for 24 hours.
-
Carefully release the pressure and concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired this compound.
-
The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Conclusion
The asymmetric synthesis of this compound can be effectively achieved through both chiral auxiliary-mediated and catalytic approaches. The Evans' oxazolidinone and Myers' pseudoephedrine amide methods offer high levels of stereocontrol and are well-established, providing reliable routes to the target molecule. Catalytic asymmetric hydrogenation represents a more atom-economical alternative, though it requires the synthesis of a suitable unsaturated precursor. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and available resources. The protocols provided in this guide offer a solid foundation for the successful synthesis of this important chiral building block.
References
- Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
- Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews, 1996, 96 (2), 835–875.
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 1981, 103 (8), 2127–2129.
- Choi, H.; Choi, J.; Jang, H.; Lee, K. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. The Journal of Organic Chemistry, 2021, 86(13), 9193-9201.
-
Wikipedia. Asymmetric hydrogenation. [Link]
- Myers, A. G.; Yang, B. H.; Chen, H.; Gleason, J. L. A General Method for the Synthesis of Enantiomerically Pure β-Hydroxy-α-amino Acids. Journal of the American Chemical Society, 1994, 116 (20), 9361–9362.
- Evans, D. A.; Gage, J. R.; Leighton, J. L. Diastereoselective anti-aldol reactions of chiral ethyl ketones. A new method for the synthesis of syn-1,3-diols. Journal of the American Chemical Society, 1992, 114 (24), 9434–9453.
- Kim, B. H.; Lee, J. Y.; Kim, K.; Whang, D.; Kim, K. A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-α-Methylbenzyl]aziridines. Tetrahedron, 1999, 55(41), 12185-12194.
- Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carbonyl Compounds. Journal of the American Chemical Society, 1997, 119 (28), 6496–6511.
-
Evans, D. A. Asymmetric Synthesis. The Evans’ Chiral Auxiliary. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
- Myers, A. G.; McKinstry, L.; Gleason, J. L. Synthesis of Enantiomerically Pure α-Amino Acids by the Alkylation of Pseudoephedrine Glycinamide. Organic Syntheses, 2004, 80, 51.
- Myers, A. G.; Gleason, J. L.; Yoon, T. A Practical Method for the Synthesis of Enantiomerically Pure α-Amino Acids. Journal of the American Chemical Society, 1995, 117 (32), 8488–8489.
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 1982, 104 (6), 1737–1739.
- Myers, A. G.; Yang, B. H.; Kopecky, D. J. A Practical and General Method for the Synthesis of Enantiomerically Pure α-Substituted Carboxylic Acids. Tetrahedron Letters, 1996, 37 (21), 3623–3626.
-
ResearchGate. (E)-4-Amino-2-methylbut-2-en-1-ol. [Link]
- U.S. Patent No. 7,465,830. Method of preparing pseudonorephedrine.
- Myers, A. G.; Kopecky, D. J. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters, 2008, 10 (22), 5243–5246.
-
ResearchGate. [Improvement of the process of producing pseudoephedrine hydrochloride]. [Link]
-
Oreate AI Blog. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. (Z)-Ethyl 2-methylbut-2-enoate [webbook.nist.gov]
- 4. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. ethz.ch [ethz.ch]
- 7. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
The Strategic Incorporation of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: A Building Block of Strategic Importance
In the landscape of modern drug discovery, the rational design of molecules with precisely controlled three-dimensional structures is paramount. Non-proteinogenic amino acids are invaluable tools in this endeavor, offering a means to imbue peptide-based therapeutics with enhanced stability, novel pharmacological activities, and improved pharmacokinetic profiles. Among these, 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid has emerged as a particularly strategic building block. Its utility stems from its dual nature: the Boc-protected amine allows for seamless integration into standard peptide synthesis workflows, while the γ-amino acid backbone, featuring a methyl group at the α-position, introduces a key conformational constraint. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile molecule, from fundamental properties to detailed synthetic protocols and diverse applications.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C10H19NO4 | PubChem |
| Molecular Weight | 217.26 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as DMF, DCM, and THF | |
| Storage | Store at 2-8°C to ensure stability |
Table 1: Physicochemical properties of this compound.
Core Applications in Medicinal Chemistry
The strategic incorporation of this compound offers several advantages in drug design, primarily centered around its role as a conformationally constrained γ-amino acid mimetic.
Introducing Conformational Rigidity in Peptidomimetics
Peptides often suffer from poor metabolic stability and low bioavailability due to their flexible nature, which makes them susceptible to proteolytic degradation. Introducing conformational constraints is a proven strategy to overcome these limitations. The methyl group at the α-position (C2) of 4-amino-2-methylbutanoic acid restricts the rotation around the Cα-Cβ bond, leading to a more defined three-dimensional structure when incorporated into a peptide or peptidomimetic backbone. This pre-organization can enhance binding affinity to the biological target by reducing the entropic penalty of binding.
Caption: Workflow illustrating the introduction of conformational constraint.
Mimicry of γ-Aminobutyric Acid (GABA)
As a derivative of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system, 4-amino-2-methylbutanoic acid can be utilized to design GABA analogues. These analogues can modulate the activity of GABA receptors, which are implicated in a variety of neurological and psychiatric disorders. The methyl substitution can influence the binding affinity and selectivity for different GABA receptor subtypes.
Synthesis of Complex Bioactive Molecules
This building block has been instrumental in the synthesis of complex pharmaceuticals. A prominent example is its use in the synthesis of sacubitril, a neprilysin inhibitor used in the combination drug Entresto® for the treatment of heart failure.
Experimental Protocols
The successful application of this compound hinges on robust and optimized synthetic protocols for both its incorporation into a target molecule and the subsequent deprotection of the amine functionality.
Protocol 1: Amide Bond Formation with a Sterically Hindered Amino Acid
The methyl group at the α-position introduces steric hindrance, which can make amide coupling challenging. The following protocol is optimized for coupling with a primary or secondary amine, utilizing common and effective coupling reagents.
Reaction Scheme:
Materials:
-
This compound
-
Amine (R-NH2)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Amine Addition: Add the amine (1.1 eq) to the solution, followed by DIPEA (2.0 eq).
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination is a widely used and effective coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, and efficiently acylates the amine[1].
-
DIPEA: As a non-nucleophilic base, DIPEA is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acid formed during the reaction, without competing with the primary amine nucleophile.
-
Steric Hindrance Consideration: For particularly challenging couplings with highly hindered amines, alternative and more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) may be employed[2]. These reagents often lead to faster reaction times and higher yields in sterically demanding situations.
Protocol 2: Boc-Deprotection
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.
Reaction Scheme:
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM) (if using TFA)
-
Diethyl ether
-
Scavengers (optional, e.g., triisopropylsilane, anisole)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in anhydrous DCM (if using TFA) or use the 4 M HCl in dioxane solution directly.
-
Acid Addition:
-
Method A (TFA): To the solution of the substrate in DCM at 0 °C, add an excess of TFA (typically 20-50% v/v).
-
Method B (HCl/Dioxane): Add the 4 M HCl in dioxane solution to the substrate.
-
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Triturate the residue with cold diethyl ether to precipitate the amine salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum. The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt.
-
Causality Behind Experimental Choices:
-
Acidic Cleavage: The Boc group is designed to be labile to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutene and a proton.
-
Choice of Acid: TFA is a strong acid that effectively cleaves the Boc group and is easily removed by evaporation. 4 M HCl in dioxane is another common and effective reagent. The choice between them may depend on the presence of other acid-sensitive functional groups in the molecule. For substrates with other acid-labile groups, carefully controlled conditions or alternative deprotection methods might be necessary.
-
Scavengers: The tert-butyl cation generated during deprotection can potentially alkylate sensitive functional groups, such as tryptophan or methionine residues. The inclusion of scavengers like triisopropylsilane or anisole can trap the carbocation and prevent these side reactions.
Caption: General workflow for coupling and deprotection.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its ability to introduce conformational constraints and serve as a GABA mimetic, combined with its compatibility with standard peptide synthesis methodologies, makes it a powerful tool for the design and synthesis of novel therapeutics. The protocols and insights provided in this application note are intended to empower researchers to effectively harness the potential of this strategic molecule in their drug discovery programs.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
Sources
Application Notes & Protocols: N-Boc Protection of 4-amino-2-methylbutanoic acid
Abstract
This document provides a comprehensive guide for the N-tert-butoxycarbonyl (Boc) protection of 4-amino-2-methylbutanoic acid, a key step in the synthesis of various pharmaceutical intermediates and complex organic molecules. We present a detailed experimental protocol, grounded in established chemical principles, and offer in-depth explanations for procedural choices to ensure robust and reproducible outcomes. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing compounds.[1] The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions.[2][3] The reagent of choice for introducing the Boc group is typically di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[4]
4-amino-2-methylbutanoic acid is a chiral building block of interest in medicinal chemistry. The presence of both an amino and a carboxylic acid group necessitates a protection strategy to selectively perform reactions at other sites of the molecule. This application note details a reliable procedure for the N-Boc protection of this specific amino acid.
Reaction Principle and Mechanism
The N-Boc protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the formation of the N-Boc protected amine, along with the liberation of tert-butanol and carbon dioxide as byproducts.[5][6][7]
The reaction is typically conducted in the presence of a base. For amino acids, which exist as zwitterions, the base serves to deprotonate the ammonium group, thereby increasing the nucleophilicity of the amine and facilitating the reaction.[6] Common bases for this transformation include triethylamine (TEA) or sodium hydroxide.[8]
Experimental Workflow Diagram
Caption: Experimental workflow for the N-Boc protection of 4-amino-2-methylbutanoic acid.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction and can be adjusted accordingly.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 4-amino-2-methylbutanoic acid | 117.15 | 1.17 g | 10 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 2.40 g | 11 |
| Triethylamine (TEA) | 101.19 | 2.1 mL | 15 |
| 1,4-Dioxane | - | 20 mL | - |
| Deionized Water | - | 20 mL | - |
| Ethyl Acetate | - | 150 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - |
| Saturated Sodium Chloride (Brine) | - | 30 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
-
NMR spectrometer, Mass spectrometer, IR spectrometer for characterization
Procedure
-
Dissolution: In a 250 mL round-bottom flask, dissolve 1.17 g (10 mmol) of 4-amino-2-methylbutanoic acid in a mixture of 20 mL of 1,4-dioxane and 20 mL of deionized water. Add 2.1 mL (15 mmol) of triethylamine to the solution and stir until all solids have dissolved. The use of a co-solvent system is necessary as the amino acid has limited solubility in purely organic solvents.[9]
-
Addition of (Boc)₂O: Cool the solution in an ice bath. To the stirred solution, add 2.40 g (11 mmol) of di-tert-butyl dicarbonate portion-wise over 10 minutes. It is crucial to add the Boc anhydride slowly to control the exothermicity of the reaction and minimize potential side reactions.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[10] A suitable mobile phase is a mixture of ethyl acetate and hexane (e.g., 3:1). The starting material (amino acid) will remain at the baseline, while the Boc-protected product will have a higher Rf value. The reaction is considered complete when the starting material spot is no longer visible by TLC.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane.
-
Add 50 mL of deionized water to the remaining aqueous solution.
-
Wash the aqueous layer with 2 x 25 mL of diethyl ether or hexane to remove any unreacted (Boc)₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl. The product will precipitate out or form an oil.
-
Extract the product from the acidified aqueous layer with 3 x 50 mL of ethyl acetate.[11]
-
Combine the organic extracts and wash with 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-amino-2-methylbutanoic acid.
-
Purification and Characterization
The crude product is often of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed.
The final product should be characterized by:
-
¹H NMR: Expect to see a characteristic singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group. The protons adjacent to the nitrogen and in the methyl group will also show characteristic shifts.
-
¹³C NMR: The carbonyl of the Boc group will appear around 155 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (217.27 g/mol ).
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong C=O stretching band for the carbamate at ~1700 cm⁻¹.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, ensure the base is of good quality and added in sufficient excess. The (Boc)₂O can degrade over time, so using a fresh bottle is recommended.
-
Low Yield: Poor extraction efficiency can lead to low yields. Ensure the aqueous layer is sufficiently acidified to protonate the carboxylic acid, making it more soluble in the organic extraction solvent.
-
Side Reactions: The formation of di-Boc protected amine is a potential side reaction, although less common with primary amines under these conditions.[2] Using a slight excess of (Boc)₂O as recommended helps to drive the reaction to completion without significant side product formation.
Safety Precautions
-
Di-tert-butyl dicarbonate is a flammable liquid and can cause skin and eye irritation.
-
Triethylamine is a corrosive and flammable liquid with a strong odor.
-
1,4-Dioxane is a flammable liquid and a suspected carcinogen.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
The N-Boc protection of 4-amino-2-methylbutanoic acid is a straightforward yet critical transformation for its use in further synthetic applications. The protocol described herein is robust and based on well-established procedures for the Boc protection of amino acids. By understanding the underlying mechanism and paying attention to the key experimental details, researchers can consistently achieve high yields of the desired product.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Aaptec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Sciforum. (2005). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methylbutanoic acid. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Carl ROTH. (2016). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Showing Compound 2-Methylbutanoic acid (FDB008135) - FooDB [foodb.ca]
- 4. γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes [organic-chemistry.org]
- 5. 4-Amino-2-methylbutanoic acid | C5H11NO2 | CID 3759025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use - Google Patents [patents.google.com]
- 7. CAS 57294-38-9: n-tert-Butoxycarbonyl-gamma-aminobutyric a… [cymitquimica.com]
- 8. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sciforum.net [sciforum.net]
- 11. peptide.com [peptide.com]
Troubleshooting & Optimization
overcoming low yield in the synthesis of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid. This guide is designed to provide in-depth troubleshooting advice and practical, field-proven protocols to help you overcome common challenges, particularly low yield, in the synthesis of this valuable non-proteinogenic amino acid. As Senior Application Scientists, we have structured this guide to not only provide step-by-step instructions but also to explain the rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound?
A1: Low yields in this synthesis can typically be attributed to one or more of the following factors:
-
Incomplete reaction: The Boc protection step may not go to completion, leaving unreacted starting material.
-
Side reactions: The formation of byproducts, such as di-Boc protected amine or urea-type impurities, can reduce the yield of the desired product.
-
Product loss during workup and purification: The product can be lost during aqueous extractions if the pH is not carefully controlled. Additionally, if the product is an oil, it can be challenging to purify without losses.
-
Issues with the starting material: The purity and stability of the starting material, 4-amino-2-methylbutanoic acid, are crucial for a high-yielding reaction.
Q2: My final product is a thick oil that is difficult to handle and purify. What are my options?
A2: It is not uncommon for Boc-protected amino acids to be oils. Here are a few strategies to manage this:
-
Crystallization: Attempt to crystallize the oil. This can sometimes be induced by dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar solvent to precipitate the product. Seeding with a small crystal of the pure product can also be effective.[1]
-
Conversion to a salt: The oily product can be converted to a solid dicyclohexylamine (DCHA) salt, which is often crystalline and easier to handle and purify.[2]
-
Chromatography: Careful flash column chromatography on silica gel can be used to purify the oily product. Using a solvent system with a small amount of acetic acid or trifluoroacetic acid (TFA) can sometimes improve the separation of acidic compounds.
Q3: What is the best synthetic route to obtain this compound?
A3: The most straightforward approach is the direct Boc protection of 4-amino-2-methylbutanoic acid. However, the overall success of this route depends on the availability and purity of the starting amino acid. An alternative is a malonic ester synthesis-based approach, which builds the molecule from smaller fragments. This guide will detail both routes.
Troubleshooting Guide: Synthetic Routes and Optimization
We will now delve into the detailed experimental protocols for two plausible synthetic routes, along with troubleshooting for each step.
Route 1: Direct Boc Protection of 4-amino-2-methylbutanoic acid
This is often the preferred route due to its directness. The success of this synthesis hinges on the quality of the starting material and the optimization of the Boc protection step.
Step 1: Synthesis of 4-amino-2-methylbutanoic acid
A reliable method to synthesize the starting amino acid is crucial. A malonic ester synthesis approach is a classic and versatile method for preparing substituted carboxylic acids.[3][4]
Experimental Protocol: Synthesis of 4-amino-2-methylbutanoic acid via Malonic Ester Synthesis
-
Alkylation of Diethyl 2-methylmalonate:
-
In a round-bottom flask under an inert atmosphere, dissolve diethyl 2-methylmalonate (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.05 eq) portion-wise at room temperature and stir for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.0 eq) and reflux the mixture for 12-16 hours. Monitor the reaction by TLC.
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add 6 M aqueous HCl and reflux for 8-12 hours to hydrolyze the esters and the phthalimide protecting group.
-
Cool the mixture to room temperature and filter to remove the phthalic acid precipitate.
-
Wash the aqueous layer with dichloromethane to remove any remaining organic impurities.
-
Evaporate the aqueous layer to dryness to obtain the hydrochloride salt of 4-amino-2-methylbutanoic acid. The free amino acid can be obtained by ion-exchange chromatography or by careful neutralization.
-
Troubleshooting for Step 1
-
Q: The alkylation reaction is slow or incomplete. What can I do?
-
A: Ensure that your reagents and solvent are anhydrous. The presence of water can quench the enolate. You can also try a stronger base like sodium hydride in an aprotic solvent like THF, but be cautious with handling. The choice of the leaving group on the ethylamine equivalent is also important; an iodide is more reactive than a bromide.
-
-
Q: I am getting a significant amount of dialkylated product. How can I avoid this?
-
A: This is a known drawback of malonic ester synthesis.[5] To minimize dialkylation, add the alkylating agent slowly at a lower temperature and use a stoichiometry closer to 1:1.
-
-
Q: The hydrolysis and decarboxylation step is messy and gives a low yield. Any tips?
-
A: Ensure complete hydrolysis of both the esters and the phthalimide group by using a sufficient excess of strong acid and allowing for adequate reflux time. The decarboxylation should proceed upon heating in the acidic medium. If decarboxylation is incomplete, you may need to heat the isolated malonic acid derivative separately.[6][7] In some cases, basic hydrolysis followed by acidification and heating can be cleaner.[6]
-
Step 2: Boc Protection of 4-amino-2-methylbutanoic acid
This is the key step where yield is often lost. Careful optimization of reaction conditions is necessary.
Experimental Protocol: Boc Protection
-
Dissolve 4-amino-2-methylbutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add triethylamine (2.0 eq) and stir until the amino acid is fully dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or diethyl ether to remove unreacted Boc₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute solution of HCl or citric acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Troubleshooting for Step 2
-
Q: My Boc protection reaction is not going to completion. How can I drive it forward?
-
A:
-
Increase Boc₂O: You can increase the amount of Boc₂O to 1.5 equivalents.
-
Alternative Base: Sodium hydroxide or sodium bicarbonate can be used instead of triethylamine.[] The choice of base can influence the reaction rate.
-
Solvent System: While dioxane/water is common, other solvent systems like THF/water or using an alcohol as a co-solvent can be explored.[9]
-
Reaction Time and Temperature: The reaction may require longer stirring times. Gentle heating to around 40-50°C can also increase the reaction rate, but be mindful of potential side reactions.
-
-
-
Q: I am observing the formation of a di-Boc byproduct. How can I prevent this?
-
A: The formation of N,N-di-Boc derivatives is a known side reaction, especially with primary amines.[10] To minimize this, avoid a large excess of Boc₂O and strong bases. Using milder basic conditions, such as sodium bicarbonate, can help.
-
-
Q: The workup is problematic, and I suspect I'm losing product in the aqueous layer. What should I do?
-
A: The product is an amino acid derivative and can have some water solubility, especially if it forms a salt.
-
pH control: Ensure the pH is carefully adjusted to 2-3 during acidification to fully protonate the carboxylate and minimize the product's solubility in the aqueous phase.
-
Salting out: Saturating the aqueous layer with sodium chloride before extraction can decrease the solubility of the product in the aqueous phase and improve extraction efficiency.
-
Continuous extraction: For particularly water-soluble products, continuous liquid-liquid extraction can be employed.
-
-
-
Q: My final product is an oil. How can I purify it effectively?
-
A:
-
Trituration: Try triturating the oil with a cold non-polar solvent like hexane or pentane. This can sometimes induce crystallization or solidify the product, allowing for filtration.
-
Column Chromatography: If the product remains an oil, purification by flash column chromatography is a good option. A common eluent system is a gradient of ethyl acetate in hexanes, often with the addition of 0.5-1% acetic acid to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the silica gel.
-
Crystallization via Salt Formation: As mentioned in the FAQs, converting the oily carboxylic acid to its dicyclohexylamine (DCHA) salt can yield a crystalline solid that is easier to purify by recrystallization.[2]
-
-
Quantitative Data Comparison for Boc Protection Conditions
| Parameter | Condition A (Standard) | Condition B (Optimized for stubborn reactions) | Rationale |
| Base | Triethylamine (2.0 eq) | Sodium Hydroxide (1.1 eq) | NaOH can be more effective for deprotonating the amino group. |
| Solvent | 1:1 Dioxane/Water | 1:1 THF/Water | THF can sometimes offer better solubility for organic reagents. |
| Boc₂O | 1.1 eq | 1.5 eq | A slight excess can help drive the reaction to completion. |
| Temperature | Room Temperature | 40 °C | Gentle heating can increase the reaction rate. |
Route 2: Malonic Ester Synthesis with a Boc-Protected Synthon
This alternative route builds the carbon skeleton with the Boc-protected nitrogen already in place.
Experimental Protocol
-
Alkylation of Diethyl 2-methylmalonate:
-
In a round-bottom flask under an inert atmosphere, dissolve diethyl 2-methylmalonate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour.
-
Add N-(2-bromoethyl)carbamate (1.0 eq) and reflux the mixture for 12-16 hours.
-
-
Hydrolysis and Decarboxylation:
-
Cool the reaction mixture and quench carefully with water.
-
Add a solution of lithium hydroxide (3.0 eq) in water/THF/methanol and stir at room temperature for 12 hours to hydrolyze the esters.
-
Acidify the mixture to pH 2-3 with cold 1 M HCl.
-
Extract the product with ethyl acetate.
-
Heat the organic extract to reflux for 2-4 hours to effect decarboxylation.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography or crystallization.
-
Troubleshooting for Route 2
-
Q: The initial alkylation step is low-yielding. What could be the issue?
-
A: The nucleophilicity of the enolate and the reactivity of the electrophile are key. Ensure all reagents and solvents are anhydrous. Using N-(2-iodoethyl)carbamate would increase the rate of alkylation. The choice of base and solvent is also critical; sodium ethoxide in ethanol is a classic combination for malonic ester alkylations.[11]
-
-
Q: The hydrolysis of the esters is incomplete. How can I improve this?
-
A: Saponification with LiOH in a mixed solvent system (water/THF/methanol) is generally effective. If you still face issues, you can try heating the reaction mixture. Acidic hydrolysis with 6 M HCl is also an option, but this will cleave the Boc group, requiring a re-protection step.
-
-
Q: Decarboxylation is not working well. What are the optimal conditions?
-
A: Decarboxylation of malonic acids typically occurs upon heating, often in the acidic workup.[7] If the isolated diacid is stable, it may require heating to a higher temperature (e.g., 100-150 °C) either neat or in a high-boiling solvent like DMF or DMSO to drive off CO₂.
-
Visualization of Synthetic Workflows
Caption: Workflow for the synthesis of this compound via Route 1.
Caption: Workflow for the synthesis of the target molecule via the alternative malonic ester route (Route 2).
References
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.).
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Chemtips. (2012). Reactions that Work: Boc Protection.
- YouTube. (2019). 11.11 Malonic Ester Synthesis.
- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.).
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
- Reddit. (2021). Having great trouble with a Boc-protection reaction.
- ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- National Center for Biotechnology Information. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid.
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).
- Wikipedia. (n.d.). Malonic ester synthesis.
- ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin.
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
- Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.
- Online Chemistry notes. (2022). Malonic ester synthesis (of carboxylic acids):.
- ResearchGate. (2025). SYNTHESIS OF MALONIC ACID ESTERS.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- RSC Publishing. (n.d.). Dual protection of amino functions involving Boc.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Quora. (2017). How can we prepare 4-methylpentanoic acid from Malonic ester?.
- MDPI. (n.d.). (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester.
- Google Patents. (n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
- PubChem. (n.d.). 4-amino-2-methylbutanoic acid hydrochloride (C5H11NO2).
- Benchchem. (n.d.). The Synthesis of 2,4-Diamino-2-methylbutanoic Acid: A Proposed Technical Guide.
- ChemUniverse. (n.d.). This compound.
- Amino Acid-Protecting Groups. (2019). Chemical Reviews, 109(6), 2455–2504.
- PubChem. (n.d.). 4-Amino-2-methylbutanoic acid.
- PubChem. (n.d.). (R)-4-amino-2-methylbutanoic acid.
- Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
-
PubChem. (n.d.). 4-{amino}butanoic acid. Retrieved from PubChem.
- GEA. (n.d.). Crystallization of Amino Acids.
- PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid.
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
Sources
- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. youtube.com [youtube.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Preventing Side Reactions During Boc Deprotection of Substituted Amino Acids
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from substituted amino acids and peptides.
Part 1: Troubleshooting Guide: Navigating Boc Deprotection Challenges
The removal of the Boc group, a cornerstone of peptide synthesis, is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1] While effective, this process generates a highly reactive electrophile, the tert-butyl cation, which can lead to a variety of unwanted side reactions, compromising the purity and yield of your final product.[2][3] This guide provides a systematic approach to understanding, preventing, and troubleshooting these side reactions.
Understanding the Root Cause: The tert-Butyl Cation
Q: What is the mechanism of Boc deprotection, and why does it lead to side reactions?
A: The acid-catalyzed deprotection of a Boc-protected amine is a multi-step process.[1][4] First, the carbonyl oxygen of the Boc group is protonated by a strong acid like TFA.[1][5] This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[1][4] The carbamic acid readily decarboxylates, releasing carbon dioxide and the free amine, which is then protonated under the acidic conditions to form an ammonium salt.[1][4]
The crux of the problem lies with the liberated tert-butyl cation. This reactive species can act as an alkylating agent, attacking any nucleophilic sites within your peptide, particularly the side chains of sensitive amino acids.[2][3] To prevent these undesired modifications, "scavengers" are added to the cleavage cocktail to trap the tert-butyl cation.[6][7]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Troubleshooting by Amino Acid Residue
Tryptophan (Trp): Protecting the Indole Ring
Q: My tryptophan-containing peptide is showing unexpected modifications after Boc deprotection. What is happening and how can I prevent it?
A: The electron-rich indole side chain of tryptophan is highly susceptible to electrophilic attack by the tert-butyl cation generated during Boc deprotection.[8][9] This leads to tert-butylation of the indole ring, a common and problematic side reaction.[9] Additionally, other reactive species from the cleavage of side-chain protecting groups on residues like arginine can also alkylate or sulfonate the indole ring.[8]
To prevent these side reactions, the use of scavengers in the deprotection cocktail is essential.[8]
Caption: Alkylation of the tryptophan indole ring.
Q: How can I prevent tryptophan side reactions?
A: A cleavage cocktail containing a combination of scavengers is the most effective approach. Common scavengers for protecting tryptophan include:
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger.[6]
-
1,2-Ethanedithiol (EDT): Particularly effective in preventing side reactions with tryptophan.[6]
-
Thioanisole: Another useful scavenger for protecting tryptophan residues.[10]
-
Water: Can also act as a scavenger for the tert-butyl cation.[6][11]
A widely used and effective cocktail is the "Reagent B" formulation: TFA/Phenol/Water/TIS (88:5:5:2 v/v/v/v).[11]
Protocol: Standard Boc Deprotection for Trp-Containing Peptides
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare the cleavage cocktail (e.g., Reagent B) and cool it on an ice bath.
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide under vacuum.
Methionine (Met) and Cysteine (Cys): Tackling Sulfur-Containing Residues
Q: I'm observing oxidation and alkylation of my Met/Cys residues. Why?
A: The thioether side chain of methionine and the thiol group of cysteine are nucleophilic and susceptible to both oxidation and alkylation by the tert-butyl cation.[3][12] Methionine can be easily oxidized to methionine sulfoxide, and both residues can be S-alkylated (S-tert-butylated).[12][13] These side reactions are acid-catalyzed and occur during the TFA-based cleavage step.[12][14]
Q: What are the best practices for deprotecting peptides with Met or Cys?
A: The inclusion of appropriate scavengers in the cleavage cocktail is crucial.[7] For sulfur-containing amino acids, a combination of scavengers that can trap carbocations and prevent oxidation is recommended.
| Scavenger/Cocktail | Purpose | Recommended For |
| Thioanisole | Prevents S-alkylation | Met, Cys |
| Dimethyl Sulfide (DMS) | Scavenges carbocations and can help reduce Met(O) | Met |
| 1,2-Ethanedithiol (EDT) | Reduces disulfide bonds and scavenges carbocations | Cys |
| Ammonium Iodide | Reduces oxidized Methionine | Met |
| TFA/TIS/H₂O/DMS | A robust cocktail for preventing S-tbutylation.[13] | Cys |
| TFA/Anisole/TMSCl/Me₂S/TIS with Triphenylphosphine | Eradicates oxidation and reduces S-alkylation.[12] | Met, Cys |
Tyrosine (Tyr): Preventing Phenolic Alkylation
Q: My tyrosine residue is being modified during Boc deprotection. How can I avoid this?
A: The phenolic ring of tyrosine is susceptible to alkylation by the tert-butyl cation, leading to the formation of a tert-butyl ether.[6] While less reactive than the indole ring of tryptophan, this side reaction can still significantly reduce the yield of the desired peptide.
Q: What scavengers are effective for protecting tyrosine?
A: Phenolic compounds are often used as scavengers to protect tyrosine residues. These include:
-
Phenol: Acts as a competitive substrate for the tert-butyl cation.
-
m-Cresol: Another effective phenolic scavenger.[13]
-
Anisole: A general scavenger that can also protect tyrosine.[6]
Aspartic Acid (Asp): Avoiding Aspartimide Formation
Q: I'm seeing a side product with the same mass as my peptide containing an Asp-Gly sequence. What is it?
A: You are likely observing aspartimide formation. This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.[3][15] Under acidic or basic conditions, the backbone amide nitrogen can attack the side-chain carboxyl group of aspartic acid, forming a five-membered succinimide ring.[15][16] This aspartimide can then reopen to form a mixture of the desired α-peptide and the undesired β-peptide, which are often difficult to separate.[16]
Caption: Mechanism of aspartimide formation.
Q: How can I minimize aspartimide formation during Boc deprotection?
A: While more commonly associated with Fmoc chemistry, aspartimide formation can also occur under the acidic conditions of Boc deprotection.[16] To minimize this side reaction:
-
Use milder deprotection conditions: Shorter reaction times and lower temperatures can help reduce the extent of aspartimide formation.
-
Employ bulky side-chain protecting groups: Using a more sterically hindered protecting group on the aspartic acid side chain can disfavor the cyclization reaction.[17]
-
Backbone protection: In some cases, protecting the amide backbone can prevent the initial nucleophilic attack.[18]
General Troubleshooting
Q: My deprotection reaction is incomplete. What should I do?
A: Incomplete deprotection can be caused by insufficient acid strength or concentration, or steric hindrance around the Boc-protected amine.[6] To address this, you can:
-
Increase the reaction time: Monitor the reaction by a suitable analytical method (e.g., TLC, HPLC) and extend the reaction time until completion.
-
Increase the acid concentration: A higher concentration of TFA may be required for more resistant substrates.
-
Elevate the temperature: Gently warming the reaction mixture can sometimes drive the deprotection to completion, but be cautious as this can also increase the rate of side reactions.
Q: I see many side products. How can I optimize my cleavage cocktail?
A: The optimal cleavage cocktail depends on the specific amino acid composition of your peptide. A good starting point is a general-purpose cocktail like TFA/TIS/H₂O (95:2.5:2.5 v/v/v). If you have sensitive residues, add specific scavengers as outlined in the sections above. It is often beneficial to perform small-scale test cleavages with different scavenger combinations to identify the optimal conditions for your particular peptide.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use HCl instead of TFA for Boc deprotection? A1: Yes, HCl in an organic solvent like dioxane or ethyl acetate is a common alternative to TFA.[2][19] The choice between TFA and HCl often depends on the other functional groups present in your molecule and the desired workup procedure.
Q2: Are scavengers always necessary for Boc deprotection? A2: If your molecule does not contain any sensitive, nucleophilic functional groups, you may be able to perform the deprotection without scavengers. However, it is generally good practice to include them to ensure the highest possible purity of your product, as the tert-butyl cation can also lead to polymerization byproducts.[4]
Q3: How do I remove the scavengers after the reaction? A3: Most common scavengers are volatile and can be removed during the peptide precipitation and washing steps with cold diethyl ether. Non-volatile scavengers may require purification by HPLC.
Q4: What is the "low-high" HF cleavage method? A4: This is a two-step procedure used with liquid hydrogen fluoride (HF) cleavage. The "low" acidity step with a high concentration of scavengers is used to remove more acid-labile protecting groups under conditions that minimize side reactions. The subsequent "high" acidity step completes the deprotection and cleavage from the resin.
Q5: Can incomplete deprotection lead to deletion sequences in solid-phase peptide synthesis (SPPS)? A5: Yes, if the Boc group is not completely removed from the N-terminus of the growing peptide chain, the subsequent coupling reaction will not occur at that position, leading to a peptide sequence that is missing an amino acid (a deletion sequence).[3][20]
Part 3: References
-
Benchchem. (n.d.). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. Retrieved from
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from
-
PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Retrieved from
-
Benchchem. (n.d.). Understanding the Boc protection strategy in peptide synthesis. Retrieved from
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Retrieved from
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from
-
NIH. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. Retrieved from
-
ResearchGate. (2023). (PDF) Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from
-
ResearchGate. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from
-
PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Retrieved from
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Retrieved from
-
Anonymous. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Retrieved from
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from
-
Benchchem. (n.d.). optimizing Boc deprotection conditions to avoid side reactions. Retrieved from
-
BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. Retrieved from
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from
-
Wiley Online Library. (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from
-
ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives a. Retrieved from
-
The Royal Society of Chemistry. (n.d.). . Retrieved from
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from
-
ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved from
-
Polypeptide. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. Retrieved from
-
ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Retrieved from
-
Benchchem. (n.d.). Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of Boc Groups from Synthesized Peptides. Retrieved from
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from
-
Anonymous. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from
-
Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Retrieved from
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from
-
UKnowledge. (2020). Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. Retrieved from
-
PubMed. (n.d.). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Retrieved from
-
ResearchGate. (n.d.). tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl). Retrieved from
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
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- 16. peptide.com [peptide.com]
- 17. biotage.com [biotage.com]
- 18. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 20. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Peptides with Hydrophobic Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable troubleshooting strategies for the unique challenges encountered during the purification of hydrophobic peptides. The inherent nature of these molecules—rich in non-polar residues—often leads to experimental hurdles that can impede research and development timelines. This resource synthesizes fundamental chromatographic principles with field-proven techniques to help you navigate these complexities with confidence.
Core Challenges in Hydrophobic Peptide Purification
Hydrophobic peptides present a distinct set of purification challenges primarily rooted in their physicochemical properties. These issues often manifest during reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse technique for peptide purification.[1][2]
The core difficulties arise from:
-
Poor Aqueous Solubility: The high proportion of hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine) makes these peptides sparingly soluble in the aqueous mobile phases typically used at the start of an RP-HPLC gradient.[3][4] This can lead to precipitation in the sample vial, injector, or at the head of the column.
-
Aggregation: Hydrophobic peptides have a strong tendency to self-associate, forming aggregates or even precipitating out of solution.[3][5] This aggregation is a major cause of low recovery, poor peak shape, and in some cases, complete loss of the sample.[3][6]
-
Strong Retention and Carryover: The very nature of hydrophobicity leads to strong interactions with the non-polar stationary phase (like C18) of an RP-HPLC column.[6] This can necessitate high concentrations of organic solvent for elution, leading to broad peaks and the potential for the peptide to carry over into subsequent injections, creating "ghost peaks".[7][8]
Below, we address these challenges through a series of troubleshooting guides and frequently asked questions, providing not just solutions, but the scientific rationale behind them.
Troubleshooting Guide
This section is formatted to address specific, common problems you may be observing in your chromatograms.
Issue 1: My peptide is not dissolving in the initial mobile phase or is precipitating upon injection.
This is a classic solubility problem and must be addressed before attempting purification. Injecting a peptide suspension will lead to column clogging, high backpressure, and poor recovery.[9]
Root Cause Analysis:
The peptide's hydrophobic core is repelled by the highly aqueous initial conditions of a typical RP-HPLC gradient, causing it to crash out of solution.
Solutions & Protocols:
-
Solvent Optimization for Dissolution:
-
Initial Screening: Attempt to dissolve the peptide in a small amount of a strong organic solvent. Useful starting points include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or neat formic acid.[] For extremely difficult cases, hexafluoroisopropanol (HFIP) is a powerful solubilizing agent, though it must be used cautiously.[4][11]
-
Dilution Strategy: Once dissolved, slowly dilute the sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If the peptide remains in solution, it is ready for injection. If it precipitates, the initial gradient conditions for your HPLC method must be changed to include a higher starting percentage of organic solvent.
-
Alternative Solvents: For some peptides, using a stronger organic solvent in the mobile phase, such as isopropanol (IPA) or n-propanol, can improve solubility.[7] These can be blended with acetonitrile.[7]
-
-
Protocol: Stepwise Dissolution for a Highly Hydrophobic Peptide
-
Weigh out a small, representative sample of your crude peptide (e.g., 1 mg).
-
Add the pure organic solvent (e.g., DMSO) dropwise until the peptide dissolves completely. Note the volume.
-
In a separate vial, prepare your intended HPLC starting mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).
-
Slowly add the HPLC starting buffer to the dissolved peptide solution while vortexing.
-
Observe for any signs of precipitation. If the solution remains clear up to a reasonable injection volume (e.g., 100 µL), proceed with a small-scale analytical injection.
-
If precipitation occurs, you must increase the organic content of your starting mobile phase to match the conditions where the peptide stays soluble.
-
Issue 2: My chromatogram shows a broad, tailing, or split peak.
Poor peak shape is a hallmark of hydrophobic peptide purification and indicates suboptimal chromatographic conditions.[6][12]
Root Cause Analysis:
This can be caused by several factors: peptide aggregation on the column, slow kinetics of interaction with the stationary phase, or secondary interactions with the column packing material.[6]
Solutions & Protocols:
-
Increase Column Temperature:
-
Rationale: Elevating the column temperature (e.g., to 40-60°C) is a highly effective strategy.[13] Increased temperature enhances peptide solubility, reduces the viscosity of the mobile phase for better mass transfer, and can disrupt peptide secondary structures, all of which lead to sharper peaks.[12][14]
-
Implementation: Use a column heater and ensure the column is equilibrated at the set temperature before injection. Start with 40°C and increase in 10°C increments.
-
-
Optimize the Ion-Pairing Agent:
-
Rationale: Ion-pairing agents like trifluoroacetic acid (TFA) are crucial.[] They form a neutral complex with the positively charged residues of the peptide, which enhances hydrophobic interaction with the stationary phase and masks unwanted interactions with residual silanols on the column, improving peak shape.[13][15]
-
Troubleshooting Steps:
-
Ensure Sufficient Concentration: A TFA concentration of 0.1% in both mobile phase A (aqueous) and B (organic) is standard. Lower concentrations can lead to tailing.
-
Consider Alternatives for MS: For LC-MS applications where TFA can cause ion suppression, formic acid (FA) is common.[16] However, FA is a weaker ion-pairing agent and may result in broader peaks.[16] In such cases, consider using difluoroacetic acid (DFA), which offers a compromise with better peak shape than FA and less ion suppression than TFA.[16]
-
Stronger Ion-Pairing: For very stubborn peptides, a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) can be used to increase retention and potentially improve selectivity, but it can be difficult to remove from the column and the final product.[17][18]
-
-
-
Adjust the Gradient Slope:
-
Rationale: A steep gradient can cause the peptide to elute too quickly, not allowing for proper partitioning, which results in a broad peak.
-
Implementation: Once you have an approximate retention time for your peptide, flatten the gradient around that point. For example, if the peptide elutes at 60% Acetonitrile with a 1%/minute gradient, try a gradient of 0.5%/minute or even 0.2%/minute in that region.
-
Data Summary: Mobile Phase Additives
| Additive | Typical Conc. | Pros | Cons |
| Trifluoroacetic Acid (TFA) | 0.1% | Excellent ion-pairing, sharp peaks for UV detection. | Strong ion suppression in MS. |
| Formic Acid (FA) | 0.1% | MS-compatible, minimal ion suppression.[16] | Weaker ion-pairing, can lead to broader peaks.[16] |
| Difluoroacetic Acid (DFA) | 0.1% | Good compromise: better peak shape than FA, less MS suppression than TFA.[16] | May not be as effective as TFA for very difficult separations. |
Issue 3: I am seeing low or no recovery of my peptide.
Low recovery is a frustrating issue that often points to irreversible adsorption or precipitation.
Root Cause Analysis:
The peptide may be irreversibly binding to the stationary phase or precipitating on the column after injection. Additionally, hydrophobic peptides are known to adsorb to surfaces like glass and polypropylene vials.[19]
Solutions & Protocols:
-
Change the Stationary Phase:
-
Rationale: A standard C18 column is highly hydrophobic and may retain your peptide too strongly.[13]
-
Alternatives: Switch to a less hydrophobic column, such as a C8 or C4.[13][20] For very large and hydrophobic peptides, a C4 column is often the best choice.[20] A diphenyl phase can also offer different selectivity.[7]
-
-
Use Stronger Organic Solvents:
-
Rationale: Acetonitrile (ACN) is the most common organic solvent, but it may not be strong enough to elute a very hydrophobic peptide.[21]
-
Implementation: Create a mobile phase B that is a mixture of ACN and a stronger solvent like isopropanol (IPA) or n-propanol.[7] A 50:50 blend of ACN:IPA can be a good starting point. Be aware that these solvents are more viscous and may require elevated temperatures to reduce backpressure.
-
-
Perform Column Washes and Blank Injections:
-
Rationale: To check for on-column loss and carryover, a systematic washing procedure is essential.
-
Protocol:
-
After your analytical run, perform a high-organic wash by running 100% of your strongest mobile phase (e.g., 95% IPA) over the column for several column volumes.
-
Following the wash, run a blank injection (injecting only your starting mobile phase).
-
If you see your peptide eluting during the high-organic wash or in the subsequent blank run (a "ghost peak"), it confirms that the peptide is being retained too strongly and is slowly bleeding off the column.[7] This is a clear indicator that you need a less retentive column or a stronger mobile phase.
-
-
-
Optimize Sample Handling:
-
Rationale: Peptide loss can occur before the sample even reaches the HPLC.
-
Best Practices: Avoid glass containers, as basic residues can interact with the surface.[19] Use specially designed low-adsorption polypropylene vials.[19][22] Prepare samples fresh and run them immediately to prevent aggregation over time.[23]
-
Visualizing the Challenges and Solutions
The Problem of Aggregation
Hydrophobic peptides self-associate to minimize contact with the aqueous mobile phase, leading to poor chromatography.
Caption: Peptide aggregation in aqueous environments.
The Role of Ion-Pairing Agents
TFA neutralizes positive charges on peptides, increasing hydrophobicity and improving peak shape.
Caption: Mechanism of TFA as an ion-pairing agent.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying hydrophobic peptides with RP-HPLC?
A1: The primary challenges stem from the inherent properties of hydrophobic peptides.[6] Key issues include:
-
Aggregation: Hydrophobic sequences self-associate, leading to insolubility and poor chromatographic performance.[3]
-
Poor Solubility: These peptides are often difficult to dissolve in the standard aqueous mobile phases used in RP-HPLC, causing injection and recovery problems.[4][6]
-
Strong Retention: Their high hydrophobicity leads to very strong interactions with C18 stationary phases, requiring high organic solvent concentrations for elution and risking poor resolution and carryover.[6][7]
Q2: How does increasing column temperature improve the separation of hydrophobic peptides?
A2: Elevating the column temperature is a powerful tool for several reasons.[12][13] Increased temperature (e.g., 40-60 °C) enhances peptide solubility in the mobile phase, which directly combats aggregation and improves recovery. It also lowers the viscosity of the mobile phase, leading to better mass transfer kinetics and, consequently, sharper, more efficient peaks.[12]
Q3: When should I use a C4 or C8 column instead of a C18 column?
A3: While C18 columns are a default for many peptide separations, their high hydrophobicity can be detrimental for very hydrophobic peptides.[13] Columns with shorter alkyl chains like C8 or C4 are less hydrophobic.[] A C4 column is frequently the best choice for large or extremely hydrophobic peptides that are irreversibly retained or show very poor peak shape on a C18 column.[13][20]
Q4: My peptide is only soluble in DMSO/HFIP. How can I inject this onto my HPLC system without it precipitating?
A4: This is a common and difficult situation. The key is to minimize the mismatch between the injection solvent and the initial mobile phase.
-
Use the lowest possible volume of the strong solvent (DMSO, HFIP) to dissolve the peptide.
-
Modify the initial mobile phase conditions to contain a higher percentage of organic solvent. Instead of starting at 5% ACN, you may need to start at 20%, 30%, or even higher to maintain solubility upon injection.[23]
-
Consider an "at-column dilution" setup if your system supports it, which mixes the sample with the mobile phase just before it reaches the column, helping to prevent precipitation in the injector tubing.
Q5: What is "carryover" and how can I prevent it with my hydrophobic peptide?
A5: Carryover, or the appearance of "ghost peaks" in subsequent blank injections, occurs when the peptide from a previous injection is not fully eluted from the system and bleeds off in later runs.[8] Hydrophobic peptides are particularly prone to this. To prevent it:
-
Use a stronger needle wash solution in your autosampler. Instead of mirroring your mobile phase, use a wash solvent with a high percentage of a strong organic solvent like isopropanol.[8][22]
-
Implement a robust column wash with a high concentration of a strong organic solvent (e.g., 100% isopropanol) at the end of each run or batch.
-
If carryover persists, it's a strong sign that your mobile phase is not strong enough to elute the peptide effectively during the gradient, and you should consider adding IPA/n-propanol or switching to a less retentive column.[7]
Q6: Can I use something other than acetonitrile as the organic solvent?
A6: Absolutely. While acetonitrile is the most common choice due to its low viscosity and UV transparency, other solvents can be advantageous for hydrophobic peptides.[21] The elution strength generally follows the order: Methanol < Acetonitrile < Isopropanol.[21][24] Using isopropanol or n-propanol, either alone or blended with acetonitrile, can significantly improve the solubility and elution of highly hydrophobic peptides.[7][20]
References
- Agilent Technologies. (n.d.). Effect of Elevated Temperatures on Reversed-Phase HPLC of Highly Hydrophobic Peptides.
- YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase.
- Taylor & Francis Online. (n.d.). Temperature Effects in Hydrophobic Interaction Chromatography of Proteins.
- Bio-Link. (n.d.). Purification Techniques | Is the Effect of Hydrophobic Chromatography Related to Temperature?.
- BenchChem. (2025). Technical Support Center: Purification of Hydrophobic Protected Peptides.
- BenchChem. (2025). A Researcher's Guide to Purity Analysis of Peptides with Hydrophobic Moieties: HPLC and Beyond.
- Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
- PubMed Central. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
- Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification.
- PubMed. (n.d.). Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography.
- PubMed Central (PMC). (n.d.). Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins.
- Lab Manager. (2018). Minimizing HPLC Carryover.
- Patsnap Eureka. (2025). How HPLC-MS Prevents Carryover In Sticky Analyte Methods?.
- Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
- PNAS. (1986). Temperature effects in hydrophobic interaction chromatography.
- BenchChem. (2025). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- BOC Sciences. (n.d.). FAQ Peptide Purification.
- ResearchGate. (2025). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.
- Reddit. (2025). Peptide completely insoluble for HPLC purification.
- Quora. (2025). What are the common challenges faced in peptide purification using chromatography?.
- Waters Corporation. (n.d.). A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS.
- Chromatography Forum. (2010). HPLC method for hydrophobic peptide from antibody digest.
- Interchim. (2019). Peptides purification development in Reverse Phase.
- ResearchGate. (2021). Which chromatography is preferred for purification of hydrophobic peptide?.
- ResearchGate. (2015). Has anyone an idea about a hydrophobic peptide which seems to aggregate immediately when added in solvent before HPLC analysis?.
- Waters Blog. (2019). Mobile Phase Additives for Peptide Characterization.
- PubMed. (2014). Solvent selectivity and strength in reversed-phase liquid chromatography separation of peptides.
- ResearchGate. (2024). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis.
- Mastelf. (2025). How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs.
- PubMed Central (PMC). (n.d.). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers.
- Biotage. (2023). How to improve peptide purification by altering the mobile phase pH.
- ResearchGate. (2025). Solvent selectivity and strength in reversed-phase liquid chromatography separation of peptides | Request PDF.
- YouTube. (2025). What Is Ion Pair Chromatography? - Chemistry For Everyone.
- Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
Sources
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- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
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- 7. nestgrp.com [nestgrp.com]
- 8. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
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- 11. HPLC method for hydrophobic peptide from antibody digest - Chromatography Forum [chromforum.org]
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- 17. biotage.com [biotage.com]
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- 19. lcms.cz [lcms.cz]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Amino Acids
Welcome to the technical support center for optimizing peptide coupling reactions involving sterically hindered amino acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with low-yield or incomplete couplings when incorporating bulky residues like α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, or β-branched amino acids (e.g., Val, Ile, Thr). Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the success of your peptide synthesis projects.
Troubleshooting Guide: Overcoming Difficult Couplings
This section addresses common issues encountered during the coupling of sterically hindered amino acids and provides systematic solutions.
Issue 1: Low or No Coupling Efficiency with Standard Reagents
Symptom: You are using a standard carbodiimide reagent like DCC or DIC with an additive like HOBt, but the Kaiser test remains positive, indicating a significant amount of unreacted free amine on the resin.
Root Cause Analysis: The bulky nature of sterically hindered amino acids physically obstructs the approach of the activated carboxyl group to the resin-bound amine, slowing down the reaction rate significantly.[1] Standard carbodiimides often do not generate a reactive enough intermediate to overcome this high activation energy barrier.
Solutions:
-
Switch to a High-Potency Coupling Reagent:
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective.[1] They form highly reactive OAt- or OBt-esters that can overcome the steric barrier.[1][2] Experimental evidence consistently shows HATU to be superior to HBTU for hindered couplings, affording higher efficiency and faster reaction times due to the formation of a more reactive OAt-ester intermediate.[2][3]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[1] PyAOP, the phosphonium salt derived from HOAt, is particularly effective for hindered couplings and avoids a potential side reaction (guanidinylation) that can occur with uronium salts.[4]
-
COMU: This newer uronium reagent incorporates OxymaPure, a non-explosive and highly effective additive.[5][6] COMU demonstrates coupling efficiencies comparable to HATU and is highly soluble in a wide range of solvents.[4][5]
-
-
Employ Acyl Fluoride Chemistry for Extreme Cases:
-
For exceptionally challenging couplings, such as incorporating two adjacent α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[1][5] Reagents like TFFH can be used to generate the amino acid fluoride in situ.[5] Acyl fluorides are small and highly reactive, minimizing steric hindrance during the coupling step.[7]
-
Issue 2: Incomplete Coupling Despite Using a Potent Reagent
Symptom: Even after switching to a reagent like HATU, the coupling reaction does not go to completion, as indicated by a positive ninhydrin test.
Root Cause Analysis: Steric hindrance dramatically slows down reaction kinetics.[1] Factors such as reaction time, temperature, and solvent choice become critically important. Additionally, peptide aggregation on the solid support can further obstruct reactive sites.[1][8]
Solutions:
-
Extend Reaction Time & Double Couple:
-
Increase the coupling time from the standard 1-2 hours to several hours or even overnight.[1]
-
Perform a "double coupling": after the initial coupling reaction, filter and wash the resin, then add a fresh solution of activated amino acid and reagents.[1] This is a very common and effective technique to drive difficult reactions to completion.[1]
-
-
Optimize Reaction Temperature (with caution):
-
Microwave-Assisted Peptide Synthesis (MAPS): This is a highly effective method for driving difficult couplings.[1][9][10][11] Microwave energy rapidly and uniformly heats the reaction, overcoming the activation energy barrier and significantly reducing reaction times.[1][12]
-
Conventional Heating: Gentle heating can be beneficial but must be carefully controlled to minimize the risk of racemization, especially for sensitive amino acids like Cys and His.[1][13]
-
-
Improve Solvation:
-
The choice of solvent is critical for solvating the growing peptide chain and preventing aggregation.[1][14]
-
Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[1]
-
For particularly problematic sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be effective.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason sterically hindered amino acids are so difficult to couple?
The primary challenge is steric hindrance. Bulky side chains (e.g., the two methyl groups in Aib) or substitution on the amide nitrogen (N-methyl amino acids) physically block the formation of the tetrahedral intermediate required for peptide bond formation. This increases the activation energy of the reaction, making it significantly slower and less efficient than with standard amino acids.[1][11]
Q2: I'm choosing between HATU and HBTU. Which one is better for a difficult coupling?
For sterically demanding couplings, HATU is demonstrably superior to HBTU .[3] The key difference lies in the additive moiety within their structures. HATU is based on 1-Hydroxy-7-azabenzotriazole (HOAt), while HBTU is based on 1-Hydroxybenzotriazole (HOBt). The nitrogen atom at the 7-position in HOAt makes it more electron-withdrawing, resulting in a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[2] This enhanced reactivity leads to faster, more efficient couplings with a lower risk of racemization.[2][3]
Q3: What is "double coupling" and when should I use it?
Double coupling is the process of repeating the coupling step with a fresh preparation of activated amino acid and reagents immediately after the first attempt.[1] It is a standard and highly effective strategy to ensure complete reaction when dealing with sterically hindered residues or sequences known to be difficult.[1] If a ninhydrin test is positive after the initial coupling period (e.g., 45-60 minutes), a second coupling is strongly recommended.
Q4: Can changing the solvent really make a big difference?
Absolutely. The success of solid-phase peptide synthesis (SPPS) is highly dependent on the solvation of the peptide-resin complex.[1][14] Poor solvation can lead to the collapse of the peptide chain onto itself and the resin, a phenomenon known as aggregation, which physically blocks the N-terminal amine.[1] NMP is generally a better solvent than DMF for preventing aggregation.[1] For very hydrophobic sequences, specialized solvent mixtures or the use of "chaotropic salts" like LiCl can help disrupt secondary structures and improve coupling efficiency.
Q5: Is there a risk of racemization when using more powerful coupling reagents or higher temperatures?
Yes. The risk of racemization, or the loss of stereochemical integrity at the α-carbon, increases with more reactive intermediates and higher temperatures.[15][16][17] However, modern high-potency reagents like HATU and COMU are designed to minimize this risk. They rapidly form an active ester that is less prone to forming the oxazolone intermediate responsible for racemization compared to older methods.[18] While microwave heating accelerates the reaction, it's important to use optimized methods, such as lowering the coupling temperature for sensitive residues, to control this side reaction.[13]
Data & Protocols
Data Presentation
Table 1: Comparative Efficacy of Coupling Reagents for Hindered Couplings
| Reagent Class | Example Reagent(s) | Active Ester Formed | Reactivity Level | Key Considerations |
| Carbodiimide | DCC, DIC (+ HOBt) | O-acylisourea / OBt ester | Low-Moderate | Often insufficient for hindered residues; can form insoluble urea byproducts (DCC).[1][5] |
| Phosphonium | PyBOP, PyAOP | OBt / OAt ester | High | Highly effective; PyAOP is excellent for hindered couplings and avoids guanidinylation. |
| Aminium/Uronium | HBTU, HATU, HCTU | OBt / OAt / O-6-ClBt ester | High - Very High | Very effective; HATU is superior to HBTU for hindered couplings.[2][3] HCTU is more reactive than HBTU.[1] |
| Oxyma-based | COMU | Oxyma ester | Very High | Excellent reactivity, comparable to HATU, with improved safety profile (non-explosive).[4][5] |
| Acyl Halide | TFFH (in situ) | Acyl Fluoride | Extremely High | Ideal for the most challenging couplings due to the small size of the fluoride leaving group.[1][5] |
Experimental Protocols
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended for incorporating a single, sterically hindered amino acid.
-
Resin Preparation: Following standard Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture: In a separate vessel, prepare the activation mixture. For 1g of resin (e.g., 0.5 mmol/g loading), dissolve:
-
Fmoc-amino acid (4 eq., 2.0 mmol)
-
HATU (3.9 eq., 1.95 mmol)
-
DIPEA (8 eq., 4.0 mmol)
-
in DMF (to a final concentration of ~0.5 M)
-
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
First Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes.
-
Monitoring & Washing: Perform a Kaiser test. If positive, proceed to the second coupling. Wash the resin with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 2-4 with a fresh solution of activated amino acid. Agitate for another 45-60 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3x), DCM (3x), and proceed to the next cycle.
Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.
-
Resin Preparation: Perform standard Fmoc deprotection and wash the resin with anhydrous DCM (3 x 1 min).
-
Acyl Fluoride Formation: In a separate, dry glass vessel under inert gas, dissolve the protected, sterically hindered amino acid (e.g., Fmoc-Aib-OH) (3 eq.) in anhydrous DCM.
-
Add a fluorinating agent such as TFFH (2.9 eq.) and a non-nucleophilic base like DIPEA (6 eq.).
-
Stir the mixture at room temperature for 10-15 minutes to form the acyl fluoride.
-
Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed for 2-4 hours, or until a ninhydrin test indicates completion. Monitoring is crucial as reaction times can be significantly longer.
-
Final Wash: Wash the resin with DCM (3x), DMF (3x), and proceed to the next step.
Visualization
Decision Workflow for Optimizing Hindered Couplings
A step-by-step decision tree for troubleshooting difficult couplings.
References
- APPLICATIONS OF PEPTIDE COPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. ChemInform, 60(11).
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024). RSC Publishing.
- Subirós-Funosas, A., et al. (n.d.). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.
- Pedersen, S. L., et al. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews.
- Pedersen, S. L., et al. (n.d.). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. (n.d.). Retrieved from [Link]
- T-Jean, C., et al. (2022).
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved from [Link]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- T-Jean, C., et al. (2022).
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Due-Hansen, M. E., et al. (2015).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Yields of the peptide coupling reactions and comparison of HBTU and HATU. (n.d.).
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Procedures to Improve Difficult Couplings. (n.d.).
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Horvath, A., et al. (2006). Search for optimal coupling reagent in multiple peptide synthesizer. PubMed.
- Daniels, S. B., et al. (1989). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37)
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Retrieved from [Link]
- Basso, A., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Thundimadathil, J. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Frérot, E., et al. (1991). PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. Semantic Scholar.
- Solid Phase Synthesis-- What are the major problems in the lab?. (2018). Reddit.
- Muttenthaler, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave heating in solid-phase peptide synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 17. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Solubility of Boc-Protected Amino Acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common challenge in organic and peptide synthesis: the poor solubility of Boc-protected amino acids in organic solvents. As Senior Application Scientists, we have designed this resource to explain the underlying chemical principles and provide field-proven protocols to overcome these solubility hurdles, ensuring the efficiency and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge
This section addresses fundamental questions regarding the solubility of N-Boc-protected amino acids.
Q1: Why are some Boc-protected amino acids so difficult to dissolve?
The solubility of a Boc-protected amino acid is a complex interplay of several factors. The tert-butoxycarbonyl (Boc) group itself increases lipophilicity, generally promoting solubility in organic solvents compared to the parent amino acid. However, challenges arise due to:
-
Amino Acid Side Chain (R-group): The nature of the side chain is paramount. Hydrophobic and bulky side chains (e.g., Valine, Leucine, Phenylalanine) can lead to aggregation, while polar or functionalized side chains can have specific solvent preferences.
-
Crystal Lattice Energy: Many Boc-amino acids are stable, crystalline solids.[1] A significant amount of energy is required to break down this stable crystal lattice before the solvent can solvate individual molecules. This is a primary reason for poor solubility even in appropriate solvents.
-
Residual Zwitterionic Character: Although the N-terminus is protected, the free carboxylic acid can still participate in strong intermolecular hydrogen bonding, mimicking some zwitterionic behavior that favors aggregation over dissolution in less polar organic solvents.
-
Solvent Purity: The presence of water in hygroscopic solvents like Dimethylformamide (DMF) can negatively impact the solubility of highly hydrophobic Boc-amino acids.
Q2: What are the standard "first-choice" solvents for dissolving Boc-amino acids?
For most applications, particularly in peptide synthesis, a few polar aprotic solvents are the standard starting points:
-
Dichloromethane (DCM): Often used in Boc-based solid-phase peptide synthesis (SPPS) because it effectively dissolves most Boc-protected amino acids and promotes good swelling of polystyrene resins.[2]
-
N,N-Dimethylformamide (DMF): A highly versatile and common solvent in peptide synthesis, favored for its ability to dissolve a wide range of reagents.[2][3] However, it can degrade over time to release dimethylamine, which can be problematic.[2]
-
N-Methyl-2-pyrrolidone (NMP): Generally considered a stronger solvent than DMF with a higher solvating power, making it an excellent choice for difficult-to-dissolve amino acids and during challenging coupling steps.[2][4]
Q3: How significantly do side-chain protecting groups influence solubility?
Side-chain protecting groups have a profound effect. Large, bulky, and hydrophobic protecting groups (like Pbf on Arginine or Trt on Histidine) can drastically decrease solubility in moderately polar solvents. Conversely, they can sometimes disrupt the crystal packing of the amino acid derivative, leading to unexpected solubility behavior. Solubility in these cases must often be determined empirically.
Q4: Is it safe to use heat to improve the solubility of a Boc-amino acid?
Gentle warming (e.g., to 37-40°C) can be an effective technique to help dissolve a sparingly soluble Boc-amino acid.[5] However, this must be done with caution. Excessive or prolonged heating can lead to the degradation of the amino acid or side reactions. It is crucial to use the solution immediately after it has been prepared with warming.
Section 2: Troubleshooting Guide - From Problem to Protocol
This guide is designed to provide direct solutions to specific solubility problems encountered in the lab.
Problem 1: My Boc-amino acid will not dissolve in my standard solvent (e.g., DMF, DCM).
-
Probable Cause: The solvation energy provided by the solvent is insufficient to overcome the compound's crystal lattice energy, or there is a significant polarity mismatch.
-
Solutions & Recommended Actions:
-
Switch to a Stronger Solvent: If DMF fails, N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) are excellent next choices due to their higher polarity and solvating capabilities.[2][4] NMP is often the preferred solvent for difficult couplings in peptide synthesis.[2]
-
Employ a Co-Solvent System: Blending solvents can disrupt solute-solute interactions and enhance solvation.
-
DCM/DMF Mixtures: A mixture of DCM and DMF has been reported as superior to either solvent alone in certain microwave-heated syntheses.[2]
-
"Magic Mixtures": For extremely challenging cases, particularly with peptide aggregation on a resin, mixtures containing chaotropic salts or other additives can be used. A mixture of DCM/DMF/NMP (1:1:1) is a powerful starting point.[5]
-
-
Utilize Physical Dissolution Aids:
-
Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. The high-frequency sound waves create cavitation, which can help break apart solid aggregates and facilitate dissolution.[4]
-
Gentle Warming: As mentioned in the FAQ, warm the solution gently (37-40°C) while stirring or vortexing. Use the solution promptly.[5]
-
-
Problem 2: My Boc-amino acid is an oil or a waxy solid, making it difficult to handle and weigh accurately.
-
Probable Cause: This can be an inherent property of the specific derivative (e.g., Boc-Val-OH is often an oil) or the presence of residual solvents or minor impurities that disrupt crystallization.[6]
-
Solutions & Recommended Actions:
-
Trituration to Induce Crystallization: This is the most common and effective method.
-
Procedure: Add a non-polar solvent in which the Boc-amino acid is insoluble (e.g., diethyl ether, pentane, or hexane) to the oil.[6] Stir or scrape the mixture vigorously with a spatula. The oil will often transform into a fine, filterable white powder.
-
-
Formation of a Crystalline Salt: The free carboxylic acid can be converted into a salt, which is almost always a stable, crystalline, and free-flowing solid.
-
Dicyclohexylammonium (DCHA) Salts: Reacting the Boc-amino acid with dicyclohexylamine (DCHA) in a solvent like ether yields the corresponding DCHA salt, which is easily isolated as a solid.[7] This salt is stable for storage and can be used directly in many coupling reactions by adding an equivalent of acid during the activation step to liberate the free carboxylic acid in situ.
-
-
Problem 3: The Boc-amino acid dissolves initially but precipitates out after adding the coupling reagent or base.
-
Probable Cause: The addition of other reagents changes the overall polarity and properties of the solution, causing the compound to crash out. The formation of certain salt byproducts can also reduce solubility.
-
Solutions & Recommended Actions:
-
Pre-activation Protocol: Allow the Boc-amino acid to fully react with the coupling agent (e.g., HBTU, HATU) for a short period (5-15 minutes) before adding the amine component or base (like DIPEA).[4] The resulting activated ester is often more soluble than the starting carboxylic acid.
-
Increase Solvent Volume: Simply performing the reaction at a lower concentration can sometimes keep all components in solution.
-
Add a Chaotropic Agent: For reactions on a solid support where aggregation is an issue, washing the resin with a solution of Lithium Chloride (LiCl) in DMF (e.g., 0.4 M) can help disrupt secondary structures and improve accessibility.[4]
-
Section 3: Key Experimental Protocols
Here are step-by-step methodologies for the techniques described above.
Protocol 1: Dissolution using Sonication and Gentle Warming
-
Weigh the desired amount of the Boc-amino acid into a clean, dry reaction vial.
-
Add the calculated volume of high-purity, anhydrous solvent (e.g., DMF, NMP).
-
Vortex the vial for 1 minute to create a suspension.
-
Place the vial in an ultrasonic water bath and sonicate for 10-15 minutes.
-
If the solid persists, place the vial in a heating block or water bath set to 37°C.
-
Continue to vortex or stir intermittently until the solid is fully dissolved.
-
Crucially, use this solution immediately for the subsequent reaction step to prevent potential degradation or precipitation upon cooling.
Protocol 2: Trituration of an Oily Boc-Amino Acid
-
Place the vial containing the oily or waxy Boc-amino acid on an ice bath to increase its viscosity.
-
Add a small volume (e.g., 5-10 volumes relative to the oil) of a cold, non-polar solvent such as n-pentane or diethyl ether.
-
Using a metal or glass spatula, vigorously scrape and stir the oily residue.
-
Continue this process. The oil should gradually transform into a fine, white precipitate.
-
Once the transformation is complete, the solid can be isolated by vacuum filtration, washed with more cold non-polar solvent, and dried under vacuum.
Protocol 3: Preparation of a Dicyclohexylammonium (DCHA) Salt
-
Dissolve the Boc-amino acid (1 equivalent) in a suitable solvent where it is soluble, such as ethyl acetate or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add dicyclohexylamine (1 equivalent) to the stirred solution.
-
A thick white precipitate of the DCHA salt will typically form immediately or upon further stirring.
-
Allow the mixture to stir in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the solid with a generous amount of cold diethyl ether to remove any excess reagents.
-
Dry the salt under high vacuum. It can now be stored as a stable, free-flowing powder.
Section 4: Data & Reference Tables
Table 1: Properties of Common Organic Solvents in Peptide Synthesis
| Solvent | Abbreviation | Polarity Index | Boiling Point (°C) | Key Characteristics & Use Cases |
| N,N-Dimethylformamide | DMF | 6.4 | 153 | The most common solvent for SPPS; good all-around solvating power.[3] |
| N-Methyl-2-pyrrolidone | NMP | 6.7 | 202 | More polar than DMF; excellent for dissolving difficult sequences and preventing aggregation.[2] |
| Dichloromethane | DCM | 3.1 | 40 | Excellent for swelling polystyrene resins and dissolving Boc-amino acids in Boc-SPPS.[2] |
| Dimethyl Sulfoxide | DMSO | 7.2 | 189 | Very strong polar aprotic solvent; can be used as a co-solvent to dissolve highly intractable compounds.[4] |
| Tetrahydrofuran | THF | 4.0 | 66 | Used with PEG-based resins and for coupling hindered amino acids.[2] |
| Acetonitrile | ACN | 5.8 | 82 | An alternative solvent for coupling reactions.[8] |
Table 2: Qualitative Solubility of Boc-Amino Acids in DMF/DCM
| Amino Acid Side Chain Type | Examples | General Solubility | Common Issues & Notes |
| Small, Non-polar | Gly, Ala | Excellent | Generally no issues. |
| Aliphatic, Hydrophobic | Val, Leu, Ile | Moderate to Good | Can be slow to dissolve. Prone to aggregation in growing peptide chains. |
| Aromatic | Phe, Trp(Boc) | Moderate | Hydrophobicity can lower solubility. Often requires NMP or co-solvents.[4] |
| Polar, Uncharged | Ser(tBu), Thr(tBu), Asn(Trt) | Good | Generally soluble, but large side-chain protecting groups can reduce solubility. |
| Acidic | Asp(OtBu), Glu(OtBu) | Excellent | The esterified side chain makes them quite soluble in organic solvents. |
| Basic | Lys(Boc), Arg(Pbf) | Moderate to Poor | Arg(Pbf) is notoriously difficult to dissolve and often requires NMP or sonication.[4] |
Section 5: Visualization of Workflows
Diagram 1: Troubleshooting Decision Tree for Poor Solubility
This diagram provides a logical pathway for addressing solubility issues with Boc-protected amino acids.
Caption: Decision tree for troubleshooting poor Boc-AA solubility.
Diagram 2: Experimental Workflow for Preparing a Solution
This workflow outlines the sequential steps for preparing a solution of a challenging Boc-protected amino acid.
Caption: Workflow for dissolving a poorly soluble Boc-amino acid.
References
- Current time inform
-
Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Solvents and reagents for peptide synthesis. Scharlab. [Link]
-
Peptide Synthesis Solvents. Biosolve Shop. [Link]
-
Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis. [Link]
-
An effective organic solvent system for the dissolution of amino acids. PubMed. [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. [Link]
-
A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. NIH. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Co-Amorphous Solid Dispersions: A Strategy for Improving Poorly Soluble Drug Delivery using Amino Acids and Hydrophilic Carriers. [Link]
-
What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? ResearchGate. [Link]
Sources
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- 2. peptide.com [peptide.com]
- 3. Chemicals [chemicals.thermofisher.cn]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Peptide Synthesis Solvents | Biosolve Shop [shop.biosolve-chemicals.eu]
Technical Support Center: Troubleshooting Racemization in Peptide Coupling Reactions
Welcome to the Technical Support Center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with maintaining stereochemical integrity during peptide coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why racemization occurs and how to effectively prevent it. This guide is structured to help you diagnose and solve specific issues you may encounter in your work.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding racemization during peptide coupling.
Q1: What is racemization in the context of peptide synthesis, and why is it a problem?
A: Racemization is the process by which a chiral amino acid loses its stereochemical purity, resulting in a mixture of both L- and D-enantiomers. In peptide synthesis, this means that the desired all-L-peptide can become contaminated with diastereomers containing one or more D-amino acids. This is a critical issue because the biological activity of a peptide is highly dependent on its three-dimensional structure, which is dictated by the specific sequence of L-amino acids. The presence of even small amounts of diastereomeric impurities can significantly reduce or alter the peptide's therapeutic efficacy and can complicate purification and analysis.[1][2]
Q2: I'm seeing a significant amount of a diastereomeric impurity in my crude peptide. What is the most likely cause?
A: The most common cause of racemization is the activation of the C-terminal carboxyl group of an N-protected amino acid or peptide fragment, which makes the α-proton more acidic and susceptible to abstraction by a base.[1][2] This is particularly problematic when coupling peptide fragments (segment condensation) or when using certain coupling reagents and strong bases. The specific amino acid being coupled also plays a major role; Histidine (His) and Cysteine (Cys) are notoriously prone to racemization.[1]
Q3: Which amino acids are most susceptible to racemization?
A: While any chiral amino acid (all except glycine) can racemize under certain conditions, some are significantly more susceptible.[3]
-
Histidine (His): The imidazole side chain can act as a base, promoting α-proton abstraction.[1]
-
Cysteine (Cys): The thiol side chain is also known to increase the rate of racemization, especially in the presence of bases.[1][4]
-
Phenylglycine (Phg) and other amino acids with electron-withdrawing groups on the side chain: These groups can stabilize the carbanion intermediate formed after α-proton abstraction, thus facilitating racemization.[2]
Q4: How can I quickly check if racemization has occurred in my synthesis?
A: A common and effective method is to use analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Diastereomers often have slightly different hydrophobicities and can sometimes be resolved as separate peaks under optimized HPLC conditions.[5] For a more definitive analysis, you can digest the peptide with a stereospecific enzyme like aminopeptidase M, which will only cleave L-amino acids from the N-terminus. The presence of undigested or partially digested fragments can indicate the presence of a D-amino acid.[6] Chiral HPLC is another powerful technique for separating and quantifying enantiomers.[5][7]
In-Depth Troubleshooting Guides
Issue 1: High Levels of Racemization Observed with a Specific Amino Acid (e.g., Cysteine or Histidine)
Root Cause Analysis:
The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[2] The α-proton of this intermediate is highly acidic and can be readily removed by a base, leading to a loss of stereochemical information. Amino acids like Cys and His are particularly prone to this due to the electronic properties of their side chains.[1] The choice of coupling reagent, base, and solvent significantly impacts the rate of oxazolone formation and subsequent racemization.[3][4]
Diagram: Mechanism of Racemization via Oxazolone Formation
Caption: Racemization often proceeds through a 5(4H)-oxazolone intermediate.
Mitigation Strategies & Protocols:
-
Optimize Coupling Reagent and Additive Combination:
-
Recommendation: For racemization-prone amino acids, avoid using carbodiimides like DCC or EDC alone. Instead, use them in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3] Phosphonium and aminium/uronium salt-based reagents like HBTU, HATU, and PyBOP are generally effective at suppressing racemization when used correctly.[3]
-
Field Insight: While HATU is highly efficient, it can lead to racemization with sensitive amino acids if pre-activation times are long. For difficult couplings involving Cys or His, a combination of a carbodiimide like diisopropylcarbodiimide (DIC) with OxymaPure often provides a good balance of high coupling efficiency and low racemization.[3]
-
-
Select the Appropriate Base:
-
Recommendation: The basicity and steric hindrance of the base used are critical.[3] Strong, non-hindered bases can accelerate racemization. Opt for sterically hindered or weaker bases.
-
Comparative Table of Common Bases:
Base pKa Steric Hindrance Racemization Potential Triethylamine (TEA) ~10.7 Low High N,N-Diisopropylethylamine (DIPEA) ~10.1 High Moderate N-Methylmorpholine (NMM) ~7.4 Moderate Low | 2,4,6-Collidine | ~7.4 | High | Very Low |
-
Field Insight: For particularly sensitive couplings, switching from the commonly used DIPEA to the weaker base NMM or the sterically hindered 2,4,6-collidine can significantly reduce racemization.[3]
-
-
Control Reaction Temperature and Time:
-
Recommendation: Perform couplings of sensitive amino acids at a reduced temperature (e.g., 0 °C to room temperature). Avoid prolonged coupling times, as this increases the exposure of the activated amino acid to basic conditions.
-
-
Solvent Selection:
Issue 2: Racemization during the Coupling of Peptide Fragments (Segment Condensation)
Root Cause Analysis:
When coupling peptide fragments, the C-terminal amino acid of the activated fragment is highly susceptible to racemization. This is because the peptidic nature of the N-protecting group is more electron-withdrawing than standard urethane-type protecting groups (Fmoc, Boc, Z), which further increases the acidity of the α-proton.[3]
Diagram: Troubleshooting Workflow for Fragment Condensation
Caption: A logical workflow for troubleshooting racemization in fragment condensation.
Mitigation Strategies & Protocols:
-
Strategic Fragment Design:
-
Recommendation: Whenever possible, design your fragments so that the C-terminal residue of the activated fragment is Glycine (which is achiral) or Proline (which is a secondary amine and less prone to racemization).
-
-
Use of Specialized Coupling Reagents:
-
Strict Temperature Control:
-
Recommendation: Perform fragment condensations at low temperatures (e.g., -15 °C to 0 °C) to minimize the rate of racemization.
-
-
"In Situ" Activation:
-
Recommendation: Avoid pre-activating the peptide fragment for extended periods before adding the N-terminal fragment. "In situ" activation, where the coupling reagent is added to a mixture of both fragments, can reduce the time the activated species is exposed to conditions that promote racemization.[8]
-
Experimental Protocols
Protocol 1: Quantitative Analysis of Racemization by Chiral HPLC
This protocol provides a general framework for analyzing the enantiomeric purity of a specific amino acid within a peptide after total hydrolysis.
1. Peptide Hydrolysis: a. Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube. b. Add 500 µL of 6N HCl. c. Seal the tube under vacuum. d. Heat at 110 °C for 24 hours. e. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum desiccator. f. Reconstitute the amino acid hydrolysate in a known volume of HPLC-grade water or a suitable buffer.
2. Derivatization (if necessary for the chosen chiral column): a. Many chiral columns require derivatization of the amino acids to achieve separation. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). b. Follow a standard protocol for FDAA derivatization, which typically involves reacting the hydrolysate with FDAA in a bicarbonate buffer at a slightly elevated temperature.
3. HPLC Analysis: a. Column: Select a suitable chiral HPLC column (e.g., a P-CAP, CHIROBIOTIC, or CYCLOBOND column).[7] b. Mobile Phase: The mobile phase will depend on the column and the amino acids being analyzed. A typical mobile phase for chiral separations is a mixture of hexane/isopropanol/acetic acid. c. Detection: UV detection at a wavelength appropriate for the derivatized amino acids (e.g., 340 nm for FDAA derivatives). d. Standard Preparation: Prepare standards of the L- and D-forms of the amino acid of interest and derivatize them in the same manner as the sample. This will allow for peak identification and quantification. e. Quantification: Integrate the peak areas for the L- and D-enantiomers in the sample chromatogram. The percentage of the D-isomer can be calculated as: % D-isomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) * 100%
Protocol 2: Detection of Racemization by Aminopeptidase M Digestion
This protocol is a sensitive method to detect the presence of D-amino acids in a synthetic peptide.
1. Sample Preparation: a. Dissolve the purified peptide in a suitable buffer for Aminopeptidase M (e.g., 50 mM Tris-HCl, pH 8.0). A typical peptide concentration is 1 mg/mL.
2. Enzyme Digestion: a. Add Aminopeptidase M to the peptide solution. The enzyme-to-substrate ratio can be optimized, but a starting point is 1:100 (w/w). b. Incubate the reaction at 37 °C. c. Take aliquots at different time points (e.g., 0, 1, 4, and 24 hours) to monitor the progress of the digestion. d. Quench the reaction by adding an acid, such as 10% formic acid, to a final concentration of 1%.
3. LC-MS Analysis: a. Analyze the quenched aliquots by LC-MS. b. Expected Results for an All-L-Peptide: The full-length peptide peak should disappear over time and be replaced by peaks corresponding to the individual amino acids. c. Indication of Racemization: If a D-amino acid is present, the enzyme will stop cleaving at the peptide bond preceding that residue.[6] You will observe the accumulation of a peptide fragment that is resistant to further digestion. The mass of this fragment can be used to identify the location of the D-amino acid.[6]
References
-
Zhou, Y., Li, H., Liu, Y. et al. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nat Commun14 , 5423 (2023). [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Subirós-Funosas, A., El-Faham, A., & Albericio, F. Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8 (3), 211-221 (2004). [Link]
-
Muhajir, M., Larasati, D. A., & Zikra, M. Epimerisation in Peptide Synthesis. Molecules, 28 (22), 7617 (2023). [Link]
-
El-Faham, A., & Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111 (11), 6557-6602 (2011). [Link]
-
Wenger, R. M. Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 65 (12), 920-926 (2011). [Link]
-
Krchnák, V., Vágner, J., & Flegel, M. Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. International Journal of Peptide and Protein Research, 42 (5), 450-454 (1993). [Link]
-
Kumar, A., & Sharma, V. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22 (20), 4001-4020 (2024). [Link]
-
Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22 (8), 925-935 (2018). [Link]
-
The Basics of HPLC Peptide Analysis. LCGC International, 32 (12), 22-25 (2019). [Link]
-
Angeletti, R. H., Bibbs, L., Bonewald, L. F., Fields, G. B., Kelly, J. W., McMurray, J. S., Moore, W. T., & Niece, R. L. Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Techniques in Protein Chemistry VIII, 529-536 (1997). [Link]
-
Nyfeler, R. Peptide synthesis via fragment condensation. Methods in Molecular Biology, 35 , 303-316 (1994). [Link]
- WO2022061092A1 - Methods of processing a sample for peptide mapping analysis.
-
HPLC purification of peptides and miniature proteins. [Link]
-
Peptide Mapping for Biotherapeutics. [Link]
-
Cummins, M., Andrews, E., Povolotskiy, L., & Planalp, R. Methodizing HPLC for Stereoisomeric peptide analysis. University of New Hampshire Scholars' Repository, (2020). [Link]
-
Mant, C. T., & Hodges, R. S. HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386 , 3-35 (2007). [Link]
-
Liu, X., Yang, R., Li, Y., & Liu, L. Traceless enzymatic protein synthesis without ligation sites constraint. National Science Review, 9 (7), nwac063 (2022). [Link]
-
Han, Y., Albericio, F., & Barany, G. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62 (13), 4307-4312 (1997). [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. chimia.ch [chimia.ch]
- 5. posters.unh.edu [posters.unh.edu]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Scaling Up the Synthesis of Chiral Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and complex challenges encountered during the scale-up of chiral intermediate synthesis. Our goal is to equip you with the expertise and practical insights needed to transition seamlessly from bench-scale discovery to robust, large-scale production.
Introduction
The synthesis of enantiomerically pure compounds is a cornerstone of the pharmaceutical, agrochemical, and fine chemical industries.[1][2] While numerous methods exist for creating chiral molecules at the lab scale, scaling these processes introduces a host of new variables and challenges that can impact yield, purity, and safety.[3][4][5] This support center is structured to provide direct, actionable solutions to the specific issues you may face.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers often have when planning the scale-up of a chiral synthesis.
Q1: What are the primary strategies for obtaining enantiomerically pure intermediates at an industrial scale?
A1: There are three main approaches to producing single-enantiomer intermediates on a large scale:
-
Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other.[][7] This is often the most elegant and atom-economical approach.
-
Chiral Resolution: This strategy starts with a racemic mixture and separates the two enantiomers. Common industrial methods include diastereomeric salt formation, kinetic resolution, and preparative chromatography.[2][][8]
-
Chiral Pool Synthesis: This method utilizes naturally occurring, inexpensive chiral molecules like amino acids or sugars as starting materials.[]
Q2: What are the most significant challenges I should anticipate when scaling up a chiral synthesis?
A2: The transition from lab to plant scale introduces several key challenges:
-
Maintaining Stereoselectivity: What works in a small flask may not translate to a large reactor due to differences in mixing, heat transfer, and reaction times.[9][10]
-
Reaction Control and Safety: Exothermic reactions that are easily managed at a small scale can become hazardous at a larger scale, leading to potential thermal runaway.[11][12][13]
-
Catalyst Performance and Cost: The cost, activity, and recyclability of catalysts become critical economic factors at scale.[14]
-
Product Isolation and Purification: Methods used for purification at the lab scale, like standard column chromatography, are often not feasible or cost-effective for large quantities.[15][16]
Q3: How do I choose between asymmetric synthesis and chiral resolution for my target intermediate?
A3: The choice depends on several factors. Asymmetric synthesis is often preferred if a highly efficient and selective catalyst is available, as it avoids "throwing away" half of the material. However, developing and optimizing an asymmetric process can be time-consuming.[10] Chiral resolution can be faster to implement, especially if the target molecule has a functional group amenable to forming diastereomeric salts (e.g., an amine or a carboxylic acid).[8] For early-stage clinical trials where speed is critical, preparative chromatography can be a viable, albeit often more expensive, option for producing kilogram quantities.[17][18]
Troubleshooting Guides
This section provides detailed, in-depth troubleshooting for specific issues you might encounter during your experiments, categorized by the synthetic strategy.
Guide 1: Asymmetric Catalysis Scale-Up
Asymmetric catalysis is a powerful tool, but its performance can be sensitive to scale-up parameters.
Issue 1: Drop in Enantiomeric Excess (ee) Upon Scale-Up
-
Root Cause Analysis: A decrease in enantioselectivity is often linked to deviations from the optimized reaction conditions at the micro-level. Poor mixing can create localized areas of high reactant concentration or temperature gradients ("hot spots"), which can lead to an increase in the rate of non-selective background reactions or alter the catalyst's chiral induction.[9] Prolonged reaction times at elevated temperatures can also lead to racemization of the product.
-
Troubleshooting Protocol:
-
Mixing and Agitation Study:
-
Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. The geometry of the reactor and the type of impeller can significantly impact mixing efficiency.
-
Consider the rate of reagent addition. A slower, controlled addition of the limiting reagent can prevent localized concentration spikes.
-
-
Temperature Control Verification:
-
Monitor the internal reaction temperature, not just the jacket temperature.[16] There can be a significant difference, especially during exothermic events.
-
Implement a robust cooling system to efficiently dissipate the heat generated by the reaction.
-
-
Kinetic and Stability Analysis:
-
Profile the reaction over time to understand the rate of product formation and the onset of any side reactions or product racemization.
-
If the product is prone to racemization, aim for shorter reaction times or lower temperatures, even if it means incomplete conversion. The trade-off may be favorable when considering the final isolated yield of the desired enantiomer.
-
-
Issue 2: Catalyst Deactivation or Low Turnover Number (TON) at Scale
-
Root Cause Analysis: Catalysts can be sensitive to impurities in starting materials or solvents that are present in larger quantities at scale. Water, oxygen, or other reactive functional groups can poison the catalyst. The catalyst itself may also have limited stability under the reaction conditions over extended periods.
-
Troubleshooting Protocol:
-
Raw Material Purity Check:
-
Rigorously test all starting materials and solvents for impurities that could act as catalyst poisons.
-
Consider passing solvents through a purification column (e.g., activated alumina) to remove water and other impurities.
-
-
Inert Atmosphere Integrity:
-
Ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
-
Catalyst Loading and Stability Assessment:
-
While the goal is often to use the lowest possible catalyst loading, a slightly higher loading might be necessary at scale to compensate for minor impurities or slower reaction rates.
-
Evaluate the catalyst's stability over the required reaction time. If it degrades, a fed-batch approach where the catalyst is added in portions might be beneficial.
-
-
Guide 2: Biocatalysis for Chiral Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods, but it comes with its own set of scale-up considerations.[1][19][20][21]
Issue: Low Reaction Rate or Incomplete Conversion at High Substrate Concentrations
-
Root Cause Analysis: Enzymes can be subject to substrate or product inhibition, where high concentrations of either can slow down or stop the catalytic activity. Poor mass transfer, especially with whole-cell systems or immobilized enzymes, can also limit the reaction rate as the substrate may not be able to reach the enzyme's active site efficiently.
-
Troubleshooting Protocol:
-
Substrate and Product Inhibition Study:
-
Perform kinetic studies at varying substrate concentrations to determine if substrate inhibition is occurring.
-
If product inhibition is suspected, consider in-situ product removal (ISPR) techniques, such as extraction or adsorption, to keep the product concentration below the inhibitory threshold.
-
-
Mass Transfer Optimization:
-
For whole-cell systems, ensure adequate mixing to keep the cells suspended and improve contact with the substrate.
-
For immobilized enzymes, the particle size and porosity of the support are critical. Smaller particles can reduce diffusion limitations but may lead to higher pressure drops in packed-bed reactors.
-
-
Process Intensification with Continuous Flow:
-
Guide 3: Chiral Resolution Troubleshooting
Chiral resolution remains a widely used and robust method for obtaining single enantiomers at an industrial scale.[2][8]
Issue: Inconsistent Yield or Low Enantiomeric Excess in Diastereomeric Salt Crystallization
-
Root Cause Analysis: The success of a diastereomeric salt resolution is highly dependent on the differential solubility of the two diastereomeric salts in the chosen solvent system.[24] Inconsistent results during scale-up can be due to variations in cooling rates, agitation, or the presence of impurities that can inhibit crystallization or co-precipitate.
-
Troubleshooting Protocol:
-
Solvent System and Solubility Profile:
-
Thoroughly screen a variety of solvents and solvent mixtures to find a system that provides a significant difference in solubility between the two diastereomeric salts.
-
Map out the solubility curves of both salts as a function of temperature to define the optimal crystallization window.
-
-
Controlled Crystallization Process:
-
Purity of the Racemic Mixture:
-
Ensure the starting racemic mixture is of high purity. Impurities can sometimes act as crystallization inhibitors or be incorporated into the crystal lattice, reducing the enantiomeric excess of the final product.
-
-
Guide 4: Preparative Chiral Chromatography Scale-Up
Preparative HPLC and Supercritical Fluid Chromatography (SFC) are powerful tools for chiral separations, especially for high-value intermediates.[17][18][]
Issue: Loss of Resolution and Peak Broadening at Scale
-
Root Cause Analysis: When moving from an analytical to a preparative scale, the column is intentionally overloaded to maximize throughput. This can lead to a loss of resolution and broader peaks. The mobile phase composition and flow rate also need to be carefully optimized for the larger column dimensions.
-
Troubleshooting Protocol:
-
Loading Study:
-
Systematically increase the sample load on the column to determine the maximum loading capacity while still achieving the desired baseline separation.
-
-
Mobile Phase Optimization:
-
The mobile phase composition may need to be slightly adjusted for preparative scale to improve the solubility of the sample and optimize selectivity.
-
-
Flow Rate and Column Geometry:
-
The linear flow rate should be kept consistent when scaling up. This means the volumetric flow rate will need to be increased proportionally to the square of the column's radius.
-
Ensure the column is packed efficiently to avoid channeling, which can lead to significant peak broadening.
-
-
Key Scale-Up Considerations and Workflows
Process Safety in Chiral Synthesis Scale-Up
Safety is the paramount consideration when scaling up any chemical process.[12][13]
-
Thermal Hazard Assessment: Always perform a thermal hazard assessment for any new process. This includes determining the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to understand the potential for a thermal runaway.
-
Incremental Scale-Up: Never scale up a reaction by more than a factor of three to five in a single step.[11] This allows for the identification of any unforeseen issues at a manageable scale.
-
Equipment Selection: Ensure the reactor is appropriately sized for the reaction volume, with sufficient headspace and an adequate cooling capacity.[16]
Workflow for Catalyst Selection in Asymmetric Synthesis
The choice of catalyst is critical for a successful asymmetric synthesis. The following diagram illustrates a typical decision-making workflow.
Caption: Decision tree for selecting a suitable chiral purification strategy.
Quantitative Data Summary
| Strategy | Typical Scale (kg) | Advantages | Disadvantages |
| Asymmetric Catalysis | 1 - 1000+ | High atom economy, potentially lower cost at large scale. | Requires significant development time, catalyst can be expensive. [10][14] |
| Diastereomeric Salt Resolution | 1 - 1000+ | Robust, well-established, and often cost-effective. [2] | Theoretical max yield of 50%, requires a suitable functional group. |
| Kinetic Resolution | 1 - 1000+ | Can be highly selective. | Maximum 50% yield unless a dynamic process is used. [26][27] |
| Dynamic Kinetic Resolution | 1 - 1000+ | Can achieve theoretical yields of up to 100%. [28] | Requires a compatible racemization catalyst and can be complex to optimize. |
| Preparative Chromatography (HPLC/SFC) | 0.1 - 100 | Fast method development, applicable to a wide range of molecules. [17][18] | High solvent consumption, can be expensive for large quantities. [15] |
| Biocatalysis | 1 - 1000+ | Highly selective, environmentally friendly, mild reaction conditions. [1][19][20][21] | Enzymes can have limited substrate scope and stability. [19] |
References
-
Patel, R. N. (2011). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. ResearchGate. [Link]
-
Malig, T. C., et al. (2020). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. ACS Catalysis. [Link]
-
Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
-
Jagtap, S. S., & Shankar, B. B. (2022). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
Blaser, H. U., et al. (2005). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Advanced Synthesis & Catalysis. [Link]
-
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
-
Schmid, A., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. [Link]
-
Contente, M. L., & Molinari, F. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Biotechnology Journal. [Link]
-
Enantia. Purification and chiral resolution. Enantia. [Link]
-
Hsu, L. C., et al. (2011). Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. Chirality. [Link]
-
Jiang, W., & Shen, F. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology. [Link]
-
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]
-
Zhang, Y., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances. [Link]
-
Altria, K. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Chromatography Today. [Link]
-
Asymmetric Catalysis on Industrial Scale. ResearchGate. [Link]
-
Challener, C. (2012). Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]
-
Creative BioMart. Chiral Separation. Creative BioMart. [Link]
-
Spatola, B. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. [Link]
-
Li, J. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. [Link]
-
Chiralpedia. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]
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Gotor-Fernández, V., & Gotor, V. (2012). Scale up of dynamic kinetic resolution. ResearchGate. [Link]
-
Moody, C. J., & Rzepa, H. S. (2010). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Organic Process Research & Development. [Link]
-
Bäckvall, J. E. (2011). Kinetic resolution (KR) and dynamic kinetic resolution (DKR). ResearchGate. [Link]
-
Boros, Z., & Kappe, C. O. (2021). Continuous Flow Asymmetric Synthesis of Chiral Active Pharmaceutical Ingredients and their Advanced Intermediates. ResearchGate. [Link]
-
Taylor, S. J. C., et al. (2019). Kinetic resolution. Taylor & Francis. [Link]
-
Boros, Z., & Kappe, C. O. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. [Link]
-
Wikipedia. (2023). Kinetic resolution. Wikipedia. [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford University. [Link]
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University of Illinois Division of Research Safety. (2019). Scale-up Reactions. University of Illinois. [Link]
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Stoessel, F. (2001). Safety issues in scale-up of chemical processes. Current Opinion in Drug Discovery & Development. [Link]
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Mettler Toledo. Live Webinar: Scale-up and Process Safety. Mettler Toledo. [Link]
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Bandar, J. S., et al. (2017). Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. [Link]
-
Jiang, W., & Shen, F. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. PubMed. [Link]
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The Royal Society of Chemistry. Scale-Up: What Goes Wrong?. The Royal Society of Chemistry. [Link]
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Gold, B. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]
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Adesis, Inc. (2021). How to deal with scale-up challenges of Chemistry?. Prime Scholars. [Link]
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Altria, K. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Jamieson, C. S., et al. (2020). Overcoming the Pitfalls of Computing Reaction Selectivity from Ensembles of Transition States. ACS Catalysis. [Link]
-
Martynow, J. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. ResearchGate. [Link]
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- 21. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 28. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Technical Support Center: Mass Spectrometry Analysis of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
Welcome to the technical support guide for identifying impurities in 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid using mass spectrometry. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to ensure the accuracy and integrity of your analytical results.
Section 1: Understanding the Molecule and its Behavior in Mass Spectrometry
Before delving into troubleshooting, it's crucial to understand the analyte. This compound is an N-protected amino acid, often used as a building block in peptide synthesis and medicinal chemistry. Its structure, featuring the acid-labile tert-Butoxycarbonyl (Boc) protecting group, dictates its behavior during mass spectrometric analysis.
Q1: What are the expected molecular ions for this compound in ESI-MS?
When analyzing by Electrospray Ionization Mass Spectrometry (ESI-MS), you can typically expect to observe the following adducts in positive and negative ion modes. The exact molecular weight is 231.1471 g/mol .
| Ion Species | Formula | Calculated m/z | Mode | Notes |
| [M+H]⁺ | C₁₀H₂₀NO₄⁺ | 232.1543 | Positive | The protonated molecule, often the most abundant ion in acidic mobile phases. |
| [M+Na]⁺ | C₁₀H₁₉NNaO₄⁺ | 254.1363 | Positive | Sodium adducts are common, especially with glass vials or sodium contamination in solvents.[1] |
| [M+K]⁺ | C₁₀H₁₉KNO₄⁺ | 270.1102 | Positive | Potassium adducts can also be observed, though typically less abundant than sodium. |
| [M-H]⁻ | C₁₀H₁₈NO₄⁻ | 230.1401 | Negative | The deprotonated molecule, favored in basic mobile phases. |
| [M+HCOO]⁻ | C₁₁H₂₀NO₆⁻ | 276.1456 | Negative | Formate adducts are common when using formic acid in the mobile phase. |
Q2: What are the characteristic fragmentation patterns of Boc-protected amino acids?
The Boc group is known for its characteristic fragmentation patterns, which are invaluable for structural confirmation.[2][3]
-
Loss of isobutylene (56 Da): A primary fragmentation pathway involves the neutral loss of isobutylene (C₄H₈), resulting in a carbamic acid intermediate. This is often observed as a prominent [M+H-56]⁺ ion.[4][5]
-
Loss of the entire Boc group (100 Da): Subsequent loss of CO₂ from the carbamic acid intermediate leads to the free amine, resulting in an [M+H-100]⁺ ion.
-
Loss of tert-butanol (74 Da): This can also occur, particularly in negative ion mode.[2][3]
-
Formation of the tert-butyl cation (m/z 57): The stable tert-butyl cation is frequently observed as a fragment ion, especially under higher energy conditions.[6]
The following diagram illustrates the primary fragmentation pathway in positive ion mode.
Sources
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- 2. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. reddit.com [reddit.com]
- 6. acdlabs.com [acdlabs.com]
Technical Support Center: Managing Aggregation of Peptides Containing Modified Amino Acids
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the aggregation of peptides, with a special focus on those containing modified amino acids. Peptide aggregation is a significant challenge that can impact experimental reproducibility, therapeutic efficacy, and safety. This guide offers a combination of frequently asked questions for quick reference and detailed troubleshooting protocols to address specific issues you may encounter in your work.
Section 1: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding peptide aggregation, particularly when dealing with non-standard residues.
Q1: What are the primary drivers of aggregation in peptides with modified amino acids?
A1: Peptide aggregation is a complex process driven by a combination of intrinsic and extrinsic factors. The incorporation of modified amino acids can further influence this behavior. Key drivers include:
-
Amino Acid Composition and Sequence: The hydrophobicity of both natural and modified amino acids is a major contributor. Peptides with a high content of non-polar residues are more prone to aggregation.[1] Aromatic amino acids, for instance, can promote aggregation through π-π stacking interactions.[2]
-
Net Charge and pH: A peptide's solubility is generally lowest at its isoelectric point (pI), where the net charge is zero.[1][3] Modified amino acids can alter the pI of a peptide, thus affecting its solubility profile at a given pH.
-
Secondary Structure Propensity: The tendency to form stable secondary structures, particularly β-sheets, can lead to the formation of highly ordered aggregates like amyloid fibrils.[1][4] Certain modified amino acids can either promote or disrupt these structures.
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions, which can lead to aggregation.[4][5]
-
Temperature: Elevated temperatures can sometimes increase solubility, but can also promote aggregation by increasing molecular motion and exposure of hydrophobic regions.[6]
-
Ionic Strength: The effect of salt concentration is complex and can either be stabilizing or destabilizing, depending on the specific peptide and salt.[7]
-
Presence of Impurities: Residual solvents, salts (like trifluoroacetic acid - TFA), and peptide-related impurities from synthesis can act as nucleation sites for aggregation.[4]
Q2: How do modified amino acids specifically influence aggregation?
A2: Modified amino acids can significantly alter a peptide's physicochemical properties, thereby influencing its aggregation propensity in several ways:
-
Hydrophobicity: Introduction of hydrophobic non-natural amino acids, such as those with bulky aliphatic or aromatic side chains, generally decreases aqueous solubility and increases the tendency to aggregate.[3]
-
Charge: Incorporating charged modified amino acids can increase electrostatic repulsion between peptide chains, thereby enhancing solubility and reducing aggregation.[8]
-
Conformational Rigidity: Some modifications can introduce conformational constraints, which may either inhibit or promote the adoption of aggregation-prone structures.
-
Hydrogen Bonding: Modifications that alter the peptide backbone or side chains can disrupt or create new hydrogen bonding patterns, affecting the stability of secondary structures that lead to aggregation.[9]
-
Post-Translational Modifications (PTMs): PTMs like phosphorylation, glycosylation, and acetylation can have varied effects on aggregation. For instance, O-GlcNAcylation has been shown to decrease α-synuclein aggregation.[10][11] Conversely, certain phosphorylations can increase oligomer formation.[4]
Q3: Are there any computational tools to predict the aggregation risk of a modified peptide?
A3: While predicting the solubility and aggregation of peptides containing non-natural amino acids remains a challenge, several computational approaches are emerging. Methods like CamSol-PTM are being developed to provide sequence-based predictions of solubility for peptides containing modified amino acids, offering a valuable tool for in-silico screening before synthesis.[12][13] These tools analyze the physicochemical properties of the amino acids in the sequence to estimate the overall solubility.
Q4: What is the impact of residual TFA from synthesis and purification on peptide aggregation?
A4: Trifluoroacetic acid (TFA) is commonly used in solid-phase peptide synthesis and HPLC purification.[14][15] Residual TFA can be detrimental as it is a strong acid that can alter the pH of the peptide solution and influence its conformation.[4] The presence of TFA counter-ions can affect the peptide's secondary structure, solubility, and overall aggregation propensity.[4] For biological assays, it is often recommended to exchange TFA for a more biocompatible counter-ion like acetate or hydrochloride.[14][15]
Section 2: Troubleshooting Guides
This section provides detailed protocols and decision-making workflows to address common aggregation-related problems encountered during peptide handling and experimentation.
Troubleshooting Guide 1: My Modified Peptide Won't Dissolve
Difficulty in dissolving a lyophilized peptide is often the first sign of aggregation issues. Follow this systematic approach to find a suitable solvent system.
Before attempting to dissolve the entire batch, it is crucial to perform a small-scale solubility test.
Protocol: Small-Scale Solubility Test
-
Weigh out a small, accurately measured amount of your peptide (e.g., 0.1-0.5 mg).
-
Based on the peptide's properties (see table below), select an initial solvent.
-
Add a small aliquot of the chosen solvent and gently vortex or sonicate.[16]
-
Observe the solution. A clear, particle-free solution indicates successful dissolution.[16] If the peptide does not dissolve, proceed to the next solvent in the decision tree.
Table 1: Initial Solvent Selection Based on Peptide Properties
| Peptide Property | Recommended Initial Solvent | Rationale |
| Acidic (Net Negative Charge) | 0.1 M Ammonium Bicarbonate or PBS (pH 7.4) | The basic buffer will deprotonate acidic residues, increasing solubility.[17] |
| Basic (Net Positive Charge) | Distilled Water or 10-25% Acetic Acid | The acidic environment will protonate basic residues, enhancing solubility.[6] |
| Neutral or Hydrophobic (>50% hydrophobic residues) | Small amount of organic solvent (DMSO, DMF, Acetonitrile) followed by dilution with aqueous buffer. | Organic solvents disrupt hydrophobic interactions.[16][17] Caution: Avoid DMSO with peptides containing Cys, Met, or Trp to prevent oxidation.[16][18] |
If the initial solvent fails, follow this workflow to explore alternative solubilization strategies.
Caption: Decision workflow for solubilizing difficult peptides.
Detailed Protocol for Using Organic Solvents:
-
Add a minimal amount of a pure organic solvent (e.g., DMSO, DMF, or acetonitrile) to the peptide.[18]
-
Once the peptide is fully dissolved in the organic solvent, slowly add the desired aqueous buffer dropwise while vortexing.[6]
-
If the solution becomes turbid, the peptide has precipitated, indicating you have exceeded its solubility limit in the final mixture.[6]
Detailed Protocol for Using Chaotropic Agents:
-
For peptides that tend to form strong aggregates, dissolving them in 6 M guanidine HCl or 8 M urea can be effective.[17]
-
These agents disrupt the non-covalent interactions holding the aggregates together.
-
After dissolution, the solution will need to be diluted for most biological applications, and the chaotropic agent may need to be removed via dialysis or buffer exchange, which can be a delicate process as removal may cause re-aggregation.
Troubleshooting Guide 2: My Peptide Aggregates During Storage or Experimental Use
Even if a peptide initially dissolves, it may aggregate over time. Here are strategies to prevent and manage this.
-
Aliquoting: To avoid multiple freeze-thaw cycles, which can promote aggregation, store the peptide in single-use aliquots.[19]
-
Temperature: Store peptide solutions at -20°C or -80°C. For lyophilized peptides, storage at -20°C in a desiccated environment is recommended.[19]
-
Cryoprotectants: For long-term storage of solutions, consider adding a cryoprotectant like glycerol (to a final concentration of 10-20%) to prevent aggregation during freezing and thawing.[19]
The composition of your buffer can have a significant impact on peptide stability.
Table 2: Buffer Components to Mitigate Aggregation
| Component | Mechanism of Action | Considerations |
| pH Adjustment | Moving the pH away from the peptide's pI increases its net charge and electrostatic repulsion.[19] | Ensure the chosen pH is compatible with your assay and does not cause chemical degradation. |
| Excipients (e.g., Arginine, Glycine) | These amino acids can act as "aggregation suppressors" by interfering with peptide self-association.[20] | The concentration of the excipient needs to be optimized for your specific peptide. |
| Non-denaturing Detergents (e.g., Tween-20, CHAPS) | Low concentrations can help solubilize hydrophobic patches on the peptide surface that might otherwise lead to aggregation.[7][19] | Detergents can interfere with some biological assays, so their compatibility must be verified. |
| Reducing Agents (e.g., DTT, TCEP) | For peptides containing cysteine, reducing agents prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[16][19] | DTT and β-mercaptoethanol have limited stability at room temperature.[19] |
Understanding the nature of the aggregates can help in developing strategies to prevent their formation.
Recommended Techniques for Aggregate Characterization:
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, allowing for the detection of aggregates in the nanometer to micrometer range.[21]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size, providing a quantitative measure of monomeric peptide versus soluble aggregates.
-
Thioflavin T (ThT) Fluorescence Assay: This dye exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures, making it a useful tool for monitoring fibril formation.[4]
Troubleshooting Guide 3: Aggregation Issues During Peptide Purification
Aggregation during purification can lead to low yields and poor purity.
Caption: Workflow for troubleshooting aggregation during peptide purification.
Protocol: Counter-ion Exchange from TFA to Acetate
This procedure is often necessary for peptides intended for biological studies to remove potentially cytotoxic TFA.[15]
-
Method 1: HPLC-Based Exchange:
-
The peptide-TFA salt is dissolved in a minimal amount of a suitable solvent.
-
The solution is loaded onto a reverse-phase HPLC column.
-
The column is washed extensively with a buffer containing the new counter-ion (e.g., 0.1% acetic acid in water).
-
The peptide is then eluted using a gradient of an organic solvent (e.g., acetonitrile) containing the new counter-ion.[15]
-
-
Method 2: Ion-Exchange Resin:
-
Prepare a column with a strong anion exchange resin.
-
Equilibrate the column with a solution of the desired counter-ion (e.g., sodium acetate).
-
Wash the column with distilled water to remove excess salt.
-
Dissolve the peptide in water and apply it to the column.
-
Elute the peptide with water and collect the fractions containing the peptide acetate salt.[22]
-
-
Lyophilization: After the exchange, the peptide solution is lyophilized to obtain the final product.
Section 3: Advanced Strategies for Managing Aggregation
For particularly challenging peptides, more advanced approaches during synthesis and formulation may be required.
-
Backbone Protection: During solid-phase peptide synthesis, the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt the hydrogen bonding that leads to aggregation.[9][23]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the peptide sequence can disrupt the formation of secondary structures that cause aggregation during synthesis.[9]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to a peptide can increase its hydrodynamic radius and hydrophilicity, significantly improving solubility and reducing aggregation.[1]
-
Formulation with Excipients: For therapeutic peptides, formulation with stabilizing excipients such as sugars (e.g., sucrose, trehalose), polyols, or certain surfactants is a common strategy to prevent aggregation in the final drug product.[20][24]
By systematically applying the principles and protocols outlined in this guide, researchers can more effectively manage the challenges of aggregation in peptides containing modified amino acids, leading to more reliable experimental outcomes and advancing the development of novel peptide-based therapeutics.
References
- Vertex AI Search, based on an internal source.
- Vertex AI Search, based on an internal source.
- Vertex AI Search, based on an internal source.
- Vertex AI Search, based on an internal source.
-
V. A. D. I. L. e. a. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
-
Hasecke, F., et al. (2021). Diverse Aggregation Kinetics Predicted by a Coarse-Grained Peptide Model. The Journal of Physical Chemistry B. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Silvestri, S., Lu, M. Y., & Johnson, H. (1993). Kinetics and Mechanisms of Peptide Aggregation. I: Aggregation of a Cholecystokinin Analogue. Journal of Pharmaceutical Sciences. [Link]
- BenchChem. (2025).
-
Zhang, J., & Muthukumar, M. (2012). Kinetic pathways to peptide aggregation on surfaces: The effects of β-sheet propensity and surface attraction. The Journal of Chemical Physics. [Link]
-
Hasecke, F., et al. (2021). Diverse Aggregation Kinetics Predicted by a Coarse-Grained Peptide Model. ACS Publications. [Link]
-
Wani, A., et al. (2020). Do Post-Translational Modifications Influence Protein Aggregation in Neurodegenerative Diseases: A Systematic Review. MDPI. [Link]
-
de Groot, N. S., & Ventura, S. (2015). A Screening Methodology for Purifying Proteins with Aggregation Problems. Methods in Molecular Biology. [Link]
-
Chen, Y., et al. (2013). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences. [Link]
-
Kumar, K. S., & Boder, E. T. (2017). Consequences of Posttranslational Modifications on Amyloid Proteins as Revealed by Protein Semi-synthesis. ACS Chemical Neuroscience. [Link]
-
Khan, I., et al. (2021). A novel approach for the purification of aggregation prone proteins. PLOS ONE. [Link]
-
Svidritskiy, E., et al. (2018). Effect of Post-Translational Modifications and Mutations on Amyloid-β Fibrils Dynamics at N Terminus. Biophysical Journal. [Link]
-
Wani, A., et al. (2020). Do Post-Translational Modifications Influence Protein Aggregation in Neurodegenerative Diseases: A Systematic Review. International Journal of Molecular Sciences. [Link]
-
Malmsten, M., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics. [Link]
- Sigma-Aldrich. (n.d.).
-
Sharpe, T. (2014). Preventing Protein Aggregation. Biozentrum Biophysics Facility. [Link]
-
D. I. C. A. V. A. L. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]
-
Wani, A., et al. (2020). Do Post-Translational Modifications Influence Protein Aggregation in Neurodegenerative Diseases: A Systematic Review. ResearchGate. [Link]
-
Bondos, S. E., & Bicknell, A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry. [Link]
-
Belli, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. [Link]
-
G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]
-
Zhang, M., et al. (2012). Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. Journal of Biological Chemistry. [Link]
-
Belli, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Scientific Reports. [Link]
-
ResearchGate. (n.d.). Morphology of peptide/protein aggregates. TEM images of protein/peptide... [Link]
-
SB-PEPTIDE. (n.d.). TFA removal service. [Link]
-
LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. [Link]
-
Li, W., et al. (2024). Elucidating the aggregation rules for short peptides. Drug Target Review. [Link]
-
ResearchGate. (2014). How can protein aggregation be prevented during Protein Purification? [Link]
-
AAPPTec. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides. [Link]
-
Aegis Therapeutics. (n.d.). Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. [Link]
-
YouTube. (2026). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. [Link]
-
ResearchGate. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. [Link]
-
MDPI. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. [Link]
-
BioProcess International. (2010). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. Do Post-Translational Modifications Influence Protein Aggregation in Neurodegenerative Diseases: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequence-based prediction of the solubility of peptides containing non-natural amino acids | bioRxiv [biorxiv.org]
- 13. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 15. lifetein.com [lifetein.com]
- 16. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 17. lifetein.com [lifetein.com]
- 18. jpt.com [jpt.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
- 23. youtube.com [youtube.com]
- 24. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
common pitfalls in solid-phase peptide synthesis using the Boc strategy
Welcome to the Technical Support Center for Boc-based Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during peptide synthesis using the Boc/Bzl strategy. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying chemical principles to empower your synthetic success.
The Boc/Bzl strategy, the original "Merrifield" method, is a powerful and robust technique, particularly advantageous for long or complex peptides prone to aggregation.[1][2] It operates on a principle of graduated acid lability: the temporary Nα-Boc group is removed by a moderate acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (often benzyl-based) and the resin linkage require a much stronger acid, typically anhydrous hydrogen fluoride (HF), for final cleavage.[3][4]
This guide is structured in a question-and-answer format to directly address the specific pitfalls you may encounter.
I. Coupling Reactions: Failures and Diagnosis
The efficiency of every coupling step is paramount, ideally exceeding 99% to ensure high purity of the final product.[5] Incomplete coupling leads to the formation of deletion sequences, which can be challenging to separate from the target peptide.[5][6]
FAQ 1: My coupling reaction is incomplete. What are the common causes and how can I fix it?
Answer: Incomplete coupling is one of the most frequent issues in SPPS. The primary causes can be categorized as follows:
-
Steric Hindrance: Bulky amino acids, such as Valine, Isoleucine, or derivatives like Boc-His(Boc)-OH, can physically impede the approach of the activated amino acid to the resin-bound N-terminal amine.[7][8]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate, making the N-terminus inaccessible to reagents.[2][9][10] This is particularly common for hydrophobic sequences and is often indicated by the resin failing to swell properly.[9]
-
Suboptimal Activation: The carboxylic acid of the incoming Boc-amino acid may not be sufficiently activated for efficient coupling.
-
Incomplete Deprotection from the Previous Cycle: If the Nα-Boc group of the preceding amino acid was not fully removed, the N-terminus will not be available for coupling, leading to a deletion sequence.[1]
Troubleshooting Workflow for Incomplete Coupling
Below is a systematic approach to diagnose and resolve incomplete coupling.
Caption: Troubleshooting workflow for incomplete coupling.
Protocol 1: Monitoring Coupling Efficiency with the Kaiser Test
The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[11] A positive result (intense blue color) indicates that the coupling is incomplete.
Materials:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Transfer a small sample of peptide-resin (a few beads) to a small glass test tube.
-
Wash the beads several times with ethanol.[12]
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Observe the color:
-
Intense Blue Beads/Solution: Incomplete coupling (free primary amines present).
-
Yellow/Colorless Beads: Complete coupling.
-
Note: The Kaiser test is unreliable for N-terminal proline (a secondary amine). In this case, the Isatin or Chloranil test should be used.[11]
FAQ 2: I suspect peptide aggregation. What are the signs and how can I mitigate it?
Answer: Peptide aggregation is a major hurdle, especially for "difficult sequences" which are often hydrophobic.[2] It occurs when growing peptide chains self-associate via hydrogen bonds, causing the resin matrix to collapse and preventing efficient reagent diffusion.[9][12]
Signs of Aggregation:
-
The peptide-resin fails to swell properly.[9]
-
Slow or incomplete coupling and deprotection reactions, even with reliable chemistries.[9][12]
-
False negative results from colorimetric tests like the Kaiser test.[12]
Strategies to Overcome Aggregation:
| Strategy | Mechanism | Key Considerations |
| Use In Situ Neutralization | Minimizes the time the free amine is exposed, which can be a trigger for aggregation. The neutralization and coupling steps are combined.[2][9][13] | This is a highly effective and recommended protocol for Boc-SPPS in general.[14][15] |
| Change Solvent | More polar or chaotropic solvents can disrupt hydrogen bonding. | Switch from DMF to NMP, or add DMSO or chaotropic salts (e.g., LiCl, KSCN) to the solvent.[9][16] |
| Elevate Temperature | Increased kinetic energy can disrupt intermolecular forces. | Microwave synthesis can be effective but must be used cautiously to avoid side reactions.[9][17] |
| Use Low-Substitution Resin | Increases the distance between peptide chains, reducing the likelihood of interaction. | Resins like TentaGel or SURE™ may be beneficial.[9] |
II. Deprotection and Neutralization Pitfalls
The repetitive cycle of Boc deprotection with TFA and subsequent neutralization is a core part of the synthesis. Errors in these steps can lead to side reactions and incomplete synthesis.
FAQ 3: What side reactions can occur during Boc deprotection, and how are they prevented?
Answer: The primary culprit in Boc deprotection side reactions is the highly reactive tert-butyl cation (t-Bu⁺) generated upon cleavage of the Boc group with TFA.[18][19][20] This electrophile can attack any nucleophilic side chains in the peptide.
Susceptible Amino Acids and Side Products:
| Amino Acid | Nucleophilic Site | Side Product | Consequence |
| Tryptophan (Trp) | Indole ring | tert-butylated Tryptophan | +56 Da mass addition.[18] |
| Methionine (Met) | Thioether sulfur | Sulfonium salt | +56 Da mass addition.[18] Met is also prone to oxidation (+16 Da).[18] |
| Cysteine (Cys) | Thiol group | tert-butylated Cysteine | +56 Da mass addition.[18] |
| Tyrosine (Tyr) | Phenolic ring | tert-butylated Tyrosine | +56 Da mass addition.[18] |
The Solution: Scavengers To prevent these side reactions, "scavengers" are added to the TFA deprotection solution. These are nucleophilic molecules that are more reactive or in much higher concentration than the peptide's side chains, effectively trapping the t-Bu⁺ cations.[18][20]
Common Scavengers for Boc Deprotection:
-
Dithioethane (DTE): Often used at 0.5% in the TFA/DCM solution when Trp, Met, or Cys are present.[21]
-
Thiophenol/Thioanisole: Effective at trapping carbocations.
Caption: Role of scavengers in preventing side-chain alkylation during Boc deprotection.
FAQ 4: What is in situ neutralization, and why is it preferred?
Answer: Following TFA deprotection, the newly freed N-terminal α-amino group exists as a non-nucleophilic trifluoroacetate salt (R-NH₃⁺TFA⁻).[22] To enable the next coupling reaction, this salt must be deprotonated to the free amine (R-NH₂).[22]
There are two main protocols for this neutralization step:
-
Standard Neutralization: This is a discrete step. After deprotection and washing, a hindered base like diisopropylethylamine (DIEA) is added to the peptide-resin. This is followed by more washing before the activated amino acid is introduced.
-
In Situ Neutralization: This more efficient method combines the neutralization and coupling steps.[13][23] The activated Boc-amino acid and the neutralization base (DIEA) are added simultaneously to the peptide-resin TFA salt.[22][24]
Advantages of In Situ Neutralization:
-
Increased Efficiency and Speed: By eliminating separate neutralization and washing steps, the overall cycle time is significantly reduced.[13][23]
-
Suppression of Side Reactions: It minimizes the time the reactive free amine is exposed, which reduces the risk of side reactions like diketopiperazine formation (especially at the dipeptide stage).[9][24]
-
Improved Synthesis of "Difficult Sequences": This protocol is highly effective at preventing sequence-dependent aggregation.[2][9][13]
III. Sequence-Specific and Cleavage-Related Pitfalls
Certain amino acid sequences and the final cleavage step present unique challenges that require specific attention.
FAQ 5: My peptide contains Asp-Gly or Gln residues. Are there specific side reactions I should be aware of?
Answer: Yes, certain amino acid residues are prone to specific intramolecular side reactions.
-
Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are particularly susceptible to forming a five-membered aspartimide ring.[21] This can occur during both Boc- and Fmoc-SPPS. In Boc chemistry, using the cyclohexyl (OcHex) ester side-chain protection for Asp instead of the traditional benzyl (OBzl) ester can significantly reduce this side reaction.[9]
-
Pyroglutamate Formation: An N-terminal Glutamine (Gln) residue can cyclize to form pyroglutamic acid (pGlu). This can be problematic, especially in the presence of residual acid and heat.[13][23] Using in situ neutralization protocols helps to minimize this by reducing the exposure time to conditions that favor cyclization.[13]
FAQ 6: What are the major risks during the final HF cleavage, and how can they be managed?
Answer: The final cleavage with anhydrous hydrogen fluoride (HF) is a critical and hazardous step that removes side-chain protecting groups and releases the peptide from the resin.[25][26] While effective, the strong acid and the carbocations generated can cause several side reactions.[21][27]
Common HF Cleavage Pitfalls:
| Issue | Description | Prevention Strategy |
| Carbocation Side Reactions | Similar to Boc deprotection but more severe due to the harsh conditions. Benzyl and other carbocations from side-chain protecting groups can alkylate sensitive residues.[26][27] | Use of a "scavenger cocktail" is essential. A common mixture is p-cresol and p-thiocresol or dimethyl sulfide (DMS).[27] |
| Asp-Pro Bond Cleavage | The Asp-Pro bond is known to be labile to strong acids and can be cleaved during HF treatment.[21] | This is an inherent risk. If possible, redesigning the peptide to avoid this sequence is the best solution. Otherwise, careful optimization of cleavage time and temperature is required. |
| Homoserine Lactone Formation | A C-terminal Methionine (Met) residue can cyclize to form a homoserine lactone during HF cleavage.[21] | This reaction is promoted if t-butyl type protecting groups have not been cleaved prior to the HF treatment.[21] |
| Glutamic Acid Side Reactions | The γ-carboxyl group of Glu can form a cyclic acylium ion, which can be trapped by scavengers like anisole to form an unwanted ketone.[21] | Judicious choice of scavengers is critical. The "low-high" HF cleavage method can also mitigate this.[21] |
Protocol 2: The "Low-High" HF Cleavage Method
This two-step procedure, developed by Tam and Merrifield, is designed to minimize side reactions by altering the cleavage mechanism from Sₙ1 to Sₙ2 in the first step.[21]
-
Low HF Step: The peptide-resin is treated with a low concentration of HF in a high concentration of a scavenger like dimethyl sulfide (DMS). This milder condition cleaves most side-chain protecting groups via an Sₙ2 mechanism, which avoids the formation of carbocations.[21]
-
High HF Step: After evaporation of the low HF mixture, the resin is subjected to neat ("high") HF to cleave the more resistant protecting groups (e.g., Arg(Tos)) and the resin linkage.[21]
This method significantly improves the quality of the crude peptide by reducing the formation of alkylated and other modified side products.
IV. Conclusion
Successful solid-phase peptide synthesis with the Boc strategy requires a deep understanding of the potential chemical pitfalls at each stage of the process. By anticipating issues such as incomplete coupling, aggregation, and side reactions during deprotection and cleavage, researchers can implement preventative strategies. Careful monitoring, the use of optimized protocols like in situ neutralization, and the judicious selection of scavengers are key to achieving high-yield, high-purity synthesis of the target peptide. This guide provides a foundation for troubleshooting, but always remember that each peptide sequence is unique and may require specific optimization.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Situ Neutralization Protocols for Boc-SPPS | Springer Nature Experiments [experiments.springernature.com]
- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 21. chempep.com [chempep.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid: An Evaluation of Established and Novel Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, a protected derivative of γ-aminobutyric acid (GABA), is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of therapeutic agents, making the efficient and stereocontrolled synthesis of this intermediate a topic of significant interest in medicinal chemistry and process development. This guide provides an in-depth comparison of an established synthetic approach, asymmetric Michael addition, with a novel, more streamlined methodology for the preparation of this valuable compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their key performance indicators.
The Significance of this compound
As a derivative of GABA, an inhibitory neurotransmitter, this compound serves as a key precursor for the synthesis of various bioactive molecules. The presence of the methyl group at the α-position and the Boc-protected amine at the γ-position offers opportunities for further chemical modifications and the introduction of chirality, which is often critical for pharmacological activity.
Established Synthetic Route: Asymmetric Michael Addition
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael addition, is a cornerstone of carbon-carbon bond formation in organic synthesis. For the preparation of β-substituted GABA derivatives, asymmetric Michael addition has been a widely adopted and reliable strategy.[1] This approach typically involves the use of a chiral auxiliary to control the stereochemistry of the newly formed stereocenter.
Mechanistic Rationale
The established route commences with the preparation of a chiral α,β-unsaturated acceptor. An organocuprate reagent, prepared from a suitable Grignard reagent and a copper(I) salt, is then added in a 1,4-conjugate addition manner. The chiral auxiliary directs the approach of the nucleophile, leading to the formation of the desired stereoisomer. Subsequent removal of the chiral auxiliary and functional group manipulations yield the target molecule.
Experimental Protocol: Asymmetric Michael Addition
Step 1: Synthesis of the Chiral α,β-Unsaturated Imide
A solution of crotonic acid is converted to its corresponding acid chloride using oxalyl chloride. The acid chloride is then reacted with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a base like triethylamine to yield the chiral α,β-unsaturated imide.
Step 2: Asymmetric Michael Addition
To a solution of the chiral imide in an ethereal solvent at low temperature (-78 °C), a solution of a methyl organocuprate (prepared from methylmagnesium bromide and copper(I) iodide) is added slowly. The reaction is stirred for several hours at low temperature to ensure complete conversion.
Step 3: Hydrolysis and Protection
The resulting adduct is hydrolyzed using aqueous lithium hydroxide to cleave the chiral auxiliary, which can be recovered and reused. The resulting carboxylic acid is then protected at the amino group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base to afford this compound.
Workflow of the Established Asymmetric Michael Addition Route
Caption: Workflow for the established asymmetric Michael addition route.
A Novel Synthetic Approach: Catalytic Asymmetric Hydrogenation
Recent advancements in catalysis have opened new avenues for the efficient synthesis of chiral molecules. A novel and promising route for the preparation of this compound involves the asymmetric hydrogenation of a suitable prochiral olefin precursor. This method offers several potential advantages over the established Michael addition approach, including higher atom economy and fewer synthetic steps. A similar strategy has been successfully employed in the synthesis of related complex molecules.[2][3]
Mechanistic Rationale
This modern approach starts with the condensation of a β-ketoester with a Boc-protected aminating agent to form an enamine ester. This prochiral enamine is then subjected to asymmetric hydrogenation using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand. The chiral catalyst creates a chiral environment around the double bond, leading to the selective addition of hydrogen from one face of the molecule and establishing the desired stereocenter. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.
Experimental Protocol: Asymmetric Hydrogenation
Step 1: Synthesis of the Enamine Ester Precursor
Ethyl 2-methyl-3-oxobutanoate is reacted with tert-butyl carbamate in the presence of a dehydrating agent, such as titanium(IV) isopropoxide, to afford the corresponding ethyl 4-((tert-butoxycarbonyl)amino)-2-methylbut-2-enoate.
Step 2: Asymmetric Hydrogenation
The enamine ester is dissolved in a suitable solvent, such as methanol, and placed in a high-pressure hydrogenation vessel. A chiral ruthenium catalyst, for example, [Ru(p-cymene)I₂]₂/(R,R)-Me-Duphos, is added.[2][3] The mixture is then subjected to hydrogen gas at elevated pressure and temperature until the reaction is complete.
Step 3: Saponification
The resulting saturated ester is saponified using a base, such as lithium hydroxide, in a mixture of water and an organic solvent. Acidification of the reaction mixture then yields the final product, this compound.
Workflow of the Novel Asymmetric Hydrogenation Route
Caption: Workflow for the novel asymmetric hydrogenation route.
Performance Comparison: Established vs. Novel Route
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes. The data presented is a synthesis of typical yields and conditions reported in the literature for similar transformations.
| Parameter | Established Route (Asymmetric Michael Addition) | Novel Route (Asymmetric Hydrogenation) |
| Overall Yield | ~60-70% | ~80-90% |
| Number of Steps | 3-4 | 3 |
| Stereoselectivity (ee) | >98% | >99% |
| Key Reagents | Chiral oxazolidinone, organocuprates | Chiral transition metal catalyst, H₂ |
| Reaction Conditions | Cryogenic temperatures (-78 °C) for Michael addition | Elevated pressure and temperature for hydrogenation |
| Atom Economy | Moderate (chiral auxiliary is stoichiometric) | High (catalytic use of chiral source) |
| Scalability | Can be challenging due to cryogenic conditions and organometallic reagents | More amenable to large-scale production |
| Cost of Chiral Source | Chiral auxiliaries can be expensive but are often recoverable | Chiral ligands for catalysts can be costly, but loading is low |
Discussion and Conclusion
Both the established asymmetric Michael addition and the novel asymmetric hydrogenation routes provide effective means to synthesize this compound with high stereoselectivity.
The established route is a classic and well-understood method that consistently delivers high enantiomeric excess. However, it suffers from some drawbacks, including the need for stoichiometric amounts of a chiral auxiliary, the use of cryogenic temperatures, and the handling of potentially pyrophoric organometallic reagents. While the chiral auxiliary can often be recovered, this adds an extra step to the process and may not be quantitative.
The novel asymmetric hydrogenation route represents a more modern and efficient approach. Its primary advantages lie in its higher overall yield, fewer synthetic steps, and superior atom economy due to the catalytic nature of the chiral source. While it requires specialized high-pressure equipment, the conditions are generally milder than the cryogenic temperatures of the Michael addition. From an industrial perspective, the catalytic approach is often more cost-effective and scalable.
References
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. Available at: [Link]
-
Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. Available at: [Link]
-
γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes. Organic Chemistry Portal. Available at: [Link]
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- 2. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid | 1012341-50-2 [chemicalbook.com]
- 3. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
The 2-Methyl Group's Subtle Power: A Guide to Assessing its Impact on Peptide Conformation
For researchers, scientists, and drug development professionals, the quest for bioactive peptides with enhanced stability and well-defined structures is a perpetual challenge. Nature's blueprint, while elegant, often yields peptides susceptible to enzymatic degradation and conformational ambiguity. The strategic introduction of a 2-methyl group (Cα-methylation) into an amino acid residue is a powerful tool to surmount these hurdles. This guide provides an in-depth comparison of peptides with and without this modification, detailing the experimental methodologies to assess its conformational impact and presenting the supporting data that underscores its significance in modern drug design.
The addition of a methyl group to the alpha-carbon of an amino acid residue may seem like a minor alteration, but it imposes significant steric constraints that profoundly influence the peptide's backbone flexibility.[1][2][3] This seemingly simple modification restricts the allowable Ramachandran (φ, ψ) angles, effectively guiding the peptide into specific secondary structures.[4] The most notable consequence is the strong propensity of Cα-methylated residues to induce and stabilize helical conformations, particularly 3₁₀-helices and α-helices, as well as promoting the formation of β-turns.[2][5] This pre-organization into a bioactive conformation can lead to enhanced receptor affinity and selectivity.[6]
The Ripple Effect of a Methyl Group: A Comparative Overview
The decision to incorporate a 2-methylated amino acid is driven by the desire to enhance a peptide's therapeutic potential by improving its conformational stability and proteolytic resistance.[7][8] Unlike N-methylation, which eliminates a hydrogen bond donor, Cα-methylation preserves the amide proton, allowing it to participate in hydrogen bonding networks that stabilize secondary structures.[9][10]
| Property | Unmodified Peptide | Cα-Methylated Peptide | Rationale for Improvement |
| Conformational Flexibility | High, often exists as an ensemble of conformers in solution.[11] | Reduced, adopts a more defined and rigid conformation.[1][4] | Steric hindrance from the methyl group restricts backbone dihedral angles.[2] |
| Secondary Structure | Can be transient and solvent-dependent. | Strong propensity to form stable helical structures (α and 3₁₀) and β-turns.[2][5] | The restricted φ, ψ angles favor helical and turn conformations. |
| Proteolytic Stability | Susceptible to enzymatic degradation by proteases. | Increased resistance to proteolysis.[1] | The methyl group sterically hinders the approach of proteases to the peptide bond. |
| Receptor Binding | Affinity can be lower due to the entropic cost of adopting the bioactive conformation upon binding. | Can exhibit higher affinity by being "pre-organized" into the bioactive conformation.[6] | Reduced entropic penalty upon binding as the peptide is already in a favorable conformation. |
Unveiling the Conformation: A Guide to Experimental Assessment
A multi-faceted experimental approach is crucial to fully characterize the conformational impact of Cα-methylation. The three primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution Structure
NMR spectroscopy is unparalleled in its ability to provide detailed information about the three-dimensional structure and dynamics of peptides in solution, which more closely mimics the physiological environment.[11][12] For Cα-methylated peptides, specific NMR experiments can elucidate the conformational changes induced by the methyl group.
The Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly useful for determining the proximity of protons in a molecule, which is essential for calculating a three-dimensional structure.[13]
-
Sample Preparation: Dissolve the purified Cα-methylated peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O mixtures) to a final concentration of 1-5 mM. Add an internal standard like DSS or TMSP for chemical shift referencing.[13]
-
Data Acquisition: Acquire a 2D ROESY spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher). A typical experiment might involve a mixing time of 150-300 ms and a sufficient number of scans to achieve a good signal-to-noise ratio.[13]
-
Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe). Integrate the cross-peak volumes to derive inter-proton distance restraints. These restraints are then used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the experimental data.[13]
The presence of the Cα-methyl group often gives rise to distinct ROE cross-peaks, providing clear evidence of its spatial relationship with neighboring protons and helping to define the local conformation.[14]
Caption: Workflow for determining the solution structure of a Cα-methylated peptide using 2D ROESY NMR.
X-ray Crystallography: The Atomic-Level Blueprint
For peptides that can be crystallized, X-ray crystallography provides a static, high-resolution snapshot of the peptide's conformation in the solid state.[15] This technique is invaluable for visualizing the precise bond angles and intramolecular interactions that define the peptide's structure.
-
Peptide Purification and Solubilization: The peptide must be of high purity (>95%). Dissolve the peptide in a suitable buffer at a high concentration.
-
Crystallization Screening: Use commercially available or in-house prepared screens to test a wide range of precipitants, salts, and pH conditions. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Crystal Optimization: Once initial crystals are obtained, optimize the conditions by fine-tuning the concentrations of the peptide, precipitant, and additives to grow larger, diffraction-quality crystals.
-
Data Collection and Structure Determination: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source. Process the diffraction data and solve the structure using appropriate software packages.
Studies have shown that Cα-methylation can facilitate the crystallization of peptides that are otherwise difficult to crystallize.[9][10] The resulting crystal structures often reveal well-defined helical or turn conformations, providing unambiguous evidence of the methyl group's structuring effect.[5][16]
Caption: General workflow for determining the crystal structure of a Cα-methylated peptide.
Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[17][18] It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra.[19]
-
Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region. The final peptide concentration is typically in the range of 0.05-0.5 mg/mL.[19]
-
Data Acquisition: Record the CD spectrum in the far-UV range (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: The resulting spectrum can be qualitatively analyzed by observing the characteristic spectral features. For example, α-helical peptides typically show negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[17] Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
A comparison of the CD spectra of a peptide with and without a Cα-methyl group can provide clear evidence of a conformational shift. An increase in the mean residue ellipticity at 222 nm is a strong indicator of increased helicity induced by the methyl group.
Quantitative Comparison: The Data Speaks for Itself
The following table summarizes representative data from the literature, illustrating the quantitative impact of Cα-methylation on peptide conformation.
| Peptide Sequence | Modification | Technique | Key Finding | Reference |
| Ac-(Aib)n-NHMe | α-aminoisobutyric acid (Aib) | X-ray Crystallography | Forms stable 3₁₀-helices. | [5] |
| HP35 variant | Ser15αMeSer | NMR Spectroscopy | Synergistic stabilizing effect on the helical fold. | [20] |
| Aβ-derived peptide | F19(α-Me) | X-ray Crystallography | Promotes a flatter and more extended β-sheet conformation compared to the N-methylated analog. | [9][10] |
| ACTR activation domain | α-methylated amino acids | NMR Spectroscopy | Local enhancement of helicity that propagates to neighboring residues. | [21] |
The Strategic Advantage of the 2-Methyl Group
The incorporation of a 2-methyl group is a deliberate and strategic choice in peptide drug design. By imposing conformational constraints, it offers a pathway to more stable, potent, and bioavailable peptide therapeutics.[8][22] The experimental techniques outlined in this guide provide the necessary tools to rigorously assess the conformational consequences of this modification, enabling a rational and data-driven approach to the development of next-generation peptide drugs. The subtle power of the methyl group lies in its ability to transform a flexible peptide into a well-defined and therapeutically effective molecule.
References
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. 2025.
- A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-methyl
- N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. ProQuest. N/A.
- Conformational Analysis of Reverse-Turn Constraints by N-Methylation and N-Hydroxylation of Amide Bonds in Peptides and Non-Peptide Mimetics. Journal of the American Chemical Society. 1998.
- The Structural Impact of the 2-Methyl Group in 2,4-Diamino-2-methylbutanoic Acid Containing Peptides: A Compar
- Should My Peptide Be Methyl
- N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Bentham Science Publishers. 2004.
- Methods of peptide conform
- α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived
- Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides.
- Structures of peptides from alpha-amino acids methylated
- Interplay between Cα Methylation and Cα Stereochemistry in the Folding Energetics of a Helix‐Rich Miniprotein. PMC - NIH. N/A.
- NMR of large proteins: mastering methyl labeling for high-resolution analysis. NMR-Bio. N/A.
- Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conform
- α-Methylation Enables the X-ray Crystallographic Observation of Oligomeric Assemblies Formed by a β-Hairpin Peptide Derived from Aβ.
- N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC - NIH. N/A.
- Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. 2023.
- 1 H NMR spectra showing methylations of histone peptides (400 µM) in....
- X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Arom
- Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. NIH. N/A.
- Methods of peptide conform
- Conformational editing of intrinsically disordered protein by α-methylation. Chemical Science (RSC Publishing). 2020.
- Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection.
- Experimental Insights into Conformational Ensembles of Assembled β-Sheet Peptides. N/A. 2023.
- N-methylation of Nα-acylated, fully Cα-methylated, linear, folded peptides: Synthetic and conformational aspects.
- Analysis of Vibrational Circular Dichroism Spectra of Peptides: A Generalized Coupled Oscillator Approach of a Small Peptide Model Using VCDtools.
- The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. 2023.
- X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. PubMed Central. 2021.
- Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. N/A. N/A.
- Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. N/A.
- The N-Methyl Group's Profound Influence on Peptide Backbone Flexibility: A Technical Guide. Benchchem. 2025.
- Methyl Effects on Protein–Ligand Binding. PMC - NIH. N/A.
- Evaluating protocols and analytical methods for peptide adsorption experiments. N/A. N/A.
- Mag: a Ca-Methylated, Side-chain Unsaturated a-Amino Acid. Introduction into Model Peptides and Conform. ElectronicsAndBooks. N/A.
- Circular dichroism spectra of the synthesized peptides, with the three deprotection reagents. Black.
- Circular dichroism of peptides. PubMed. N/A.
- Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews (RSC Publishing). 2021.
- Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. PMC - NIH. N/A.
- CD-Based Peptide Secondary Structure Analysis.
- On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. NIH. N/A.
- Ret
- Introduction to Peptide Synthesis. Master Organic Chemistry. 2019.
- Synthesis of Poly-N-Methylated Peptides Against Malaria.
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A Comparative Guide to the Biological Activity of Peptides: The Critical Role of the RGD Motif
For researchers, scientists, and drug development professionals, understanding the profound impact of single amino acid residues on peptide function is paramount. The subtle change of one residue can dramatically alter a peptide's binding affinity, specificity, and overall biological activity. This guide provides an in-depth comparison of peptides with and without the canonical Arginine-Glycine-Aspartic Acid (RGD) sequence, a pivotal motif in cell adhesion.[1][2] We will explore the underlying mechanisms, provide detailed experimental protocols for characterization, and present quantitative data to illustrate the functional consequences of its presence or absence.
The RGD tripeptide sequence is a fundamental recognition site for integrins, a family of transmembrane receptors crucial for cell adhesion to the extracellular matrix (ECM).[1][2][3] This interaction governs a multitude of cellular processes, including migration, proliferation, differentiation, and survival.[3][4] Consequently, synthetic peptides incorporating the RGD motif are extensively utilized in tissue engineering, targeted drug delivery, and as therapeutics.[1][2]
The Decisive Role of Aspartic Acid in the RGD Motif
The biological activity of the RGD sequence is highly dependent on the specific chemical properties of each of its constituent amino acids. The positively charged guanidinium group of Arginine and the negatively charged carboxyl group of Aspartic Acid are particularly critical for electrostatic interactions with the integrin binding pocket. The Glycine residue, lacking a side chain, provides conformational flexibility, allowing the RGD motif to adopt the correct orientation for receptor binding.
To illustrate the importance of the Aspartic Acid residue, we will compare a standard RGD-containing peptide with a variant where the Aspartic Acid (D) is replaced with Glutamic Acid (E), forming an "RGE" motif. While Glutamic Acid is also negatively charged, the addition of a single methylene group to its side chain is sufficient to disrupt the precise geometry required for high-affinity integrin binding.
Quantifying the Impact: A Data-Driven Comparison
The difference in biological activity between RGD and RGE peptides can be quantified using various bioanalytical techniques. Below is a summary of typical experimental data comparing the binding of these peptides to the αvβ3 integrin, a receptor commonly overexpressed in tumor vasculature and a key target in cancer therapy.[5][6]
| Peptide Sequence | Target Integrin | Binding Affinity (IC50) | Cell Adhesion | Reference |
| GRGDS | αvβ3 | ~1-10 µM | High | [7] |
| GRGES | αvβ3 | >1000 µM | Low / Negligible | [8] |
Table 1: Comparative biological activity of RGD vs. RGE peptides. The IC50 value represents the concentration of peptide required to inhibit 50% of integrin binding to its natural ligand (e.g., vitronectin). A lower IC50 value indicates higher binding affinity.
As the data clearly indicates, the substitution of Aspartic Acid with Glutamic Acid results in a dramatic loss of binding affinity, often by several orders of magnitude. This underscores the exquisite specificity of the integrin-RGD interaction.
Experimental Methodologies for Comparative Analysis
To generate the type of data presented above, rigorous and well-controlled experiments are essential. Here, we provide detailed protocols for two key assays used to compare the biological activity of peptides.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding and dissociation kinetics between a ligand (e.g., integrin) and an analyte (e.g., synthetic peptide).[9][10][11]
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR-based peptide-integrin binding analysis.
Step-by-Step Protocol:
-
Ligand Preparation: Purified, recombinant integrin αvβ3 is diluted in an appropriate buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).[9]
-
Analyte Preparation: The RGD and RGE peptides are synthesized and purified. Stock solutions are prepared in DMSO and then serially diluted in the running buffer (e.g., HBS-EP+) to a range of concentrations.[9]
-
Sensor Chip Preparation: A carboxymethylated dextran (CM5) sensor chip is activated using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Immobilization: The integrin solution is injected over the activated chip surface, leading to covalent immobilization via amine coupling. A reference flow cell is prepared by deactivating the surface without protein immobilization.
-
Binding Assay: The prepared peptide solutions are injected over the ligand and reference flow cells at a constant flow rate. The association and dissociation phases are monitored in real-time.
-
Regeneration: After each peptide injection, the sensor surface is regenerated by injecting a pulse of a low pH solution (e.g., glycine-HCl, pH 2.5) to remove any bound peptide.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel signal. The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.
Cell Adhesion Assay
This assay directly measures the ability of a peptide to mediate cell attachment to a substrate, providing a functional readout of its biological activity.
Experimental Workflow for Cell Adhesion Assay
Caption: Workflow for a quantitative cell adhesion assay.
Step-by-Step Protocol:
-
Plate Coating: Wells of a 96-well plate are coated with solutions of the RGD and RGE peptides (e.g., 10 µg/mL in PBS) and incubated overnight at 4°C. Control wells are coated with a non-adhesive protein like Bovine Serum Albumin (BSA).
-
Blocking: The wells are washed with PBS, and non-specific binding sites are blocked by incubating with a 1% BSA solution for 1 hour at 37°C.[3]
-
Cell Preparation: A cell line known to express the target integrin (e.g., HeLa cells for αvβ5 or M21 human melanoma cells for αvβ3) is harvested, washed, and resuspended in a serum-free medium.[3][12]
-
Seeding and Incubation: The cell suspension is added to the coated wells (e.g., 5 x 10^4 cells/well) and incubated for a defined period (e.g., 60 minutes) at 37°C to allow for adhesion.[3][13]
-
Washing: Non-adherent cells are removed by gently washing the wells with PBS.[13]
-
Staining and Quantification: The remaining adherent cells are fixed (e.g., with 4% paraformaldehyde), stained with a solution of crystal violet, and then the stain is solubilized. The absorbance is measured on a plate reader at approximately 570 nm, which is proportional to the number of adherent cells.[13]
Structural Insights into the RGD-Integrin Interaction
The profound difference in activity between RGD and RGE peptides is rooted in their three-dimensional interaction with the integrin binding pocket. X-ray crystallography and NMR studies have revealed the precise atomic contacts.[14][15] The Aspartic Acid side chain's carboxyl group forms a critical coordination bond with a divalent cation (typically Mg2+ or Mn2+) in the integrin's Metal Ion-Dependent Adhesion Site (MIDAS), while also forming hydrogen bonds with surrounding amino acid residues in the β subunit.[5][15] The slightly longer side chain of Glutamic Acid introduces a steric clash and misaligns the carboxyl group, preventing this essential coordination and drastically reducing binding affinity.
Signaling Pathway Implications
Caption: RGD-mediated integrin signaling versus the lack of signaling with RGE.
Upon high-affinity binding of an RGD ligand, integrins cluster on the cell surface. This clustering recruits and activates intracellular signaling molecules such as Focal Adhesion Kinase (FAK) and Src kinase.[16] This initiates a cascade of downstream signaling events that regulate cell behavior. The inability of the RGE peptide to induce this initial binding and clustering event effectively truncates the entire signaling pathway.
Conclusion
The comparison between RGD and RGE peptides serves as a powerful illustration of the principle of molecular recognition in biology. A subtle alteration at a single residue can abolish biological function. For researchers in peptide design and drug development, this case study highlights the necessity of precise structural and functional characterization. The experimental protocols outlined herein provide a robust framework for evaluating the biological activity of novel peptide candidates, ensuring that only those with the desired binding characteristics and functional effects are advanced in the development pipeline. The high specificity of the RGD-integrin interaction will continue to be exploited for the targeted delivery of therapeutics and the development of novel biomaterials.[17]
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The Alchemist's Edge: A Guide to the Cost-Effectiveness of Custom Synthesized Amino Acids in Research
In the relentless pursuit of scientific discovery, particularly within drug development, the tools we choose can define the boundary between incremental progress and breakthrough innovation. Among the most powerful yet often debated of these tools are custom synthesized amino-d acid—non-canonical amino acids (ncAAs) that offer a chemical palette far beyond nature's twenty building blocks. This guide provides a comprehensive analysis of the cost-effectiveness of incorporating these bespoke molecules into your research, moving beyond simple price-per-milligram comparisons to a more holistic evaluation of their scientific and economic value.
The Core Proposition: Beyond Direct Cost to Scientific Value
The initial procurement cost of a custom synthesized amino acid will invariably be higher than that of its canonical counterpart. This is an unavoidable consequence of bespoke chemical synthesis, purification, and quality control. However, a myopic focus on this initial outlay obscures the multifaceted return on investment that ncAAs can provide. The true cost-effectiveness emerges when we consider the downstream impact on a research program, from enhanced therapeutic properties to the generation of novel intellectual property.
The strategic incorporation of ncAAs can bestow peptides and proteins with enhanced stability, improved potency, and novel functionalities.[1] These modifications can range from simple substitutions with D-amino acids to confer resistance to enzymatic degradation, to the inclusion of complex residues bearing fluorescent labels or photo-crosslinkers.[1] Such enhancements can significantly reduce the number of lead candidates that fail in later, more expensive stages of development, representing a substantial long-term cost saving.
Comparative Analysis: Standard vs. Custom Synthesized Amino Acids
To fully appreciate the decision-making process, a direct comparison is essential. The following table outlines the key considerations when choosing between standard and custom synthesized amino acids for your research.
| Feature | Standard Amino Acids | Custom Synthesized Amino Acids (ncAAs) |
| Cost per Unit | Low | High |
| Availability | Readily available from multiple suppliers | Synthesized on demand; lead times vary |
| Chemical Diversity | Limited to the 20 proteinogenic amino acids | Virtually limitless; tailored to specific research needs |
| Biological Stability | Often susceptible to enzymatic degradation | Can be engineered for high resistance to proteolysis[] |
| Therapeutic Potential | Well-understood, but limited scope for novel mechanisms | Enables the design of molecules with enhanced activity, selectivity, and bioavailability[] |
| Intellectual Property | Limited potential for novel composition of matter patents | High potential for generating novel, patentable chemical entities |
| Research Applications | Routine peptide synthesis, protein expression | Probing protein structure and function, developing novel therapeutics and diagnostics, materials science[4][5] |
The Strategic Calculus: When Do Custom Amino Acids Justify the Cost?
The decision to invest in custom synthesized amino acids should be a strategic one, guided by the specific goals of the research project. Here are several scenarios where the higher initial cost is not only justified but can be a critical driver of success:
-
Drug Discovery and Development: In the highly competitive landscape of pharmaceutical development, ncAAs offer a distinct advantage.[] They can be used to design peptide-based drugs with improved pharmacokinetic profiles, such as longer half-lives and oral bioavailability.[] The ability to fine-tune receptor binding and selectivity can lead to more effective and safer therapeutics.[] Several FDA-approved drugs already incorporate unnatural amino acids to achieve their therapeutic effects.[6][7]
-
Probing Biological Mechanisms: The unique chemical functionalities of ncAAs make them invaluable tools for elucidating complex biological processes. For example, photo-crosslinkable amino acids can be used to map protein-protein interactions in their native cellular environment. Fluorescently labeled amino acids allow for the precise tracking of proteins within a cell.[4]
-
Enzyme Engineering: The incorporation of ncAAs can be used to create enzymes with enhanced catalytic activity, improved stability in harsh industrial conditions, and altered substrate specificity.[7][8] This has significant implications for the development of novel biocatalysts for a wide range of applications.
Visualizing the Workflow: Incorporating a Custom Amino Acid via Solid-Phase Peptide Synthesis
The most common method for incorporating custom amino acids into a peptide is Solid-Phase Peptide Synthesis (SPPS).[9][10] The following diagram illustrates the key steps in this process, highlighting where the custom amino acid is introduced.
Caption: Conceptual framework for the cost-effectiveness of custom amino acids.
Conclusion: A Strategic Investment in Innovation
The decision to use custom synthesized amino acids is not merely a procurement choice but a strategic investment in the potential of a research program. While the initial financial outlay is higher, the long-term benefits in terms of enhanced therapeutic profiles, reduced failure rates in later-stage development, and the generation of novel intellectual property can far outweigh this cost. For researchers and drug development professionals aiming to push the boundaries of science and develop next-generation therapeutics, custom synthesized amino acids are not a luxury but an essential tool for innovation.
References
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Jo, H., et al. (2021). The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy. Frontiers in Chemistry, 9, 649822. Retrieved from [Link]
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Vinogradov, A. A., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5941-5969. Retrieved from [Link]
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Johnston, E. V., et al. (2024). Modified synthetic peptides: from therapeutics to chemosensors. Sensors & Diagnostics, 3(3), 486-512. Retrieved from [Link]
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Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14135-14191. Retrieved from [Link]
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Grokipedia. (n.d.). Custom peptide synthesis. Retrieved from [Link]
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Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14135-14191. Retrieved from [Link]
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Arnold, F. H. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. Retrieved from [Link]
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O'Donnell, M. J. (2005). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 127(4), 1114-1115. Retrieved from [Link]
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Gakière, B., et al. (2015). Effects of Varying Nitrogen Sources on Amino Acid Synthesis Costs in Arabidopsis thaliana under Different Light and Carbon-Source Conditions. PLoS ONE, 10(2), e0116543. Retrieved from [Link]
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BiOligo Biotechnology. (n.d.). Custom Peptide Synthesis Service. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6089. Retrieved from [Link]
-
Li, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Molecules, 28(18), 6745. Retrieved from [Link]
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Pagar, A. D., et al. (2022). Non-Canonical Amino Acid-Based Engineering of (R)-Amine Transaminase. Frontiers in Bioengineering and Biotechnology, 10, 866311. Retrieved from [Link]
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Bogatyreva, N. S., & Finkelstein, A. V. (2024). What Can Be Learned by Knowing Only the Amino Acid Composition of Proteins?. International Journal of Molecular Sciences, 25(1), 543. Retrieved from [Link]
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Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1-18.1.28. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Purity of Amino Acid Derivatives
Introduction: The Criticality of Chirality in Drug Development
In pharmaceutical sciences, the stereochemistry of amino acid derivatives is not a trivial detail; it is a fundamental determinant of therapeutic activity and patient safety. Amino acids, the building blocks of proteins, are predominantly chiral, existing as non-superimposable mirror images called enantiomers.[1][2] While one enantiomer of a chiral drug—often derived from an amino acid—may provide the desired therapeutic effect, its counterpart (the distomer) can be inactive or, in worst-case scenarios, induce severe adverse effects.[3] The infamous thalidomide tragedy serves as a stark reminder of this principle. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate rigorous control and quantification of the enantiomeric purity of chiral drug substances.[4]
This guide provides an in-depth comparison of analytical methods for determining the chiral purity of amino acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols grounded in authoritative regulatory standards. We will dissect the validation process as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring that every protocol described is a self-validating system.[5][6]
Part 1: Selecting the Right Analytical Tool
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) has become the gold standard for chiral separations due to its high selectivity, robustness, and broad applicability.[7][8] Other techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) also offer powerful solutions, particularly for volatile or charged analytes.[8][9]
-
Chiral HPLC: Offers the widest variety of stationary phases (e.g., polysaccharide-based, macrocyclic glycopeptides) adaptable to normal-phase, reversed-phase, and polar organic modes.[3][7][10] This versatility makes it the primary choice for most amino acid derivatives.
-
Chiral GC: Excellent for volatile, thermally stable derivatives. Often requires derivatization to enhance volatility and improve separation.
-
Chiral CE: A powerful technique offering high separation efficiency and extremely low sample consumption, making it a "green" alternative.[4][8] It is particularly effective for charged molecules.
The choice of technique is the first critical decision. For this guide, we will focus on Chiral HPLC , as it is the most prevalent and versatile technique in the pharmaceutical industry for this application.[11]
Part 2: The Validation Workflow: A Structured Approach
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[12] For a chiral purity method, the "purpose" is to accurately quantify the undesired enantiomer, which is treated as an impurity.[9] Therefore, the validation must adhere to the requirements for quantitative impurity tests as specified in the ICH Q2(R1) guideline.[5][12]
The following diagram illustrates the typical workflow for validating a chiral purity method.
Caption: Workflow for Chiral Method Validation.
Part 3: Deconstructing the Validation Parameters
As a Senior Application Scientist, my experience has shown that simply following a checklist is insufficient. Understanding the causality behind each validation parameter is key to developing a truly robust and reliable method. A chiral purity assay requires evaluation of specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, range, accuracy, precision, and robustness.[9][13]
Specificity (and Selectivity)
Why it matters: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as its enantiomer, degradants, or matrix components.[12] In chiral analysis, this primarily translates to the degree of separation, or resolution (Rs) , between the two enantiomer peaks. A baseline resolution (Rs ≥ 1.5, ideally > 2.0) is crucial to prevent the major enantiomer's peak tail from obscuring the minor enantiomer's peak, which is critical for accurate quantification at low levels.[7][14]
Experimental Protocol:
-
Prepare Solutions:
-
Blank (diluent).
-
Solution of the desired enantiomer (e.g., L-amino acid derivative).
-
Solution of the undesired enantiomer (e.g., D-amino acid derivative).
-
A 50:50 racemic mixture.
-
A "spiked" sample: Prepare a solution of the main enantiomer at its target concentration and spike it with the undesired enantiomer at its specification limit (e.g., 0.1%).
-
-
Analysis: Inject all solutions and record the chromatograms.
-
Evaluation:
-
Confirm no interfering peaks are present at the retention times of the enantiomers in the blank chromatogram.
-
Calculate the resolution (Rs) between the two enantiomers in the racemic and spiked samples.
-
Peak purity analysis (using a PDA detector) can be employed to confirm that the analyte peaks are spectrally homogeneous and not co-eluting with impurities.
-
Acceptance Criterion:
-
Resolution (Rs) between the enantiomer peaks should be ≥ 2.0.[14]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why they matter: These parameters define the sensitivity of the method. The LOD is the lowest amount of the undesired enantiomer that can be detected but not necessarily quantified accurately.[15] The LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[15] Since the undesired enantiomer is an impurity, establishing a reliable LOQ is a regulatory necessity.[9]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine Noise: Inject a blank solution multiple times and measure the baseline noise in a region surrounding the expected retention time of the undesired enantiomer.
-
Prepare Dilutions: Prepare a series of increasingly dilute solutions of the undesired enantiomer.
-
Analysis: Inject these solutions to find the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[9][13]
Acceptance Criteria:
-
LOD: S/N ratio ≥ 3.[16]
-
LOQ: S/N ratio ≥ 10.[9][13] The LOQ should be at or below the reporting threshold for the impurity.
Linearity and Range
Why they matter: Linearity demonstrates a direct proportional relationship between the concentration of the undesired enantiomer and the analytical signal (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.[12] For an impurity method, the range must cover from the LOQ to 120% of the impurity specification limit.[9]
Experimental Protocol:
-
Prepare Standards: Prepare at least five concentration levels of the undesired enantiomer, spanning from the LOQ to 120% of the specification limit. This can be done by spiking a constant concentration of the main enantiomer.
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation:
-
Plot a graph of the average peak area versus concentration.
-
Perform a linear regression analysis to calculate the correlation coefficient (r²), slope, and y-intercept.[17]
-
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.99. Some guidelines suggest ≥ 0.999.[17][18]
-
Visual Inspection: The data points should not show significant deviation from the fitted line.
Accuracy
Why it matters: Accuracy measures the closeness of the experimental results to the true value. It confirms that the method is free from systematic error. For impurity analysis, it is determined by spiking the drug substance with known amounts of the impurity (the undesired enantiomer).
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples of the main enantiomer in triplicate at a minimum of three concentration levels across the specified range (e.g., LOQ, 100% of specification, and 120% of specification).
-
Analysis: Analyze the spiked samples against a calibration curve.
-
Evaluation: Calculate the percent recovery at each level.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria:
-
Percent recovery should be within 90-110% for non-regulated products, but for pharmaceutical assays, a tighter range of 98-102% is often expected, especially around the 100% specification level.[17]
Precision
Why it matters: Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[19]
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.[17]
Experimental Protocol:
-
Repeatability:
-
Prepare six samples of the main enantiomer spiked with the undesired enantiomer at 100% of the specification limit.
-
Alternatively, prepare one sample and inject it six times.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Have a second analyst repeat the repeatability experiment on a different day using a different instrument (if available).
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
The %RSD for the major component is often targeted at ≤5%.[13]
-
For the minor component (the impurity), the %RSD should typically be ≤10%, although it may be higher (e.g., ≤20%) as the concentration approaches the LOQ.[13][17]
Robustness
Why it matters: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[20] It provides an indication of its reliability during normal usage. This is often explored during method development but must be confirmed during validation.
Experimental Protocol:
-
Identify Parameters: Select critical parameters to vary, such as:
-
Flow rate (e.g., ±10%).[18]
-
Column temperature (e.g., ±5 °C).
-
Mobile phase composition (e.g., ±2% for the organic modifier).
-
-
Analysis: Analyze a system suitability solution (e.g., a racemic or spiked sample) under each varied condition.
-
Evaluation: Assess the impact of each change on critical responses like resolution, retention time, and peak area.
Acceptance Criteria:
-
System suitability criteria (e.g., Resolution ≥ 2.0) must still be met under all varied conditions.
-
The quantitative results should not be significantly impacted by the variations.
The following diagram outlines the decision-making process for assessing method robustness.
Caption: Robustness Testing Decision Diagram.
Part 4: Comparative Data and Performance
The choice of chiral stationary phase (CSP) is the single most critical factor for a successful separation.[7] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used due to their broad enantioselectivity.[3] The table below presents synthesized data comparing the performance of different types of CSPs for the separation of a hypothetical amino acid derivative.
| Validation Parameter | Method A: Polysaccharide CSP | Method B: Macrocyclic Glycopeptide CSP | Method C: Ligand-Exchange CSP |
| Mobile Phase Mode | Normal Phase (Hexane/Ethanol) | Polar Organic (ACN/MeOH/TFA/TEA) | Aqueous (Copper Sulfate Buffer) |
| Resolution (Rs) | 2.8 | 3.5 | 2.1 |
| Analysis Time (min) | 12 | 8 | 15 |
| LOQ (% of main peak) | 0.05% | 0.03% | 0.10% |
| Accuracy (% Recovery at LOQ) | 95.8% | 98.2% | 92.5% |
| Precision (%RSD at LOQ) | 8.5% | 6.2% | 12.1% |
| Robustness | Sensitive to mobile phase water content | Highly robust to pH and organic ratio | Sensitive to buffer concentration and pH |
Analysis:
-
Method A represents a classic, reliable separation with good performance.
-
Method B demonstrates a more modern approach using a highly efficient column, offering faster analysis, better sensitivity, and superior robustness—often making it ideal for high-throughput QC environments.[21]
-
Method C is a more specialized technique that can be highly effective when other methods fail, but it may require more careful control of experimental parameters.[22]
Conclusion
Validating an analytical method for the chiral purity of amino acid derivatives is a rigorous, multi-faceted process that forms the bedrock of quality control in pharmaceutical development. It requires more than adherence to a protocol; it demands a deep understanding of the scientific principles behind each validation parameter and the regulatory framework that governs them. By systematically evaluating specificity, sensitivity, linearity, accuracy, precision, and robustness, scientists can develop methods that are not only compliant but are truly fit for purpose—ensuring the safety and efficacy of chiral medicines. This guide provides the framework and the field-proven insights to achieve that goal with confidence.
References
-
Vertex AI Search Result[13], System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at:
- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, ECA Academy.
- BenchChem, A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
- Altabrisa Group, 3 Key Regulatory Guidelines for Method Validation.
- JASCO Inc., Detection of Amino Acids Using HPLC with CD Detection.
- BenchChem, Application Notes and Protocols for HPLC Separation of Amino Acid Enantiomers.
- FDA, Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Vertex AI Search Result[9], System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Available at:
- LCGC International, Playing with Selectivity for Optimal Chiral Separation.
- SciSpace, Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
- Sigma-Aldrich, Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- AMSbiopharma, ICH Guidelines for Analytical Method Validation Explained.
- American Pharmaceutical Review, Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Phenomenex, Chiral HPLC Separations.
- Chromatography Today, Chiral Amino Acid and Peptide Separations – the Next Generation.
- Journal of Quality System Compliance, Step-by-Step Analytical Methods Validation and Protocol.
- YouTube, Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 1 of 4.
- NIH, Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma.
- YouTube, Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4.
- ResearchGate, The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin.
- Royal Society of Chemistry, CHAPTER 15: Validating Analytical Procedures.
- BioPharm International, Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
- PubMed Central, New Trends in the Quality Control of Enantiomeric Drugs.
- LCGC International, The Limit of Detection.
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- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 11. phx.phenomenex.com [phx.phenomenex.com]
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- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 21. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chromatographytoday.com [chromatographytoday.com]
A Senior Application Scientist's Guide to the Comparative Study of Deprotection Cocktails for Boc-Protected Peptides
For researchers, scientists, and professionals in drug development, the tert-butyloxycarbonyl (Boc) protecting group is a foundational tool in solid-phase peptide synthesis (SPPS). The success of a synthesis often hinges on the critical deprotection step, where the Boc group is removed to allow for the elongation of the peptide chain. The choice of deprotection cocktail is paramount, directly influencing yield, purity, and the integrity of the final peptide product. This guide provides an in-depth, objective comparison of various deprotection cocktails, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic strategy.
The Crucial Role of Boc Deprotection in Peptide Synthesis
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS relies on a gradient of acid lability. The Nα-Boc group is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups require stronger acids like hydrogen fluoride (HF) for cleavage.[1] This tiered approach is the cornerstone of successful stepwise peptide assembly.
The deprotection step, however, is not without its challenges. Incomplete deprotection can lead to deletion sequences, where one or more amino acids are missing from the final peptide. Conversely, overly harsh conditions can prematurely cleave side-chain protecting groups or even the peptide from its solid support. Furthermore, the acid-catalyzed removal of the Boc group generates a reactive tert-butyl cation, an electrophile that can cause a variety of side reactions, most notably the alkylation of sensitive amino acid residues.[2][3]
Understanding the Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected amine is an acid-catalyzed process initiated by the protonation of the Boc group's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine as an ammonium salt.[4][5][6]
The liberated tert-butyl cation is a potent electrophile that necessitates the inclusion of "scavengers" in the deprotection cocktail to prevent unwanted side reactions.
A Comparative Analysis of Deprotection Cocktails
The selection of a deprotection cocktail is a critical decision that depends on the specific peptide sequence, the presence of sensitive residues, and the desired efficiency of the synthesis.
Standard Deprotection Cocktails: The Workhorses of SPPS
Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its high volatility, which simplifies its removal post-deprotection, and its good solubility in organic solvents like dichloromethane (DCM).[7]
| Reagent/Method | Typical Conditions | Reaction Time | Deprotection Efficiency | Advantages & Disadvantages |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM) | 20-30 minutes | >99% | Advantages: Highly efficient, volatile, and well-established.[4] Disadvantages: Corrosive, can cause side reactions without scavengers. Residual TFA can be toxic in final peptide products.[8] |
| Hydrochloric Acid (HCl) | 4M HCl in Dioxane | 30-60 minutes | >98% | Advantages: Effective alternative to TFA.[4] Disadvantages: Dioxane is a suspected carcinogen. Can be more aggressive than TFA. |
High-Power Deprotection: The Role of Hydrogen Fluoride (HF)
For the final cleavage of the peptide from the resin and the simultaneous removal of most side-chain protecting groups, the much stronger acid, anhydrous hydrogen fluoride (HF), is traditionally used in Boc-SPPS.[9][10][11] This "high HF" cleavage is a robust method but requires specialized equipment due to the highly corrosive and hazardous nature of HF.[9][12]
The Critical Role of Scavengers
The tert-butyl cation generated during deprotection can alkylate nucleophilic amino acid side chains.[2] Scavengers are added to the deprotection cocktail to trap these reactive species.
Amino Acids Prone to Side Reactions:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt. It is also prone to oxidation.[2]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[2]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[2]
Common Scavenger Cocktails:
| Scavenger(s) | Target Residue(s) | Mechanism of Action |
| Anisole | Trp, Tyr | Aromatic scavenger that gets alkylated by the tert-butyl cation. |
| Thioanisole | Trp, Met | Traps carbocations and reduces methionine sulfoxide. |
| Dimethyl Sulfide (DMS) | Met | Reduces methionine sulfoxide back to methionine. |
| p-Cresol | Tyr | Phenolic scavenger that intercepts electrophiles. |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | A thiol scavenger that protects against oxidation and alkylation. |
| Triisopropylsilane (TIS) | Trp | A reducing scavenger that effectively traps carbocations. |
Alternative and Milder Deprotection Strategies
Concerns about the harshness of strong acids and the potential for side reactions have led to the development of alternative deprotection methods.
-
Trifluoromethanesulfonic acid (TFMSA): Often referred to as triflic acid, TFMSA is a strong acid that can be used as an alternative to HF for final cleavage.[13] It is less volatile and does not require specialized apparatus, but it is also highly corrosive.
-
Trimethylsilyl Bromide (TMSBr) and Trimethylsilyl Iodide (TMSI): These reagents, often used in combination with a soft nucleophile like thioanisole, offer a milder approach to deprotection and cleavage.[12]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can mediate Boc deprotection under non-protic conditions, which can be advantageous for substrates with other acid-sensitive functional groups.
-
Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to its deprotection, avoiding the need for acidic reagents altogether.
Experimental Design for a Comparative Study
To objectively compare different deprotection cocktails, a well-designed experimental workflow is essential. This involves synthesizing a model peptide, treating it with various deprotection cocktails, and analyzing the outcomes using quantitative analytical techniques.
Experimental Protocols
Protocol 1: Boc Deprotection with TFA in DCM
-
Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection: Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM. Agitate the mixture for 30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x), isopropanol (3x), and finally DCM (3x) to remove residual acid and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 10 minutes (2x).
-
Final Washes: Wash the resin with DCM (3x) to prepare for the next coupling step.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Resin Swelling: Swell the Boc-protected peptide-resin in 1,4-dioxane for 30 minutes.
-
Deprotection: Drain the solvent and add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane. Agitate the mixture for 30-60 minutes at room temperature.[1][10]
-
Washing: Drain the deprotection solution and wash the resin with 1,4-dioxane (3x) followed by DCM (3x).
-
Neutralization: Neutralize the hydrochloride salt with 10% DIEA in DCM for 10 minutes (2x).
-
Final Washes: Wash the resin with DCM (3x).
Protocol 3: Analysis of Deprotection Efficiency by HPLC
-
Sample Preparation: After the final cleavage from the resin, dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC System: Utilize a standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[9]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes is a good starting point for most peptides.
-
Detection: Monitor the elution profile at 210-220 nm.
-
Analysis: The purity of the peptide is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram.[9]
Conclusion
The choice of a deprotection cocktail in Boc-SPPS is a critical parameter that requires careful consideration. While standard TFA-based cocktails are effective for many applications, the presence of sensitive amino acid residues may necessitate the use of alternative reagents and scavenger mixtures. For peptides with acid-sensitive modifications, milder deprotection strategies should be explored. A thorough understanding of the underlying chemical mechanisms and a systematic, data-driven approach to comparing different cocktails will ultimately lead to higher yields and purer peptide products. The protocols and comparative data presented in this guide serve as a starting point for the optimization of your specific peptide synthesis challenges.
References
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. (n.d.). Retrieved from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]
-
Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - UQ eSpace - The University of Queensland. (2015). Retrieved from [Link]
-
Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. (1998). Retrieved from [Link]
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH. (n.d.). Retrieved from [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020). Retrieved from [Link]
-
The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides - ACS Publications. (2018). Retrieved from [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025). Retrieved from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (2015). Retrieved from [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. - ResearchGate. (2025). Retrieved from [Link]
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Any suggestion on Boc deprotection without using acid? - ResearchGate. (n.d.). Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024). Retrieved from [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024). Retrieved from [Link]
-
New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024). Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Retrieved from [Link]
-
N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. (2014). Retrieved from [Link]
-
Boc Deprotection - TMSI - Common Organic Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
A Comparative Guide to the In Vitro Stability of Peptides Incorporating 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid
Introduction: The Quest for Peptide Stability in Drug Development
Peptides have emerged as highly selective and potent therapeutic agents, yet their clinical translation is often hampered by their inherent instability.[1][2] Susceptibility to proteolytic degradation in biological fluids leads to a short circulating half-life, limiting their therapeutic efficacy.[3][4] A primary strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids (NPAAs) into the peptide sequence.[5][6] These unnatural building blocks can introduce conformational constraints and steric hindrance, effectively shielding the peptide backbone from enzymatic attack.[7][8]
This guide provides a comprehensive framework for evaluating the in vitro stability of peptides containing a novel, sterically hindered NPAA: 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid. The bulky tert-Butoxycarbonyl (Boc) group and the α-methyl substitution are hypothesized to confer significant resistance to proteolysis. We will present a comparative analysis of a model peptide containing this NPAA against control peptides, supported by detailed experimental protocols for plasma and liver microsomal stability assays. This guide is intended for researchers, scientists, and drug development professionals seeking to design and evaluate next-generation, stable peptide therapeutics.
Experimental Design: A Roadmap for Stability Assessment
A robust evaluation of peptide stability requires a systematic approach. The following workflow outlines the key stages of our comparative analysis.
Sources
- 1. Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 8. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel Amino Acids in Automated Peptide Synthesizers
Introduction: The Expanding Chemical Universe of Peptides
The therapeutic and research potential of peptides is undergoing a significant renaissance. This is largely driven by our ability to venture beyond the canonical 20 amino acids, incorporating novel or unnatural amino acids (UAAs) to enhance stability, enforce specific conformations, and introduce new functionalities.[1][2] Automated peptide synthesizers are the workhorses of this exploration, enabling the rapid and reliable construction of these modified peptides.[3][4][5] However, the introduction of a novel amino acid into a well-established solid-phase peptide synthesis (SPPS) workflow is not always a "plug-and-play" operation.
The unique steric and electronic properties of each novel amino acid can present significant challenges to the standard synthesis cycle, potentially leading to incomplete couplings, side reactions, and aggregation.[6][7][8] Therefore, a systematic benchmarking process is not just recommended—it is essential to ensure the efficient and successful synthesis of peptides containing these innovative building blocks.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the performance of novel amino acids in automated peptide synthesizers. We will move beyond a simple recitation of steps to explain the underlying chemistry and rationale, empowering you to design robust experiments, interpret the results, and troubleshoot effectively.
The Theoretical Framework: Why Novel Amino Acids Demand a Closer Look
Standard Fmoc/tBu-based SPPS is a finely tuned series of chemical reactions optimized for the 20 proteinogenic amino acids.[9] When we introduce a novel amino acid, we are altering the variables in this chemical equation. The primary challenges often stem from:
-
Steric Hindrance: Bulky side chains on the novel amino acid or the preceding residue on the resin can physically obstruct the approach of the activated carboxyl group, leading to slow or incomplete coupling reactions. This is a common issue with β-branched or N-alkylated amino acids.
-
Altered Electronics: The electron-donating or withdrawing nature of a novel side chain can influence the reactivity of the α-amino group during coupling or the stability of side-chain protecting groups during the synthesis and final cleavage.
-
Side Reactions: Novel functional groups may be susceptible to undesired reactions under standard SPPS conditions. For instance, an unprotected thiol or a particularly labile ester could react with the coupling reagents or the deprotection solutions.
-
Aggregation: The incorporation of hydrophobic or conformationally rigid amino acids can promote the aggregation of the growing peptide chain on the solid support, making subsequent reaction steps inefficient.[6]
A thorough benchmarking study is designed to identify and mitigate these potential issues before committing to a large-scale or cGMP synthesis.
Experimental Design: A Strategy for Robust Benchmarking
A successful benchmarking study is built on a foundation of careful planning, appropriate controls, and clearly defined performance metrics.
Selection of a Model Peptide Sequence
The choice of the model peptide is critical. An ideal sequence for benchmarking should be:
-
Short but Challenging: A peptide of 5-10 residues is typically sufficient. It should include the novel amino acid in at least one position, preferably flanked by different types of residues (e.g., a bulky and a small amino acid) to test for context-dependent effects.
-
Known to be "Difficult" (Optional but Recommended): Incorporating the novel amino acid into a sequence known for aggregation, such as the acyl carrier protein (ACP) fragment (65-74), can provide a stringent test of its performance.[10]
-
Amenable to Analysis: The peptide should have a molecular weight and sequence that are easily analyzable by HPLC and mass spectrometry.
Example Model Peptide: H-Ala-Val-X-Ile-Gly-NH2 (where 'X' is the novel amino acid)
This sequence places the novel amino acid 'X' between a sterically demanding Valine and Isoleucine, providing a rigorous test of coupling efficiency.
Defining Key Performance Indicators (KPIs)
To objectively compare performance, you must define what "success" looks like. The primary KPIs for benchmarking novel amino acids are:
-
Coupling Efficiency: The percentage of peptide chains on the resin that have successfully incorporated the amino acid in a given coupling step. This is the most critical metric.
-
Crude Purity: The percentage of the desired full-length peptide in the crude product after cleavage from the resin, as determined by HPLC.
-
Overall Yield: The final amount of purified peptide obtained, expressed as a percentage of the theoretical maximum based on the initial resin loading.
-
Identification of Side Products: Characterization of any significant impurities by mass spectrometry to understand the nature of any problematic side reactions.
Establishing Control Groups
A benchmarking study is meaningless without proper controls. At a minimum, you should include:
-
Positive Control: Synthesis of the model peptide using a standard, well-behaved amino acid (e.g., Alanine) in place of the novel amino acid. This establishes the baseline performance of the synthesizer and the sequence itself.
-
Variable Conditions: Test the novel amino acid under a range of conditions. For example, compare a standard room temperature coupling protocol with a microwave-assisted or elevated temperature protocol.[6][11]
Core Experimental Workflow
The following diagram and protocols outline a comprehensive workflow for benchmarking a novel amino acid.
Caption: High-level workflow for benchmarking novel amino acids.
Detailed Experimental Protocol: Automated SPPS
This protocol assumes the use of a standard automated peptide synthesizer employing Fmoc/tBu chemistry.
1. Resin Preparation:
-
Start with a Rink Amide resin appropriate for C-terminal amide peptides.
-
Swell the resin in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.[1]
2. Standard Synthesis Cycle (for each amino acid):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A typical protocol is one 5-minute treatment followed by a second 15-minute treatment.[1]
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine.
-
Amino Acid Coupling:
- For the control and standard amino acids : Use a 5-fold molar excess of the Fmoc-amino acid. Pre-activate for 5 minutes with a coupling agent like HCTU (4.9-fold excess) and a base like N,N-Diisopropylethylamine (DIEA) (10-fold excess) in DMF.[1] Couple for 30-60 minutes at room temperature.
- For the novel amino acid : This is your primary variable.
-
Condition A (Standard): Use the same conditions as the standard amino acids.
-
Condition B (Enhanced): Employ strategies to overcome potential challenges. This might include:
- Double Coupling: After the initial coupling and a wash, repeat the coupling step with a fresh solution of activated amino acid.[12]
- Elevated Temperature/Microwave: If your synthesizer supports it, perform the coupling at an elevated temperature (e.g., 60-75°C) or with microwave energy to improve kinetics, especially for sterically hindered residues.[6][11]
- Alternative Coupling Agents: For particularly difficult couplings, consider more potent activators like HATU or COMU.
-
Capping (Optional but Recommended): After the coupling step, treat the resin with a solution of acetic anhydride and a non-nucleophilic base to permanently block any unreacted amino groups.[12] This prevents the formation of deletion sequences.
-
Washing: Wash the resin with DMF and Dichloromethane (DCM).
3. Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin thoroughly with DCM and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide pellet under vacuum.
Data Analysis and Interpretation
Sample Data Summary Table
| Synthesis Run | Coupling Strategy for 'X' | Crude Purity (HPLC %) | Major Impurity (m/z) | Interpretation |
| Control (Ala at 'X' pos.) | Standard Coupling | 92% | N/A | Baseline performance is excellent. Synthesizer and reagents are performing well. |
| Novel AA 'X' | Standard Coupling | 65% | M-X (Deletion) | Standard coupling is inefficient. Significant deletion of the novel AA. |
| Novel AA 'X' | Double Coupling | 85% | Minor side products | Double coupling significantly improves incorporation. Purity is now acceptable. |
| Novel AA 'X' | Microwave (75°C) | 91% | N/A | Microwave-assisted coupling is highly effective, matching baseline performance. |
-
HPLC Analysis: Use a standard reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA. The crude purity is the area of the main product peak as a percentage of the total peak area.
-
Mass Spectrometry: Confirm the mass of the main peak corresponds to the target peptide. Analyze the mass of major impurity peaks to identify their source (e.g., deletion sequences, incomplete side-chain deprotection).
Troubleshooting Common Issues
Benchmarking often reveals problems. This decision tree provides a logical framework for troubleshooting.
Caption: Troubleshooting decision tree for poor synthesis outcomes.
Conclusion
The incorporation of novel amino acids is a cornerstone of modern peptide science. While automated synthesizers have dramatically simplified the process, they are not infallible when presented with non-standard building blocks.[4][5] A systematic benchmarking approach, grounded in sound experimental design and careful analysis, is the most effective way to unlock the full potential of these exciting new molecules. By understanding the "why" behind the challenges and applying logical, data-driven solutions, researchers can confidently and efficiently integrate novel amino acids into their peptide synthesis workflows, accelerating discovery and innovation.
References
-
Automated Peptide Synthesizers and Glycoprotein Synthesis. (2022). Frontiers in Chemistry. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. [Link]
-
(PDF) Automated Peptide Synthesizers and Glycoprotein Synthesis. (2022). ResearchGate. [Link]
-
How Automated Peptide Synthesizers Improve Efficiency. (2025). PeptiOrigin. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
-
How Much Does a Peptide Synthesizer Cost? (2024). Excedr. [Link]
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023). Pharmaceuticals. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). National Institutes of Health. [Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). American Society for Microbiology. [Link]
-
Non-standard amino acid incorporation into proteins using Escherichia coli cell-free protein synthesis. (2014). Frontiers in Chemistry. [Link]
-
Exploring Opportunities in Automated Parallel Peptide Synthesizer Sector. (2025). LinkedIn. [Link]
-
Continuous Flow-based Solid-phase Peptide Synthesiser. (n.d.). Vapourtec. [Link]
-
NovoBench: Benchmarking Deep Learning-based De Novo Peptide Sequencing Methods in Proteomics. (2023). NeurIPS. [Link]
-
Synthesis of Novel Peptides Using Unusual Amino Acids. (2020). National Institutes of Health. [Link]
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- 4. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic Acid
For researchers, scientists, and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as the protected amino acid derivative 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid (CAS No. 79799-26-1), is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for its appropriate disposal. Adherence to these protocols will mitigate risks and ensure that chemical waste is managed in an environmentally responsible manner, building a foundation of trust in our collective commitment to laboratory safety.
Hazard Assessment and Initial Precautions
Therefore, it is prudent to handle this compound with care, assuming it may be a potential irritant.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: A standard laboratory coat is required.
-
-
Engineering Controls: All handling of this solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for dust inhalation[2].
Spill and Leak Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust. Use a shovel or other appropriate tool to place the spilled material into a designated, sealable waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or cleaning agent, and dispose of all cleanup materials (e.g., absorbent pads, wipes) as hazardous waste.
-
Report: Notify your institution's Environmental Health and Safety (EHS) office of the spill, following all internal reporting procedures.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Disposal into the regular trash or down the sanitary sewer is strictly prohibited[3][4].
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management. Due to its carboxylic acid group, this compound should be classified as acidic waste .
-
Action: Designate a specific, compatible, and clearly labeled waste container for "Acidic Organic Waste."
-
Causality: Never mix incompatible wastes[3]. Mixing acids with bases can cause violent reactions, while mixing them with other reactive chemicals can generate toxic gases. Segregation prevents these dangerous interactions.
Step 2: Container Management
The integrity of the waste container is critical to prevent leaks and exposure.
-
Action: Use a container made of a material compatible with organic acids, such as high-density polyethylene (HDPE). The container must be in good condition with a secure, leak-proof lid.
-
Best Practice: Fill containers to no more than 80-90% of their capacity. This headspace allows for potential vapor expansion and helps prevent spills during transport. The original product container, if in good condition, is an ideal choice for waste accumulation[5].
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Action: As soon as the first waste is added, label the container with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
Trustworthiness: A properly completed label ensures that the waste stream is correctly identified, managed, and disposed of by trained professionals, creating a self-validating system of safety.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA)[5]. The SAA should be under the control of the laboratory personnel generating the waste.
-
Logistical Insight: The SAA should be located in a secondary containment tray to contain any potential leaks. It should also be situated away from incompatible materials, particularly bases.
Step 5: Arranging for Disposal
-
Action: Once the waste container is full, or if the chemical is no longer needed, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company. Do not transport hazardous waste yourself.
-
Procedural Note: Follow your institution's specific procedures for requesting a waste pickup. This often involves an online request system.
Data and Workflow Summary
For clarity, the key information for handling and disposal is summarized below.
| Parameter | Guideline |
| Chemical Name | This compound |
| CAS Number | 79799-26-1[6] |
| Primary Hazard | Potential Irritant, Acidic |
| PPE | Safety Goggles, Lab Coat, Chemical-Resistant Gloves |
| Handling Location | Chemical Fume Hood |
| Disposal Method | Hazardous Waste Collection via EHS |
| Waste Segregation | Acidic Organic Waste |
| Prohibited Disposal | Do NOT dispose of in regular trash or down the drain |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. This compound - Lead Sciences [lead-sciences.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
This document provides essential guidance on the safe handling of 4-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, a compound frequently utilized by researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally similar compounds and established laboratory safety protocols to ensure a high level of protection for all personnel. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this document, providing not just instructions, but the scientific rationale behind them.
Hazard Analysis and Risk Assessment: Understanding the Compound
-
Skin Irritation: May cause skin irritation upon direct contact.[1][2][3]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]
Given these potential hazards, a conservative approach to personal protective equipment (PPE) is warranted. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees, and that employees are trained on its proper use.[5][6][7] This guide is designed to be a core component of a comprehensive Chemical Hygiene Plan (CHP) as required by OSHA.[8]
Personal Protective Equipment (PPE) Selection: A Multi-tiered Approach
The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator is advised. |
| Running reactions and transfers | Chemical splash goggles | Nitrile gloves (consider double-gloving) | Laboratory coat | Work should be conducted in a chemical fume hood. |
| Purification (e.g., chromatography) | Chemical splash goggles and face shield | Nitrile gloves | Laboratory coat | Operations should be performed in a well-ventilated area, preferably a fume hood. |
| Handling of bulk quantities (>100g) | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially if there is a potential for aerosolization. |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with an organic vapor cartridge. |
Rationale for PPE Selection:
-
Eye and Face Protection: Safety glasses provide a minimum level of protection.[9] However, for tasks with a higher risk of splashes, chemical splash goggles are essential to form a seal around the eyes.[10] A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a significant splash potential.[11][12]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals and are a standard for laboratory use.[9][13][14] For prolonged contact or when handling larger volumes, more robust gloves like butyl rubber may be necessary.[14] It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat protects against incidental skin contact.[11] For tasks with a higher risk of splashes or spills, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection: Handling fine powders can generate dust that may be inhaled.[15] Performing such tasks in a chemical fume hood is the primary engineering control to minimize this risk.[16] When a fume hood is not available, or as a secondary precaution, a NIOSH-approved respirator is necessary.[10][14] The choice of respirator will depend on the scale of the operation and the potential for exposure.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is critical for minimizing exposure and ensuring a safe working environment.
3.1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound.
-
Ensure a calibrated chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting the experiment.
3.2. Donning PPE:
-
Inspect all PPE for damage before use.
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Wash hands thoroughly before putting on gloves.
-
Put on the appropriate gloves, ensuring they fit snugly and cover the wrists of the lab coat.
3.3. Handling the Compound:
-
Perform all manipulations that may generate dust or aerosols within a chemical fume hood.
-
Use a spatula or other appropriate tools for transferring the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with the compound sealed when not in use.
3.4. Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the laboratory coat, folding the contaminated side inward.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
4.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated paper towels, and spent solid reagents, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste, including reaction mixtures and solvents used for rinsing glassware, must be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.
4.2. Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
4.3. Storage and Disposal: Store hazardous waste containers in a designated, secondary containment area away from incompatible materials. Follow your institution's specific procedures for the final disposal of hazardous chemical waste.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
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- 2. file.bldpharm.com [file.bldpharm.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
